Bis-Mal-Lysine-PEG4-TFP ester
説明
特性
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWSCJQLAMMBN-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45F4N5O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098283 | |
| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426164-53-5 | |
| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426164-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker pivotal in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). We will delve into its chemical properties, mechanism of action, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.
Core Concepts: Structure and Functionality
This compound is a sophisticated chemical tool designed for the precise and stable linkage of two different molecules, typically a targeting protein (like an antibody) and a therapeutic payload (like a cytotoxic drug). Its structure is modular, with each component serving a distinct purpose.
-
Bis-Maleimide (Bis-Mal): This functional group consists of two maleimide (B117702) moieties. Maleimides are highly reactive towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This allows for specific and stable covalent bond formation with proteins, such as antibodies, that have available cysteine residues.[1][2][]
-
Lysine (B10760008) Core: A central lysine amino acid provides a branched scaffold, allowing for the attachment of the two maleimide groups.
-
PEG4 Spacer: A polyethylene (B3416737) glycol (PEG) chain of four units acts as a flexible spacer. This hydrophilic spacer enhances the solubility of the entire molecule, reduces steric hindrance during conjugation, and can decrease the immunogenicity of the final conjugate.[4]
-
TFP Ester (2,3,5,6-tetrafluorophenyl ester): This is a highly reactive amine-selective functional group. TFP esters readily react with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, to form stable amide bonds.[5][6] TFP esters are notably more resistant to hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, especially at basic pH, offering a wider window for conjugation reactions.[5][6][7][8]
Caption: Structural components of this compound and their respective molecular targets.
Data Presentation: Quantitative Parameters
The efficiency and stability of bioconjugation reactions are paramount. The following tables summarize key quantitative data for the reactive groups of this compound.
Table 1: Reaction Conditions for Functional Groups
| Functional Group | Target Residue | Optimal pH Range for Reaction | Key Considerations |
| Maleimide | Cysteine (Sulfhydryl) | 6.5 - 7.5 | Reaction is chemoselective for thiols in this pH range. Above pH 7.5, reactivity with amines increases.[4][5] |
| TFP Ester | Lysine (Primary Amine) | 7.5 - 8.5 | More stable against hydrolysis at basic pH compared to NHS esters.[5][6][9] |
Table 2: Stability Comparison of Amine-Reactive Esters
| Ester Type | Relative Hydrolytic Stability | Key Advantage |
| NHS Ester | Lower | Widely used and well-documented. |
| TFP Ester | Higher | Less susceptible to spontaneous hydrolysis, providing a larger process window for conjugation.[5][6][7][8] |
Experimental Protocols
The synthesis of an antibody-drug conjugate using this compound is a multi-step process requiring careful control of reaction conditions.
Step 1: Antibody Reduction
Objective: To generate free sulfhydryl groups on the antibody by selectively reducing interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2), degassed.
Protocol:
-
To the mAb solution, add TCEP to a final concentration that results in a 5-10 fold molar excess over the antibody. The exact ratio may need optimization.[10]
-
Incubate the mixture at 37°C for 1-2 hours.[10]
-
Immediately following incubation, remove excess TCEP using a desalting column equilibrated with conjugation buffer.[11]
-
Determine the protein concentration and the number of free thiols per antibody using established methods (e.g., BCA assay and Ellman's reagent, respectively).
Step 2: Conjugation of Linker to Antibody
Objective: To attach the maleimide end of the linker to the newly generated sulfhydryl groups on the antibody.
Materials:
-
Reduced antibody from Step 1.
-
This compound dissolved in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Conjugation buffer.
Protocol:
-
Prepare a stock solution of the linker in DMSO (e.g., 10 mM).
-
Add the linker solution to the reduced antibody solution to achieve a 5-20 fold molar excess of the linker.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis.[13][14]
Step 3: Conjugation of Payload to the Antibody-Linker Complex
Objective: To attach an amine-containing payload to the TFP ester of the antibody-linker intermediate.
Materials:
-
Antibody-linker conjugate from Step 2.
-
Amine-containing payload dissolved in an anhydrous organic solvent (e.g., DMSO).
-
Reaction buffer (pH may be adjusted to 8.0-8.5).
Protocol:
-
Prepare a stock solution of the payload in DMSO.
-
Add the payload solution to the antibody-linker conjugate solution at a 1.5-5 fold molar excess relative to the antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the final ADC from unreacted payload and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[13][14][15][16]
Step 4: Characterization of the Final ADC
Objective: To determine the purity, aggregation, and drug-to-antibody ratio (DAR) of the final ADC.
Methods:
-
Size-Exclusion Chromatography (SEC): To assess the purity and extent of aggregation of the ADC.[17]
-
Hydrophobic Interaction Chromatography (HIC): To separate and quantify antibody species with different numbers of conjugated drugs, allowing for the determination of the average DAR.[15][16][18][19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC and to determine the DAR by measuring the mass of the intact or fragmented antibody.[][22][23]
Caption: A step-by-step experimental workflow for the synthesis and characterization of an ADC.
Application in Targeting Signaling Pathways
ADCs created with linkers like this compound are designed to target specific signaling pathways that are dysregulated in diseases such as cancer. A common target is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in some breast and gastric cancers.[24][]
Upon binding of an anti-HER2 ADC to the HER2 receptor on a cancer cell, the complex is internalized.[24] Inside the cell, the linker is designed to be cleaved, releasing the cytotoxic payload, which then exerts its cell-killing effect. This targeted delivery minimizes systemic toxicity. The binding of the ADC to HER2 can also modulate downstream signaling pathways like the PI3K-AKT-mTOR and RAS-MAPK pathways, further contributing to the therapeutic effect.[24]
Caption: Simplified signaling pathway of a HER2-targeted ADC leading to apoptosis.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Mal-Lysine-PEG4-TFP ester is a unique and versatile heterotrifunctional crosslinking reagent designed for advanced bioconjugation applications.[1] Its distinct architecture, featuring a central lysine (B10760008) core, two sulfhydryl-reactive maleimide (B117702) groups, and one amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester, enables the precise and stable linkage of multiple molecular entities.[2] The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous environments, making it an ideal tool for researchers in drug development, diagnostics, and proteomics.[3][4] This guide provides a comprehensive overview of its structure, properties, and detailed protocols for its application.
Core Structure and Chemical Properties
This compound is characterized by three key functional components built upon a lysine scaffold:
-
Two Maleimide Groups: The alpha (α) and epsilon (ε) primary amines of the lysine are functionalized with maleimide groups.[1][5] These groups exhibit high reactivity and selectivity towards sulfhydryl (thiol) moieties, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds.[3][6]
-
One TFP Ester: The lysine's carboxylic acid is connected via a 4-unit PEG spacer (PEG4) to a highly reactive TFP ester.[1][5] TFP esters are known for their superior reactivity towards primary and secondary amines compared to the more common N-hydroxysuccinimide (NHS) esters, and they also possess greater hydrolytic stability, offering a wider window for conjugation reactions.[1][5]
-
PEG4 Spacer: The discrete PEG (dPEG®) linker not only improves the water solubility of the reagent and its conjugates but also provides a flexible spacer arm that helps to minimize steric hindrance between the conjugated molecules.[4][7]
The asymmetric nature of the spacer arms, extending from the central lysine to the maleimide groups, provides distinct spatial arrangements for the conjugated molecules.[1][5]
Chemical Structure Diagram
Caption: Molecular architecture of this compound.
Physicochemical Properties
The quantitative properties of this compound are summarized below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1426164-53-5 | [1][5] |
| Molecular Formula | C₃₇H₄₅F₄N₅O₁₃ | [1][5] |
| Molecular Weight | 843.77 g/mol | [1][5][8] |
| Purity | >98% | [1][5] |
| Appearance | White to off-white solid | [8] |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | [1][5] |
| Storage Conditions | -20°C, protect from light and moisture | [8] |
| Spacer Arm Length (α-amine) | 25 atoms (18.8 Å) | [1][5] |
| Spacer Arm Length (ε-amine) | 29 atoms (26.1 Å) | [1][5] |
Reactivity Profile
The reagent's utility stems from its orthogonal reactivity, allowing for controlled, stepwise conjugations.
| Reactive Group | Target Functional Group | Optimal pH | Resulting Bond | Key Characteristics | Reference(s) |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Thioether | Highly selective for thiols within this pH range. Above pH 7.5, reactivity with amines occurs. | [1][3][9] |
| TFP Ester | Primary/Secondary Amine (-NH₂) | 7.5 - 8.0 | Amide | More reactive and hydrolytically stable than NHS esters. | [1][5] |
Key Applications in Research and Drug Development
The multifunctional nature of this compound makes it a powerful tool for constructing complex biomolecular architectures.[2][4]
-
Antibody-Drug Conjugates (ADCs): This reagent is ideal for creating ADCs. An antibody can be linked via its amine-containing lysine residues to the TFP ester, while its cysteine residues (often exposed after reduction of disulfide bonds) can be conjugated to two drug molecules via the maleimide groups.[1][4]
-
PROTACs Development: It serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce protein degradation.[8][10]
-
Immobilization on Surfaces: Antibodies, peptides, or other proteins can be immobilized onto amine-functionalized solid supports (e.g., beads, plates) through the TFP ester, leaving the maleimide groups available to capture sulfhydryl-containing molecules from a sample.[1][5]
-
Peptide and Protein Dimerization: It can be used to dimerize peptides or small molecules that each possess a single free thiol group, which can then be crosslinked to an amine-containing surface or molecule.[1]
Experimental Protocols
The following are detailed, generalized protocols for common applications. Optimization is recommended for specific molecules and experimental goals.
Two-Step Protocol for Antibody-Drug Conjugation (ADC)
This protocol describes the conjugation of a thiol-containing drug to an antibody.
Workflow Diagram:
Caption: Stepwise workflow for creating an Antibody-Drug Conjugate (ADC).
Materials:
-
Antibody (mAb) solution
-
This compound
-
Thiol-containing drug/payload
-
Reaction Buffers:
-
Amine Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-8.0
-
Thiol Reaction Buffer: PBS, pH 6.5-7.5, containing 1-2 mM EDTA
-
-
Anhydrous DMSO
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system (e.g., SEC, HIC)
Methodology:
-
Antibody Preparation: Prepare the antibody in the Amine Reaction Buffer at a concentration of 2-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Step 1: Reaction with Antibody Amines:
-
Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove the excess, non-reacted crosslinker using a desalting column equilibrated with Thiol Reaction Buffer. The eluate contains the maleimide-activated antibody.
-
-
Step 2: Reaction with Thiol-Containing Drug:
-
Immediately add the thiol-containing drug to the purified, maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of drug per maleimide group is recommended.
-
If the reaction buffer needs to be oxygen-free, gently bubble with nitrogen or argon gas before adding the drug.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Purify the final ADC from excess drug and other reaction byproducts using an appropriate method such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Characterization: Characterize the final conjugate to determine the Drug-to-Antibody Ratio (DAR) and confirm purity, typically using LC-MS.
Protocol for Immobilizing a Thiol-Peptide onto an Amine-Coated Surface
This protocol outlines a one-step method for surface immobilization.
Workflow Diagram:
Caption: Workflow for one-step peptide immobilization on a surface.
Materials:
-
Amine-functionalized surface (e.g., microplate, beads)
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Anhydrous DMSO
Methodology:
-
Reagent Preparation:
-
Prepare the cysteine-containing peptide in the Reaction Buffer at the desired concentration.
-
Dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Combine the peptide and the dissolved crosslinker in a single reaction vessel containing Reaction Buffer. A molar ratio of 1:1:1 (peptide:crosslinker:surface amine) is a good starting point, but ratios should be optimized. The pH of 7.2-7.5 allows both the maleimide-thiol and TFP-amine reactions to proceed simultaneously.
-
Immediately apply this reaction mixture to the amine-coated surface.
-
-
Incubation: Incubate for 2-4 hours at room temperature with gentle agitation.
-
Washing:
-
Remove the reaction solution.
-
Wash the surface three times with Wash Buffer to remove any non-covalently bound peptide and excess crosslinker.
-
Perform a final wash with PBS or deionized water.
-
-
Blocking (Optional): Block any remaining reactive sites on the surface using a suitable blocking buffer if necessary for the downstream application.
Conclusion
This compound is a sophisticated crosslinking agent that provides researchers with significant advantages in the field of bioconjugation. Its defined structure, discrete PEG spacer, and dual-reactivity profile enable the creation of complex, stable, and soluble bioconjugates.[1][4] The superior performance of the TFP ester and the well-established chemistry of the maleimide groups offer a reliable platform for developing next-generation therapeutics like ADCs and PROTACs, as well as for creating advanced diagnostic and research tools. Careful consideration of reaction conditions, particularly pH, is critical to leveraging the full potential of this powerful reagent.
References
- 1. fgsc.net [fgsc.net]
- 2. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 3. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 4. lcms.cz [lcms.cz]
- 5. Agilent Tools for Antibody Drug Conjugate Workflows | Agilent [agilent.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 8. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. biotium.com [biotium.com]
An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: A Core Component in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and methodologies associated with Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, including antibody-drug conjugates (ADCs).
Core Components and Chemical Structure
This compound is a sophisticated molecule engineered with distinct functional units, each contributing to its utility in bioconjugation. The molecule consists of a lysine (B10760008) core, two maleimide (B117702) groups, a polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester.[1][2]
-
Bis-Maleimide: The two maleimide groups are highly reactive towards sulfhydryl (thiol) groups, readily forming stable thioether bonds.[][4] This reactivity is optimal within a pH range of 6.5 to 7.5.[4][5][6][7] Above pH 7.5, the maleimide groups can also react with primary amines.[5][6]
-
Lysine Core: The amino acid lysine serves as a central scaffold. Its alpha (α) and epsilon (ε) amine groups are functionalized with the maleimide groups, providing a branched structure for the dual thiol reactivity.[5][6]
-
PEG4 Spacer: The four-unit polyethylene glycol (PEG) chain is a hydrophilic spacer that enhances the water solubility of the molecule and the resulting conjugate.[1][4][7] PEG linkers are known to be biocompatible, non-immunogenic, and can improve the pharmacokinetic properties of bioconjugates.[8][9]
-
TFP Ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive group that specifically targets primary amines to form stable amide bonds.[2][5][6] TFP esters are often preferred over N-hydroxysuccinimidyl (NHS) esters due to their superior hydrolytic stability, especially in aqueous conditions, leading to more efficient and reproducible conjugation reactions.[5][6][10][11] The optimal pH for the reaction of TFP esters with amines is between 7.5 and 8.0.[5][6]
Structural Diagram
Caption: Core components of the this compound crosslinker.
Quantitative Data
The following table summarizes key quantitative data for this compound and the reactions it is involved in.
| Parameter | Value | Reference |
| Molecular Weight | 843.77 g/mol | [12] |
| Purity | >98% | [4][5][7] |
| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | [4][5][6][7] |
| Optimal pH for TFP Ester-Amine Reaction | 7.5 - 8.0 | [5][6] |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | [5][6] |
| Storage Conditions | -20°C, protect from light and moisture | [6][7][12] |
| Spacer Arm Length (α-amine to TFP) | 25 atoms (18.8 Å) | [5][6] |
| Spacer Arm Length (ε-amine to TFP) | 29 atoms (26.1 Å) | [5][6] |
Experimental Protocols
This section provides a generalized protocol for the synthesis of an antibody-drug conjugate (ADC) using this compound. This protocol is a composite of established bioconjugation techniques and should be optimized for specific antibodies and drug payloads.
Antibody-Linker Conjugation (Amine Reaction)
-
Antibody Preparation:
-
Dialyze the antibody into a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5-8.0. Ensure the buffer is free of primary amines (e.g., Tris).
-
Adjust the antibody concentration to 5-20 mg/mL.[13]
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.[]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.
-
-
Purification:
-
Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable buffer for the subsequent thiol reaction (e.g., PBS at pH 6.5-7.5).
-
Drug Payload Conjugation (Thiol Reaction)
-
Antibody-Linker Preparation:
-
The purified antibody-linker conjugate from the previous step should be in a thiol-reaction compatible buffer (pH 6.5-7.5).
-
-
Drug Payload Preparation:
-
Prepare the thiol-containing drug payload in a compatible solvent.
-
-
Conjugation Reaction:
-
Add the drug payload to the antibody-linker conjugate at a slight molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound such as N-acetyl-L-cysteine.
-
-
Final Purification:
-
Purify the final ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove excess drug payload and other impurities.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined by techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (LC-MS).[15][16]
-
Purity and Aggregation: Analyze the purity and extent of aggregation of the final ADC product using size-exclusion chromatography (SEC).
-
In Vitro Plasma Stability: Assess the stability of the ADC in plasma by incubating the conjugate in human, mouse, or rat plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours). The stability of the linker and the retention of the drug payload can be monitored by LC-MS.[17][18][19]
Visualizations: Signaling Pathways and Experimental Workflows
General Mechanism of Action for an ADC
The following diagram illustrates the typical signaling pathway and mechanism of action for an antibody-drug conjugate.
Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow for ADC Synthesis and Characterization
This diagram outlines the key steps in the synthesis and characterization of an ADC using a heterobifunctional linker like this compound.
Caption: Experimental workflow for ADC synthesis and characterization.
Conclusion
This compound is a versatile and powerful tool in the field of bioconjugation. Its well-defined reactive groups, coupled with a hydrophilic spacer and a stable core, provide researchers with a high degree of control over the conjugation process. This enables the creation of complex and highly functional biomolecules, such as ADCs, with improved therapeutic potential. The methodologies outlined in this guide provide a foundation for the successful application of this reagent in research and drug development.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of CysteineâMaleimide-Based Antibody Drug Conjugates - Analytical Chemistry - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
The Alchemist's Bond: A Technical Guide to Bis-Maleimide Functional Groups in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The precise and stable linkage of biomolecules is a cornerstone of modern therapeutic and diagnostic development. Among the chemical tools available, the bis-maleimide functional group has emerged as a powerful crosslinker, particularly in the construction of antibody-drug conjugates (ADCs) and other complex bioconjugates. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with bis-maleimide chemistry, offering a comprehensive resource for researchers in the field.
Core Principles of Bis-Maleimide Chemistry
The utility of bis-maleimide crosslinkers is rooted in the highly efficient and selective reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group, typically found in the cysteine residues of proteins. This reaction, a Michael addition, proceeds readily under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[1][2][3] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, underscoring the high chemoselectivity of this conjugation strategy.[2]
Homobifunctional bis-maleimide reagents contain two maleimide moieties, enabling the crosslinking of two thiol-containing molecules.[][5] This is particularly advantageous for linking two proteins or for bridging the two thiol groups generated from the reduction of a disulfide bond within a single protein, such as in an antibody.
Challenges in Maleimide Chemistry: Hydrolysis and Retro-Michael Reaction
Despite its utility, traditional maleimide chemistry is not without its challenges. The stability of both the maleimide group and the resulting thiosuccinimide linkage can be compromised under physiological conditions.
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which converts it into a non-reactive maleamic acid. This reaction is pH-dependent, with the rate increasing at higher pH values.[2] Hydrolysis of the unreacted maleimide crosslinker can reduce conjugation efficiency.
Retro-Michael Reaction: The thioether bond of the thiosuccinimide product can undergo a retro-Michael reaction, leading to deconjugation.[6][7][8] This can be particularly problematic in the in vivo environment, where endogenous thiols like glutathione (B108866) and albumin can facilitate the exchange of the payload, leading to off-target toxicity and reduced efficacy of ADCs.[7]
Interestingly, hydrolysis of the thiosuccinimide ring after conjugation can be beneficial, as the resulting ring-opened structure is no longer susceptible to the retro-Michael reaction, thus stabilizing the conjugate.[8] Strategies to promote this post-conjugation hydrolysis or to design more stable "next-generation" maleimides are active areas of research.[7]
Quantitative Data on Bis-Maleimide Conjugation
The efficiency and stability of bis-maleimide conjugation are influenced by various factors. The following tables summarize key quantitative data from the literature.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[2] |
| Temperature | 4°C to 37°C | Lower temperatures can be used to slow down hydrolysis and for sensitive proteins.[2] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | An excess of the maleimide reagent is typically used to drive the reaction to completion.[2] |
| Reaction Time | 30 minutes to overnight | Dependent on the specific reactants and conditions.[9] |
Table 2: Stability of Maleimide Conjugates
| Maleimide Type | Condition | Stability Outcome | Reference |
| N-alkyl maleimide conjugate | Mouse serum, 200 h | 60-70% deconjugation | [7] |
| N-aryl maleimide conjugate | Mouse serum, 200 h | 90-100% conjugation retained | [7] |
| Thiosuccinimide-containing ADC | Plasma | Up to 50-75% payload shedding in 7-14 days | [10] |
Experimental Protocols
Reduction of Antibody Interchain Disulfide Bonds
For many applications, such as creating ADCs with a drug-to-antibody ratio (DAR) of 8, the interchain disulfide bonds of an antibody must be reduced to generate free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.[11][12]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
TCEP hydrochloride
-
Reducing buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0-7.5)[12]
-
Desalting column
Procedure:
-
Prepare a fresh stock solution of TCEP in the reducing buffer.
-
Add the TCEP solution to the mAb solution to a final concentration of 3.8-4.0 mM for a 10 mg/mL IgG solution.[12]
-
Incubate the reaction mixture for 20-30 minutes at room temperature.[12]
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.
Conjugation with a Bis-Maleimide Crosslinker
This protocol describes the general procedure for conjugating a reduced antibody with a homobifunctional bis-maleimide crosslinker.
Materials:
-
Reduced antibody with free thiol groups
-
Bis-maleimide crosslinker
-
Anhydrous DMSO or DMF
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., N-acetylcysteine or cysteine)[2]
-
Purification column (e.g., size-exclusion or hydrophobic interaction chromatography)[13]
Procedure:
-
Dissolve the bis-maleimide crosslinker in anhydrous DMSO or DMF to prepare a stock solution.
-
Add the bis-maleimide stock solution to the reduced antibody solution. A 2- to 3-fold molar excess of the crosslinker over the protein is a common starting point.[2]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]
-
(Optional) Quench the reaction by adding a quenching reagent to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.[2]
-
Purify the resulting conjugate using an appropriate chromatography method to remove excess crosslinker and unreacted antibody.
Characterization of the Bioconjugate
Size-Exclusion Chromatography (SEC-HPLC): SEC is used to assess the purity of the conjugate and to detect the presence of aggregates.[13] The addition of a hydrophobic payload can sometimes lead to non-specific interactions with the column, which may be mitigated by adding an organic modifier to the mobile phase.[13]
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) distribution of ADCs.[14][15][16] The separation is based on the hydrophobicity of the conjugate, which increases with the number of conjugated drug molecules.
Mass Spectrometry (MS): MS is an indispensable tool for confirming the identity and determining the molecular weight of the conjugate, which provides information on the DAR distribution.[17]
Application in Antibody-Drug Conjugates: Intracellular Trafficking
A primary application of bis-maleimide chemistry is in the creation of ADCs. The efficacy of an ADC is dependent not only on the stability of the linker but also on its intracellular processing following binding to the target antigen on a cancer cell.
Upon binding to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[18][19][20][21] The ADC is then trafficked through the endosomal-lysosomal pathway.[19] In the acidic environment of the lysosome, the antibody is degraded, leading to the release of the cytotoxic payload.[18][22] The released payload can then exert its cell-killing effect, for example, by disrupting microtubules or damaging DNA, ultimately leading to apoptosis.[18][22] Some payloads are membrane-permeable and can diffuse out of the cell to kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the "bystander effect".[22][23]
Conclusion
Bis-maleimide functional groups offer a robust and versatile platform for the bioconjugation of proteins and other biomolecules. While challenges such as hydrolysis and the retro-Michael reaction need to be carefully considered and managed, the high efficiency and selectivity of the maleimide-thiol reaction have made it a cornerstone of modern bioconjugate chemistry, particularly in the rapidly advancing field of antibody-drug conjugates. A thorough understanding of the underlying chemistry, combined with optimized experimental protocols and rigorous characterization, is essential for the successful development of novel and effective biotherapeutics.
References
- 1. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. dynamic-biosensors.com [dynamic-biosensors.com]
- 10. researchgate.net [researchgate.net]
- 11. Disulfide reduction using TCEP reaction [biosyn.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. molnar-institute.com [molnar-institute.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. | Semantic Scholar [semanticscholar.org]
The Pivotal Role of the PEG4 Spacer in Modern Crosslinker Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of highly targeted biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), has revolutionized modern medicine. The success of these complex molecules hinges on the careful design of each component, with the linker connecting the targeting moiety to the payload playing a crucial role. Among the various linker technologies, the incorporation of a discrete polyethylene (B3416737) glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) unit, has become a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 spacer in crosslinkers, offering quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the development of next-generation therapeutics.
Core Principles: Why PEG4?
The PEG4 spacer is a short, hydrophilic chain that imparts a unique set of physicochemical properties to a crosslinker and, by extension, to the final bioconjugate. Its primary functions are to enhance solubility, improve stability by reducing aggregation, modulate pharmacokinetics, and in some cases, influence binding affinity and overall efficacy.
Enhancing Solubility and Reducing Aggregation
Many potent cytotoxic payloads used in ADCs and the small molecule components of PROTACs are inherently hydrophobic. This hydrophobicity can lead to poor aqueous solubility and a high propensity for aggregation, posing significant challenges during manufacturing, formulation, and in vivo administration. The hydrophilic nature of the PEG4 spacer acts as a solubilizing agent, effectively mitigating these issues. By creating a hydration shell around the hydrophobic components, the PEG4 spacer increases the overall water solubility of the conjugate and sterically hinders non-specific hydrophobic interactions that lead to aggregation.
Modulating Pharmacokinetics and Immunogenicity
The pharmacokinetic (PK) profile of a bioconjugate is a critical determinant of its therapeutic window. The inclusion of a PEG4 spacer can influence the PK properties in several ways. The hydrophilic nature of PEG can reduce non-specific binding to plasma proteins and cell surfaces, leading to a longer circulation half-life and improved tumor accumulation. Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins. While short PEG chains like PEG4 have a less pronounced effect than larger PEG polymers, they can still contribute to shielding the bioconjugate from the host immune system, potentially reducing the risk of anti-drug antibody (ADA) formation.
Optimizing Ternary Complex Formation in PROTACs
In the context of PROTACs, the linker length and composition are critical for the efficient formation of a productive ternary complex between the target protein and the E3 ligase. The flexibility and optimal length provided by a PEG4 spacer can facilitate the necessary protein-protein interactions for ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while an overly long linker might not effectively bring the two proteins into proximity.
Quantitative Data on the Impact of PEG4 Spacers
While the qualitative benefits of PEGylation are well-documented, quantitative data provides a clearer understanding of the impact of PEG4 spacers. The following tables summarize representative data from the literature, comparing key properties of bioconjugates with and without PEG spacers. It is important to note that the specific impact of a PEG4 spacer can vary depending on the antibody, payload, and overall construct design.
Table 1: Impact of PEG Spacer Length on PROTAC-Mediated Protein Degradation
| Target Protein | PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | 16-atom (non-PEG) | >1000 | <20 | [1] |
| ERα | PEG4 (15 atoms) | ~100 | ~80 | [1] |
| ERα | PEG6 (21 atoms) | ~500 | ~60 | [1] |
| TANK-binding kinase 1 (TBK1) | 5-atom (non-PEG) | >1000 | <10 | [1] |
| TBK1 | PEG4 (15 atoms) | ~50 | ~90 | [1] |
| TBK1 | PEG8 (27 atoms) | ~200 | ~70 | [1] |
| Cyclin-dependent kinase 9 (CDK9) | 12-atom (non-PEG) | ~250 | ~50 | [1] |
| CDK9 | PEG4 (15 atoms) | ~25 | >95 | [1] |
| CDK9 | PEG5 (18 atoms) | ~100 | ~80 | [1] |
Note: Data is illustrative and compiled from a comparative study. Absolute values are context-dependent.
Table 2: Influence of PEG Spacer on ADC Aggregation
| ADC Construct | Linker Type | DAR | Aggregation (%) after 7 days at 37°C | Reference |
| Trastuzumab-MMAE | SMCC (non-PEG) | 4 | 15.2 | [2] |
| Trastuzumab-MMAE | SMCC-PEG4 | 4 | 5.8 | [2] |
| Trastuzumab-Deruxtecan | mc-GGFG (non-PEG) | 8 | ~18 | [2] |
| Trastuzumab-AMDCPT | mp-PEG8-Val-Lys-Gly | 8 | ~6 | [2] |
Note: Data is compiled from various sources and intended for comparative illustration. "mc" denotes maleimidocaproyl, "mp" denotes maleimidopropanoyl.
Table 3: Effect of PEG Spacer Length on Binding Affinity and Pharmacokinetics of a Radiotracer
| Radiotracer | PEG Spacer | IC50 (nM) | Tumor Uptake (%ID/g at 4h) | Tumor-to-Kidney Ratio at 4h | Reference |
| [¹⁷⁷Lu]-BBN Antagonist | PEG2 | 3.1 ± 0.2 | 10.2 ± 1.5 | 4.5 | [3] |
| [¹⁷⁷Lu]-BBN Antagonist | PEG4 | 3.9 ± 0.3 | 12.5 ± 2.1 | 7.8 | [3] |
| [¹⁷⁷Lu]-BBN Antagonist | PEG6 | 5.4 ± 0.4 | 12.1 ± 1.8 | 9.7 | [3] |
| [¹⁷⁷Lu]-BBN Antagonist | PEG12 | 5.8 ± 0.3 | 8.9 ± 1.2 | 3.2 | [3] |
Note: Data from a study on bombesin (B8815690) antagonists. %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of bioconjugates containing PEG4 spacers.
Protocol for Two-Step Protein Crosslinking using a Heterobifunctional PEG4 Linker (e.g., SM(PEG)4)
This protocol describes the conjugation of an amine-containing protein (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a cytotoxic drug) using a Succinimidyl-Maleimide crosslinker with a PEG4 spacer.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
SM(PEG)4 crosslinker (e.g., from a commercial supplier)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Preparation of Protein-NH2:
-
Dissolve Protein-NH2 in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column.
-
-
Preparation of SM(PEG)4 Stock Solution:
-
Immediately before use, dissolve the SM(PEG)4 crosslinker in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Activation of Protein-NH2 with SM(PEG)4:
-
Add a 10- to 20-fold molar excess of the SM(PEG)4 stock solution to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted SM(PEG)4 from the activated protein by using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Molecule-SH:
-
Immediately add the sulfhydryl-containing Molecule-SH to the purified, maleimide-activated Protein-NH2. The molar ratio of Molecule-SH to Protein-NH2 should be optimized to achieve the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction (Optional):
-
To stop the conjugation reaction, a quenching reagent such as L-cysteine can be added at a final concentration of 1-10 mM.
-
-
Purification and Characterization:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted Molecule-SH and other byproducts.
-
Characterize the conjugate for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol for In Vitro Plasma Stability Assay of an ADC
This assay evaluates the stability of an ADC in plasma, monitoring for drug deconjugation over time.
Materials:
-
ADC construct
-
Human, mouse, or rat plasma (citrate- or heparin-anticoagulated)
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein A or G magnetic beads for immunocapture (optional)
-
Sample tubes
Procedure:
-
ADC Incubation:
-
Spike the ADC into pre-warmed plasma at a final concentration of 10-100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 168 hours).
-
Immediately freeze the collected samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw the plasma samples.
-
For total antibody and intact ADC analysis: An immunocapture step using Protein A or G beads can be performed to isolate the antibody and ADC from plasma proteins. The captured material is then eluted for LC-MS analysis.
-
For free payload analysis: Perform a protein precipitation step (e.g., with acetonitrile) to separate the free drug from plasma proteins. Centrifuge and analyze the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS to quantify the concentration of the intact ADC, total antibody, and/or the released payload at each time point.
-
-
Data Analysis:
Protocol for PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding sample buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
-
Visualization of Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the role of the PEG4 spacer in key biological and chemical processes.
General Workflow for Antibody-Drug Conjugation
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC).
Mechanism of Action of a PROTAC
Caption: The mechanism of action of a PROTAC, highlighting ternary complex formation.
Antibody-Drug Conjugate (ADC) Internalization and Payload Release
Caption: The process of ADC internalization, trafficking, and payload release in a target tumor cell.
Conclusion
The PEG4 spacer is a small but powerful component in the design of modern crosslinkers for bioconjugation. Its ability to enhance solubility, reduce aggregation, and favorably modulate the pharmacokinetic properties of complex biologics like ADCs and PROTACs makes it an indispensable tool for drug developers. The quantitative data, while context-dependent, clearly demonstrates the positive impact of PEGylation on critical drug-like properties. The provided experimental protocols offer a starting point for researchers to characterize their own PEG4-containing bioconjugates. As the field of targeted therapeutics continues to evolve, the rational design of linkers, with a deep understanding of the role of components like the PEG4 spacer, will be paramount to the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
TFP vs. NHS Esters for Amine Conjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent modification of primary amines on proteins, peptides, and other biomolecules is a cornerstone technique. Among the most utilized reagents for this purpose are N-hydroxysuccinimide (NHS) esters and the increasingly popular 2,3,5,6-tetrafluorophenyl (TFP) esters. Both react with primary amines to form stable amide bonds, yet they possess distinct chemical properties that influence their suitability for specific applications. This in-depth technical guide provides a comprehensive comparison of TFP and NHS esters, focusing on their reaction chemistry, stability, and practical application in research and drug development.
Introduction to Amine-Reactive Esters
The conjugation of molecules to primary amines, predominantly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, is a fundamental strategy for labeling proteins with fluorophores, attaching polyethylene (B3416737) glycol (PEG) chains, creating antibody-drug conjugates (ADCs), and immobilizing proteins onto surfaces. The success of these applications hinges on the efficiency and specificity of the chemical reaction, as well as the stability of the resulting conjugate.
N-hydroxysuccinimide (NHS) esters have long been the gold standard for amine acylation due to their high reactivity and the commercial availability of a vast array of NHS-activated reagents.[1][2]
Tetrafluorophenyl (TFP) esters have emerged as a compelling alternative, offering significant advantages in terms of stability, particularly in aqueous environments.[3][4] The electron-withdrawing fluorine atoms on the phenyl ring make the ester highly reactive towards nucleophilic attack by primary amines while also rendering it more resistant to hydrolysis.[5]
Chemical Principles and Reaction Mechanisms
Both TFP and NHS esters react with unprotonated primary amines via a nucleophilic acyl substitution mechanism to form a stable amide bond. The reaction releases either N-hydroxysuccinimide or 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.
The key to a successful conjugation is to maximize the aminolysis reaction while minimizing the competing hydrolysis of the ester, which renders it inactive. The rates of both reactions are highly pH-dependent.
pH Dependence
The optimal pH for amine conjugation is a compromise. A higher pH increases the concentration of the nucleophilic deprotonated amine, accelerating the desired reaction. However, it also significantly increases the rate of hydrolysis of the ester.[6][7]
-
NHS Esters: The optimal pH range for NHS ester conjugations is typically between 7.2 and 8.5.[2][8] At pH values below 7, the reaction is often slow due to the protonation of primary amines. Above pH 8.5, the hydrolysis of the NHS ester becomes rapid, with a half-life that can drop to minutes.[4][7]
-
TFP Esters: TFP esters are more resistant to hydrolysis at basic pH compared to NHS esters.[3][4][5] This allows for efficient conjugation at a slightly higher pH range, often recommended up to pH 9.0, which can further increase the rate of the aminolysis reaction.[9][10]
Data Presentation: Quantitative Comparison
The primary advantage of TFP esters over NHS esters lies in their superior hydrolytic stability. This enhanced stability can lead to higher conjugation yields, especially in dilute protein solutions or during longer reaction times.
Hydrolytic Stability
The following table summarizes the hydrolysis rates of TFP and NHS esters at different pH values. The data clearly demonstrates the increased stability of TFP esters, particularly at pH 8.0 and above.
| Ester Type | pH | Temperature (°C) | Rate Constant (k') (s⁻¹) | Half-life (t₁/₂) (min) |
| NHS Ester | 7.0 | Room Temp | 5.4 x 10⁻⁵ | 214 |
| 8.0 | Room Temp | 3.8 x 10⁻⁴ | 30 | |
| 10.0 | Room Temp | 3.0 x 10⁻³ | 3.9 | |
| TFP Ester | 7.0 | Room Temp | 2.8 x 10⁻⁵ | 412 |
| 8.0 | Room Temp | 1.3 x 10⁻⁴ | 89 | |
| 10.0 | Room Temp | 3.2 x 10⁻⁴ | 36 | |
| Data adapted from a study on ester-terminated self-assembled monolayers.[1][11] |
Aminolysis vs. Hydrolysis
Experimental Protocols
Below are detailed, side-by-side protocols for a typical protein labeling experiment using TFP and NHS esters. These protocols are intended as a starting point and may require optimization for specific proteins and labels.
Materials
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
TFP or NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer:
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Experimental Workflow
Detailed Methodologies
Step 1: Protein Preparation
-
Dissolve or dialyze the protein into the appropriate amine-free reaction buffer. Ensure the protein concentration is between 1-10 mg/mL.[6][12]
-
The buffer must be free of primary amines, such as Tris or glycine, which will compete with the protein for reaction with the ester.[2]
Step 2: Ester Solution Preparation
-
Allow the vial of the TFP or NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6][12]
Step 3: Conjugation Reaction
-
While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved ester. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[12][13] Reactions with TFP esters can often be performed for shorter times due to the higher optimal pH.[9]
Step 4: Quenching and Purification
-
(Optional) Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted ester.
-
Remove unreacted ester and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).[12]
Step 5: Characterization
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.
-
Further characterization can be performed using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
Applications in Drug Development and Research
The choice between TFP and NHS esters can have significant implications in various applications.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor antigen.[14][15] The linker chemistry is critical for the stability and efficacy of the ADC. The enhanced stability of the amide bond formed and the higher potential conjugation efficiency make TFP esters an attractive option for the development of robust and reproducible ADCs.[11]
Fluorescent Labeling for Signaling Pathway Studies
Fluorescently labeled proteins are invaluable tools for studying cellular signaling pathways.[16] For example, Förster Resonance Energy Transfer (FRET) biosensors can be created by labeling proteins with donor and acceptor fluorophores to monitor protein-protein interactions or conformational changes in real-time. The choice of conjugation chemistry can impact the functionality of the labeled protein. The higher stability of TFP esters can be advantageous when longer reaction times are needed for labeling sensitive proteins, ensuring minimal degradation of the reactive dye.
A common application is the study of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as the ERK signaling cascade. A FRET-based biosensor for ERK activity can be constructed by labeling a substrate peptide and a phospho-binding domain with a FRET pair. Upon phosphorylation by ERK, a conformational change brings the fluorophores into proximity, resulting in a FRET signal.[6][12][17]
Conclusion
Both TFP and NHS esters are powerful tools for amine conjugation. NHS esters are a well-established and widely used option with a vast array of commercially available reagents. However, their susceptibility to hydrolysis, particularly at the optimal pH for amine reactivity, can be a significant drawback.
TFP esters offer a clear advantage in terms of hydrolytic stability, allowing for more efficient and reproducible conjugations, especially under conditions that are challenging for NHS esters, such as dilute protein solutions or longer reaction times. This enhanced stability makes TFP esters a superior choice for applications where high yields and batch-to-batch consistency are critical, such as in the development of therapeutic bioconjugates. As the demand for more robust and reliable bioconjugation methods grows, TFP esters are poised to become an increasingly important tool in the arsenal (B13267) of researchers and drug developers.
References
- 1. Discovery of A Novel EGFR-Targeting Antibody-Drug Conjugate, SHR-A1307, for the Treatment of Solid Tumors Resistant or Refractory to Anti-EGFR Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Frontiers | A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer [frontiersin.org]
- 10. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 11. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the inference of ERK signaling dynamics from protein biosensor measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers [frontiersin.org]
- 16. FRET biosensors reveal AKAP-mediated shaping of subcellular PKA activity and a novel mode of Ca2+/PKA crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characteristics, applications, and experimental considerations for the trifunctional crosslinker, Bis-Mal-Lysine-PEG4-TFP ester. This reagent is a valuable tool in bioconjugation, particularly for the development of complex biomolecules such as antibody-drug conjugates (ADCs).
Core Chemical Characteristics
This compound is a unique heterobifunctional crosslinker built on a lysine (B10760008) core. This structure provides two maleimide (B117702) groups and one 2,3,5,6-tetrafluorophenyl (TFP) ester, offering selective reactivity towards thiol and amine functionalities, respectively. A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the molecule and the resulting conjugates in aqueous environments.[1][2][3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 843.77 g/mol | [4][5] |
| Molecular Formula | C₃₇H₄₅F₄N₅O₁₃ | [1][4] |
| Purity | > 98% | [1][4] |
| CAS Number | 1426164-53-5 | [1][4] |
| Appearance | White to off-white solid | [] |
| Storage Conditions | -20°C, protect from light. | [1][] |
| Shipping Conditions | Ambient Temperature | [1] |
Solubility and Stability
The presence of the PEG4 linker significantly increases the water solubility of this crosslinker.[1][7] For practical use, it is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methylene (B1212753) chloride, acetonitrile, and dimethylacetamide (DMAC).[4][5] Stock solutions can be prepared in dry solvents and stored for several days at -20°C or -80°C for longer-term storage (up to 6 months at -80°C).[5][] It is important to note that the compound is hygroscopic and should be handled in a moisture-free environment to prevent hydrolysis of the reactive esters.[5] The TFP ester is less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[1][3][4]
Reactive Groups and Specificity
This compound possesses two types of reactive moieties, allowing for sequential or orthogonal conjugation strategies.
-
Maleimide Groups: The two maleimide groups react specifically with thiol (sulfhydryl) groups to form stable thioether bonds.[1] This reaction is most efficient in the pH range of 6.5 to 7.5.[1][5] Above pH 7.5, the maleimide groups can lose their specificity and may react with primary amines.[4][5]
-
TFP Ester: The 2,3,5,6-tetrafluorophenyl ester is a highly reactive group that couples with primary and secondary amines to form stable amide bonds.[4] This reaction is optimal at a pH of 7.5 to 8.0.[4][5][8] TFP esters exhibit greater hydrolytic stability and higher reactivity with amines compared to the more common NHS esters.[4][5]
Applications in Bioconjugation
The unique trifunctional nature of this compound makes it a versatile tool for a variety of bioconjugation applications.
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the linker can be used to attach two drug molecules to an antibody.[2][9] The TFP ester can react with lysine residues on the antibody, while the two maleimide groups can react with thiol-containing payloads.
-
Protein Crosslinking and Dimerization: The linker can be used to crosslink two different thiol-containing proteins or to dimerize peptides or small molecules that possess a free thiol group.[2][4]
-
Immobilization of Biomolecules: Antibodies or other proteins can be immobilized on amine-functionalized surfaces via the TFP ester, leaving the maleimide groups available for capturing thiol-containing molecules.[4][8]
-
PROTAC Development: It serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][10]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound. These protocols are synthesized from general procedures for similar crosslinkers and should be optimized for specific applications.
General Procedure for Antibody-Payload Conjugation (ADC Preparation)
This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
Thiol-containing payload (drug molecule)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.
-
Crosslinker Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Reaction with Antibody (Amine Coupling):
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
Add a 5-10 fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker: Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove unreacted crosslinker.
-
Reaction with Thiol-Payload (Thiol Coupling):
-
Dissolve the thiol-containing payload in DMSO.
-
Add a 2-5 fold molar excess of the payload solution to the purified antibody-linker conjugate.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 10 mM cysteine or N-acetylcysteine and incubating for 30 minutes.
-
Purification: Purify the final ADC conjugate using size-exclusion chromatography to remove excess payload and other small molecules.
Dimerization of a Thiol-Containing Peptide
This protocol outlines the dimerization of a peptide with a single free thiol group.
Materials:
-
Thiol-containing peptide
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0
-
DMSO
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Peptide and Crosslinker Preparation:
-
Dissolve the peptide in the Reaction Buffer.
-
Prepare a fresh stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
Add the crosslinker solution to the peptide solution at a molar ratio of 1:2.2 (crosslinker:peptide) to ensure complete dimerization.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification: Purify the dimerized peptide using reverse-phase HPLC.
Visualizations
The following diagrams illustrate the logical workflows and chemical reactions described in this guide.
Caption: A flowchart illustrating the two-step process for synthesizing an Antibody-Drug Conjugate.
Caption: A diagram showing the orthogonal reaction chemistries of the crosslinker.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. furthlab.xyz [furthlab.xyz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Bis-Mal-Lysine-PEG4-TFP Ester
This technical guide provides a comprehensive overview of the solubility and stability of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker. Designed for researchers, scientists, and drug development professionals, this document outlines the key chemical properties, experimental protocols for solubility and stability assessment, and visual representations of its structure and reaction pathways.
Introduction
This compound is a versatile crosslinking reagent used in bioconjugation, drug delivery systems, and the development of antibody-drug conjugates (ADCs).[1] Its structure features two maleimide (B117702) groups for thiol-reactive conjugation, a tetrafluorophenyl (TFP) ester for amine-reactive conjugation, and a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and provide flexibility.[1][2] Understanding the solubility and stability of this reagent is critical for its effective use in various applications.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 843.77 g/mol | [3] |
| Chemical Formula | C₃₇H₄₅F₄N₅O₁₃ | [3] |
| Purity | >98% | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | -20°C, protect from light and moisture | [4][5] |
Solubility
The solubility of this compound is a crucial parameter for its handling and use in conjugation reactions. The hydrophilic PEG4 linker is intended to improve its solubility in aqueous environments.[6][7]
Qualitative Solubility
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various organic solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (118.52 mM) with sonication | [4] |
| Methylene chloride | Soluble | [3][8][9] |
| Acetonitrile | Soluble | [3][8][9] |
| N,N-Dimethylacetamide (DMAC) | Soluble | [3][8][9] |
Note: The hygroscopic nature of DMSO can impact the solubility of the product; it is recommended to use newly opened DMSO.[4] For aqueous applications, a stock solution in a dry, water-miscible organic solvent such as DMSO or DMAC should be prepared first and then added to the aqueous reaction buffer.
Stability
The stability of this compound is influenced by the chemical reactivity of its two key functional groups: the TFP ester and the maleimide groups.
TFP Ester Stability
TFP esters are known to be more resistant to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH.[2][10][11][12] This enhanced stability allows for more efficient conjugation to primary and secondary amines.[10][11] The optimal pH for the reaction of TFP esters with amines is between 7.5 and 8.0.[3][8][9]
Maleimide Stability
The maleimide groups react with sulfhydryl groups (thiols) to form stable thioether bonds. This reaction is most efficient and chemoselective at a pH range of 6.5 to 7.5.[6][7] Above pH 7.5, maleimides can also react with amines.[3][8][9]
The resulting succinimidyl thioether linkage, however, can be subject to a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols like glutathione.[13][14] The stability of the maleimide-thiol adduct can be enhanced by hydrolysis of the succinimide (B58015) ring to a ring-opened structure, which is more resistant to cleavage.[10][15]
Storage and Handling
For optimal stability, this compound should be stored at -20°C under an inert atmosphere, with careful exclusion of moisture.[3][9] Before use, the reagent should be allowed to warm to room temperature before opening the container to prevent condensation. Stock solutions should be prepared in a dry solvent and can be stored for several days at -20°C.[3][9]
Experimental Protocols
The following are detailed methodologies for assessing the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticles.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water mixture).
-
Determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in mg/mL or mM.
-
Protocol for Assessing Stability in Aqueous Solution (HPLC-Based Method)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable dry organic solvent (e.g., DMSO).
-
Dilute the stock solution to a known concentration in the aqueous buffer of interest (e.g., PBS at various pH values: 5.5, 7.4, and 8.5).
-
Incubate the solutions at a controlled temperature (e.g., 4°C, 25°C, and 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Immediately quench any reaction if necessary (e.g., by acidification for the TFP ester hydrolysis).
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection.
-
Use a suitable column (e.g., C18) and a gradient elution method to separate the intact this compound from its degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact compound at each time point relative to the initial concentration (t=0).
-
Determine the rate of degradation and the half-life (t½) of the compound under each condition.
-
Visualizations
The following diagrams illustrate the structure, reaction pathways, and experimental workflows related to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 6. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
A Technical Guide to Heterobifunctional Crosslinkers: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of heterobifunctional crosslinkers, detailing their fundamental characteristics, classification, and critical role in modern bioconjugation techniques. It serves as a technical resource for professionals engaged in research, diagnostics, and therapeutic development.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are reagents engineered with two different reactive groups, allowing for the covalent bonding of two distinct molecules.[1][2][3] Unlike their homobifunctional counterparts, which possess identical reactive groups and are used in single-step reactions, heterobifunctional crosslinkers enable sequential, multi-step conjugations.[1][4][5] This intrinsic asymmetry is their hallmark feature, providing precise control over the conjugation process and minimizing the formation of undesirable byproducts like homo-oligomerization or polymerization.[1][5][6]
This controlled reactivity is crucial for applications demanding high molecular fidelity, such as the construction of antibody-drug conjugates (ADCs), the immobilization of biomolecules onto surfaces for biosensors, and the investigation of protein-protein interactions.[1][2][]
Core Features and Classification
A heterobifunctional crosslinker is fundamentally composed of three parts: two distinct reactive ends and a spacer arm that bridges them.
-
Reactive Groups: These are chosen for their ability to target specific functional groups on biomolecules, such as primary amines (-NH₂), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO).[4][8] The dual-reactivity allows for the targeted conjugation of dissimilar molecules.[6][9]
-
Spacer Arm: The spacer arm dictates the distance between the conjugated molecules. Its length, flexibility, and chemical properties are critical design features.[1][5] Spacer arms can be modified to enhance properties like water solubility (e.g., by incorporating polyethylene (B3416737) glycol, or PEG, chains) or to be cleavable under specific conditions (e.g., by light, pH, or specific enzymes).[1][9][10]
Heterobifunctional crosslinkers are broadly classified based on the functional groups they target.
Common Classifications:
-
Amine-Reactive and Sulfhydryl-Reactive: This is the most widely used class.[1] One end typically features an N-hydroxysuccinimide (NHS) ester to target primary amines (on lysine (B10760008) residues), while the other end has a maleimide (B117702) group that specifically reacts with sulfhydryl groups (on cysteine residues).[1][11]
-
Carbonyl-Reactive and Sulfhydryl-Reactive: These linkers contain a hydrazide or aminooxy group to target carbonyls (aldehydes or ketones) and a sulfhydryl-reactive group.[1] They are particularly useful for conjugating glycoproteins after periodate (B1199274) oxidation of their carbohydrate moieties.[1]
-
Amine-Reactive and Photoreactive: These combine a specific, thermally-driven reaction (e.g., with an NHS ester) with a non-specific, light-activated reaction.[1][4] The photoreactive group (e.g., an aryl azide (B81097) or diazirine) remains inert until exposed to UV light, at which point it can form a covalent bond with nearly any adjacent C-H bond.[1]
-
Sulfhydryl-Reactive and Photoreactive: Similar to the above, these reagents allow for specific attachment to a sulfhydryl group, followed by light-induced, non-selective crosslinking to an interacting partner.[1]
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. scbt.com [scbt.com]
- 3. covachem.com [covachem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 6. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 8. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to PEGylated Crosslinkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylated Crosslinkers
In the intricate world of proteomics, understanding the spatial arrangement and interaction networks of proteins is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate protein-protein interactions (PPIs) and gain insights into the three-dimensional structure of protein complexes.[1] At the heart of this technique lies the crosslinker, a molecule with two or more reactive ends capable of covalently linking amino acid residues in close proximity.
PEGylated crosslinkers, which incorporate a polyethylene (B3416737) glycol (PEG) spacer, have gained significant traction in recent years. The PEG chain, a hydrophilic and biocompatible polymer, imparts several advantageous properties to the crosslinker, enhancing its utility in a variety of proteomics applications.[2] These advantages include increased solubility of the crosslinker and the resulting crosslinked complexes, which can reduce aggregation and improve reaction efficiency in aqueous environments.[3] Furthermore, the flexibility of the PEG spacer allows for the capture of protein dynamics and interactions over a range of distances.
This technical guide provides an in-depth exploration of PEGylated crosslinkers in proteomics. It will cover their fundamental properties, diverse applications, detailed experimental protocols, and quantitative data to aid researchers in harnessing the full potential of these versatile tools.
Core Concepts and Advantages of PEGylated Crosslinkers
The fundamental structure of a PEGylated crosslinker consists of a central PEG spacer of varying length, flanked by reactive groups that target specific amino acid side chains. The choice of reactive group dictates the crosslinker's specificity. Common reactive groups include N-hydroxysuccinimide (NHS) esters, which target primary amines (the N-terminus and the side chain of lysine), and maleimides, which react with sulfhydryl groups (the side chain of cysteine).
The incorporation of a PEG spacer offers several key advantages over traditional aliphatic crosslinkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of the crosslinker and the resulting protein conjugates, preventing aggregation and precipitation that can occur with hydrophobic crosslinkers.[3]
-
Increased Flexibility and Reach: The PEG spacer is highly flexible, allowing it to span a range of distances and orientations to capture dynamic protein interactions. The length of the PEG chain can be precisely controlled to probe different spatial constraints within a protein complex.
-
Reduced Immunogenicity: For in vivo applications, the biocompatible PEG chain can shield the crosslinker and the conjugated protein from the host's immune system, reducing the likelihood of an immune response.
-
Improved Pharmacokinetics: In the context of drug development, particularly for antibody-drug conjugates (ADCs), PEGylation can prolong the circulation half-life of the therapeutic agent.[4]
Types of PEGylated Crosslinkers
PEGylated crosslinkers can be broadly categorized based on the reactivity of their end groups and the cleavability of their spacer arm.
Based on Reactive Groups:
-
Homobifunctional Crosslinkers: These possess two identical reactive groups, such as the NHS esters in Bis(succinimidyl)-(PEG)n (BS(PEG)n). They are used to link identical functional groups, primarily primary amines.
-
Heterobifunctional Crosslinkers: These have two different reactive groups, for example, an NHS ester and a maleimide (B117702) group in SM(PEG)n. This allows for the specific and sequential conjugation of two different functional groups, such as an amine on one protein and a sulfhydryl on another.[5]
Based on Cleavability:
-
Non-cleavable Crosslinkers: These form stable, irreversible bonds between proteins. They are ideal for applications where the permanent linkage of interacting proteins is desired.
-
Cleavable Crosslinkers: These contain a labile bond within their spacer arm that can be broken under specific conditions, such as reduction (for disulfide bonds) or changes in pH. Cleavable crosslinkers are particularly valuable in XL-MS workflows as they facilitate the identification of crosslinked peptides by allowing the separation of the linked peptides prior to or during mass spectrometry analysis.
Applications in Proteomics and Drug Development
The unique properties of PEGylated crosslinkers make them invaluable tools in a wide range of applications, from fundamental proteomics research to the development of novel therapeutics.
Studying Protein-Protein Interactions and Conformations
PEGylated crosslinkers are extensively used to map PPIs and probe the architecture of protein complexes. By covalently linking interacting proteins, researchers can capture transient or weak interactions that might otherwise be lost during sample preparation. The length of the PEG spacer provides a "molecular ruler" to estimate the distance between the linked residues, providing valuable constraints for structural modeling.
Enhancing the Properties of Antibody-Drug Conjugates (ADCs)
In the field of oncology, ADCs are a promising class of targeted therapeutics. PEGylated linkers play a crucial role in optimizing the performance of ADCs. By connecting the cytotoxic drug to the antibody, the PEG linker can improve the ADC's solubility and stability, and prolong its circulation time, leading to enhanced tumor targeting and efficacy.[4][6] The length of the PEG chain is a critical parameter that can be tuned to balance pharmacokinetic properties with in vitro potency.
Quantitative Data Summary
The following tables summarize quantitative data on the properties and performance of various PEGylated crosslinkers.
Table 1: Properties of Common PEGylated Crosslinkers
| Crosslinker | Type | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |
| BS(PEG)5 | Homobifunctional (Amine-reactive) | 21.7 | No | Yes | No |
| BS(PEG)9 | Homobifunctional (Amine-reactive) | 35.8 | No | Yes | No |
| SM(PEG)2 | Heterobifunctional (Amine/Sulfhydryl-reactive) | 17.6 | No | Yes | No |
| SM(PEG)8 | Heterobifunctional (Amine/Sulfhydryl-reactive) | 39.3 | No | Yes | No |
| DSBSO | Homobifunctional (Amine-reactive) | 10.1 | Yes (MS-cleavable) | No | Yes |
| Biotin-PEG-DSBSO | Enrichable, Homobifunctional | Variable | Yes (MS-cleavable) | Yes | Yes |
Data compiled from multiple sources.
Table 2: Comparative Crosslinking Efficiency
| Crosslinker | Protein System | Number of Identified Crosslinks | Reference |
| BS3 | Bovine Serum Albumin (BSA) | Higher efficiency | [7] |
| DSSO | Bovine Serum Albumin (BSA) | ~30% lower efficiency than BS3 | [7] |
| aaDSBSO | Bovine Serum Albumin (BSA) | Similar efficiency to DSSO | [7] |
| BS(PEG)2 | Calmodulin (CaM) | 36 | [1] |
| BS3 | Calmodulin (CaM) | 32 | [1] |
| BS(PEG)2 | Adenylate Kinase (AdK) | 129 | [1] |
| BS3 | Adenylate Kinase (AdK) | 122 | [1] |
Table 3: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | Effect on Pharmacokinetics | Effect on In Vitro Potency | General Recommendation |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life | May retain higher potency | Suitable for payloads not requiring prolonged exposure |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life | Moderate impact on potency | A balanced approach for many ADCs |
| Long (e.g., PEG24 and longer) | Significantly prolonged half-life | Can lead to a more substantial reduction in cytotoxicity | Beneficial when maximum exposure is required |
Data adapted from Benchchem (2025).[4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEGylated crosslinkers.
Protocol 1: In-Solution Protein Crosslinking with BS(PEG)n
This protocol describes a general procedure for crosslinking a purified protein or protein complex in solution using a PEGylated NHS-ester crosslinker.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., PBS, HEPES) at pH 7-8.
-
BS(PEG)n (e.g., BS(PEG)9) crosslinker.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation: Ensure the protein sample is in a suitable amine-free buffer at a concentration of 1-10 mg/mL.[8]
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of BS(PEG)n in DMSO or DMF.[9]
-
Crosslinking Reaction: Add a 20-fold molar excess of the BS(PEG)n stock solution to the protein solution.[8] The final concentration of the organic solvent should not exceed 10%.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[10]
-
Removal of Excess Crosslinker: Remove unreacted crosslinker and byproducts using a desalting column or by dialysis against a suitable buffer.[9]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, followed by in-gel digestion and mass spectrometry.
Protocol 2: In-Gel Digestion of Crosslinked Proteins
This protocol is for the enzymatic digestion of crosslinked proteins that have been separated by SDS-PAGE.
Materials:
-
Excised gel bands containing the crosslinked proteins.
-
Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate).
-
Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate).
-
Alkylation solution (55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate).
-
Trypsin solution (e.g., 12.5 ng/µL in 25 mM ammonium bicarbonate).
-
Extraction buffer (e.g., 50% acetonitrile/5% formic acid).
Procedure:
-
Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel. Cut the band into small pieces (~1 mm³) and destain with the destaining solution until the gel pieces are clear.[11]
-
Reduction and Alkylation:
-
Washing and Dehydration: Wash the gel pieces with ammonium bicarbonate and then dehydrate with acetonitrile until they shrink and turn white.[11]
-
Trypsin Digestion: Rehydrate the gel pieces in the trypsin solution on ice for 10-15 minutes. Add enough ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.[11]
-
Peptide Extraction: Extract the peptides from the gel pieces by sequential incubation with the extraction buffer. Pool the extracts and dry them in a vacuum centrifuge.[11]
-
Sample Preparation for MS: Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid) for mass spectrometry analysis.
Protocol 3: Enrichment of Biotinylated Crosslinked Peptides
This protocol describes the enrichment of crosslinked peptides using a biotin-tagged, cleavable crosslinker like Biotin-PEG-DSBSO.
Materials:
-
Tryptic digest of proteins crosslinked with a biotinylated crosslinker.
-
Streptavidin-coated magnetic beads or resin.
-
Binding/Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., a solution that cleaves the linker, such as an acidic solution for acid-cleavable linkers).
Procedure:
-
Bead Preparation: Wash the streptavidin beads with the binding/wash buffer according to the manufacturer's instructions.
-
Binding: Incubate the peptide digest with the prepared streptavidin beads for 1-2 hours at room temperature with gentle rotation to allow the biotinylated peptides to bind.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with the binding/wash buffer to remove non-specifically bound peptides.
-
Elution: Elute the captured crosslinked peptides by incubating the beads in the elution buffer. The specific conditions will depend on the nature of the cleavable linker. For acid-cleavable linkers, incubation in a low pH buffer is typically used.
-
Sample Preparation for MS: Desalt the eluted peptides using a C18 StageTip or a similar device before analysis by mass spectrometry.
Visualizations
Experimental Workflow for XL-MS
Caption: A typical experimental workflow for crosslinking mass spectrometry (XL-MS).
Signaling Pathway Investigation using Crosslinking
Caption: Using crosslinking to capture protein interactions in a signaling pathway.
Logical Relationship of Crosslinker Properties
Caption: Key properties of PEGylated crosslinkers and their resulting advantages.
References
- 1. academic.oup.com [academic.oup.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester for Novice Researchers
For researchers venturing into the field of bioconjugation, understanding the tools of the trade is paramount. This guide provides a comprehensive overview of Bis-Mal-Lysine-PEG4-TFP ester, a versatile heterotrifunctional crosslinker, designed for scientists and professionals in drug development.
Core Concepts: Understanding the Moiety
This compound is a sophisticated chemical linker designed with three distinct functional areas: a lysine (B10760008) core, two maleimide (B117702) groups, and a tetrafluorophenyl (TFP) ester.[1] This structure allows for the sequential or simultaneous conjugation of different molecules.
-
Bis-Maleimide Groups: These groups are highly selective for thiol groups (sulfhydryl groups, -SH), which are commonly found in the cysteine residues of proteins and peptides.[2][3] This reaction forms a stable thioether bond.[1]
-
TFP Ester: The 2,3,5,6-tetrafluorophenyl ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines (-NH2), such as those on the lysine residues of proteins or on amine-modified small molecules.[1][4][5] TFP esters are known for their high reactivity and greater hydrolytic stability compared to their more common counterparts, N-hydroxysuccinimidyl (NHS) esters.[4][6]
-
Lysine Core: This amino acid provides the branched structure to present the two maleimide groups.[1]
-
PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, consisting of four repeating ethylene (B1197577) glycol units, enhances the solubility of the molecule in aqueous buffers and increases the bioavailability of the resulting conjugate.[1][7]
Key Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C37H45F4N5O13 | [8][9] |
| Molecular Weight | 843.77 g/mol | [8][9] |
| Purity | ≥95% | [1] |
| Appearance | Solid or viscous liquid | [8][9] |
| Storage Temperature | -20°C | [8][9] |
| Solubility | DMSO, DMF, Methylene chloride, Acetonitrile | [4][6][10] |
Applications in Research and Drug Development
The unique structure of this compound makes it a powerful tool for a variety of applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the linker can be used to attach a cytotoxic drug to an antibody.[1][4][7] The antibody guides the drug to a specific target, such as a cancer cell, where the drug can then exert its effect.
-
Protein Crosslinking: It can be used to link two different proteins together, one via thiol groups and the other via amine groups, to study protein-protein interactions or create novel bi-specific reagents.[1]
-
Probe Development: The linker can be used to construct multifunctional probes for diagnostic and imaging purposes by attaching different functionalities like fluorescent dyes, and targeting moieties.[1]
-
Surface Immobilization: Biomolecules can be attached to surfaces that have been functionalized with either thiol or amine groups for applications in biosensors and arrays.[4][6]
Experimental Protocols
Detailed methodologies for utilizing the reactive groups of this compound are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Maleimide Conjugation to a Thiol-Containing Protein
This protocol describes the conjugation of the maleimide groups of the linker to cysteine residues on a protein.
Materials:
-
Thiol-containing protein (e.g., antibody, antibody fragment)
-
This compound
-
Degassed conjugation buffer (e.g., PBS, Tris, HEPES, pH 6.5-7.5)[2][3]
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (optional)
-
Anhydrous DMSO or DMF[11]
-
Purification system (e.g., gel filtration, HPLC, FPLC)[2]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[2][11]
-
(Optional) Disulfide Bond Reduction: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[2][11] Incubate for 20-30 minutes at room temperature.[2][12]
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 µL).[2][11]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to the protein solution.[13] Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal tightly.[2]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
Purification: Remove the excess, unreacted linker and byproducts by gel filtration, HPLC, or FPLC.[2]
Protocol 2: TFP Ester Conjugation to an Amine-Containing Molecule
This protocol details the conjugation of the TFP ester to a molecule containing a primary amine.
Materials:
-
Amine-containing molecule (e.g., protein, peptide, small molecule drug)
-
This compound conjugate from Protocol 1 (or the native linker if maleimide groups are to remain unreacted)
-
Amine-free conjugation buffer (e.g., PBS, HEPES, borate (B1201080) buffer, pH 7.5-8.0)[4][14]
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)[14][15]
-
Purification system (e.g., dialysis, gel filtration)
Procedure:
-
Molecule Preparation: Dissolve the amine-containing molecule in the conjugation buffer. For proteins, a concentration of at least 2 mg/mL is recommended.[15]
-
Linker Preparation: If starting with the native linker, prepare a stock solution in anhydrous DMSO or DMF as described in Protocol 1.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the TFP ester-containing molecule to the amine-containing molecule solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with continuous stirring.[15]
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 15-60 minutes at room temperature.[14][15]
-
Purification: Purify the conjugate to remove unreacted molecules and quenching agents using dialysis or gel filtration.
Visualizing the Workflow and Structure
To aid in the conceptualization of the molecule and its use, the following diagrams have been generated.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for ADC synthesis.
Conclusion
This compound is a potent and versatile tool for researchers in bioconjugation and drug development. Its trifunctional nature allows for the creation of complex molecular constructs with high precision and stability. By understanding its core properties and following established protocols, even novice researchers can effectively utilize this linker to advance their scientific goals. As with any chemical reagent, proper handling, storage, and optimization of reaction conditions are crucial for achieving reproducible and reliable results.
References
- 1. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Bis-Mal-Lysine-PEG4-acid, CAS 1426164-52-4 | AxisPharm [axispharm.com]
- 8. Bis-MAL-Lysine-dPEG®4-TFP ester [sigmaaldrich.com]
- 9. Bis-MAL-Lysine-dPEG®4-TFP ester [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. biotium.com [biotium.com]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
The Architect's Toolkit: An In-depth Technical Guide to Lysine-Based Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of lysine-based crosslinkers, essential tools in modern biological research and drug development. From elucidating the intricate architecture of protein complexes to engineering targeted therapeutics, these reagents offer a versatile approach to covalently capture and analyze molecular interactions. This document details the core principles of lysine-targeting chemistry, provides a comparative analysis of common crosslinkers, and presents detailed protocols for their application.
The Chemistry of Lysine (B10760008) Crosslinking
Lysine, with its primary amine (ε-NH2) on the side chain, is a prime target for covalent modification due to its high nucleophilicity and frequent presence on protein surfaces.[1] The most prevalent chemistry for targeting lysine residues involves N-hydroxysuccinimide (NHS) esters.[2] These reagents react with the primary amines of lysine residues and the N-terminus of proteins under neutral to slightly alkaline conditions (pH 7-9) to form stable amide bonds.[3]
The general reaction mechanism is an acylation, where the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[4] The efficiency of this reaction is influenced by several factors, including pH, temperature, and the presence of competing nucleophiles. It is crucial to use buffers devoid of primary amines, such as Tris or glycine, which can quench the reaction.[3]
A Comparative Overview of Lysine-Based Crosslinkers
The selection of an appropriate crosslinker is paramount for experimental success and is dictated by the specific application. Key parameters to consider include the spacer arm length, cleavability, solubility, and whether the crosslinker is homobifunctional or heterobifunctional.
| Crosslinker | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Reactive Groups | Key Characteristics & Applications |
| DSS (Disuccinimidyl suberate) | 11.4 | No | Yes | NHS ester | A widely used, non-cleavable crosslinker for studying protein-protein interactions and fixing protein complexes for analysis.[5][6] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 | No | No | Sulfo-NHS ester | A water-soluble analog of DSS, ideal for crosslinking cell surface proteins without permeating the cell membrane.[7] |
| DSG (Disuccinimidyl glutarate) | 7.7 | No | Yes | NHS ester | A shorter-chain crosslinker suitable for capturing interactions over shorter distances.[7] |
| DSP (Dithiobis(succinimidyl propionate)) | 12.0 | Yes (Disulfide bond) | Yes | NHS ester | A thiol-cleavable crosslinker, allowing for the separation of crosslinked proteins for easier identification by mass spectrometry.[7] |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | 12.0 | Yes (Disulfide bond) | No | Sulfo-NHS ester | The water-soluble, thiol-cleavable counterpart to DSP, used for cell surface protein interaction studies.[7] |
| EGS (Ethylene glycol bis(succinimidyl succinate)) | 16.1 | Yes (Ester bond) | Yes | NHS ester | A longer, base-cleavable crosslinker.[7] |
| Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) | 16.1 | Yes (Ester bond) | No | Sulfo-NHS ester | The water-soluble version of EGS.[7] |
| DSBU (Disuccinimidyl dibutyric urea) | 10.3 | Yes (MS-cleavable) | Yes | NHS ester | A mass spectrometry-cleavable crosslinker that aids in the identification of crosslinked peptides.[8] |
| DSSO (Disuccinimidyl sulfoxide) | 10.1 | Yes (MS-cleavable) | Yes | NHS ester | Another MS-cleavable crosslinker that simplifies data analysis in CX-MS experiments.[9] |
Experimental Protocols
General Protocol for Protein Crosslinking with DSS
This protocol provides a general guideline for crosslinking a purified protein or protein complex in solution.
Materials:
-
Purified protein sample in a suitable buffer (e.g., PBS, HEPES at pH 7-9).
-
DSS stock solution (e.g., 25 mM in anhydrous DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer. The concentration should typically be in the range of 0.1-2 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a fresh stock solution of DSS in DMSO.[5]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM, with a 20- to 50-fold molar excess over the protein for concentrations < 5mg/mL).[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[3]
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.
Protocol for Chemical Crosslinking Mass Spectrometry (CX-MS)
This protocol outlines the key steps for identifying protein-protein interactions using a lysine-reactive crosslinker and mass spectrometry.
Materials:
-
Purified protein complex.
-
Crosslinker (e.g., DSS, DSBU, or DSSO).
-
Denaturing buffer (e.g., 8 M urea).
-
Reducing agent (e.g., DTT).
-
Alkylating agent (e.g., iodoacetamide).
-
Protease (e.g., trypsin).
-
Quenching buffer (e.g., ammonium (B1175870) bicarbonate).
-
Solid-phase extraction (SPE) cartridges for peptide cleanup.
Procedure:
-
Crosslinking: Perform the crosslinking reaction as described in the general protocol.
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked protein sample in 8 M urea (B33335). Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using trypsin.
-
Enrichment of Crosslinked Peptides (Optional but Recommended): Due to the low abundance of crosslinked peptides, an enrichment step such as size exclusion chromatography (SEC) or strong cation exchange (SCX) is often necessary.[8]
-
Peptide Cleanup: Desalt the peptide mixture using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MeroX, pLink) to identify the crosslinked peptides from the complex MS/MS spectra.[8] This will reveal the specific lysine residues that were in close proximity in the protein complex.
Visualizing Biological Systems and Workflows
Elucidating Signaling Pathways: The TGF-β Pathway
Lysine-based crosslinkers are invaluable for mapping the protein-protein interactions that constitute signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway, which regulates numerous cellular processes, provides an excellent example.[10][11] Chemical crosslinking can be used to capture the transient interactions between the TGF-β ligand, its receptors (TβRI and TβRII), and the downstream SMAD proteins.[11]
References
- 1. preprints.org [preprints.org]
- 2. Influence of cross-linker polarity on selectivity towards lysine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Distance restraints from crosslinking mass spectrometry: Mining a molecular dynamics simulation database to evaluate lysine–lysine distances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 11. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester (CAS Number 1426164-53-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Mal-Lysine-PEG4-TFP ester (CAS: 1426164-53-5) is a heterotrifunctional crosslinking reagent designed for advanced bioconjugation applications. Its unique architecture, featuring two thiol-reactive maleimide (B117702) groups and one amine-reactive tetrafluorophenyl (TFP) ester, enables the precise and stable linkage of up to three distinct molecular entities. The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance, making it an invaluable tool in the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This guide provides a comprehensive overview of the technical details, properties, and applications of this compound, offering researchers the foundational knowledge required for its effective implementation in their work.
Chemical Properties and Structure
The structure of this compound is centered around a lysine (B10760008) core, providing a branched scaffold for the attachment of the reactive moieties. The α- and ε-amines of the lysine are functionalized with maleimide groups, while the carboxylic acid is extended with a PEG4 spacer terminated by a TFP ester.
Key Structural Features:
-
Bis-Maleimide Groups: Two maleimide moieties offer specific reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds.[1]
-
Tetrafluorophenyl (TFP) Ester: A highly reactive group that readily forms stable amide bonds with primary amines, such as those on lysine residues or the N-terminus of proteins.[2] TFP esters are notably more resistant to hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.[2][3][4]
-
Lysine Core: Provides a compact and biocompatible branching point for the trifunctional presentation of reactive groups.[1]
-
PEG4 Spacer: A short, hydrophilic polyethylene glycol chain that increases the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules to minimize steric hindrance.[5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1426164-53-5 | [6] |
| Molecular Formula | C₃₇H₄₅F₄N₅O₁₃ | [6] |
| Molecular Weight | 843.77 g/mol | [6][7] |
| Purity | ≥95% to >98% (supplier dependent) | [6][7] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, acetonitrile, and methylene (B1212753) chloride. | [7][8] |
| Storage | Store at -20°C, protected from light and moisture. | [6] |
Reaction Chemistry and Kinetics
The utility of this compound lies in the orthogonal reactivity of its functional groups, allowing for controlled, sequential, or one-pot conjugation strategies.
Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable covalent thioether bond.[9]
-
Optimal pH: 6.5 - 7.5. In this range, the reaction is highly chemoselective for thiols over amines.[6][10] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[11]
-
Reaction Speed: The reaction is rapid, often reaching completion within 1-2 hours at room temperature.[12]
-
Stability: The resulting thioether bond is generally stable under physiological conditions. However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, though this is less common under typical biological conditions.[9][12] Ring-opening hydrolysis of the succinimide (B58015) ring can occur at higher pH, leading to a more stable, irreversible linkage.[13]
TFP Ester-Amine Conjugation
The TFP ester reacts with primary amines to form a stable amide bond.
-
Optimal pH: 7.5 - 8.0.[8] While the reaction can proceed at neutral pH, the rate is enhanced under slightly basic conditions.
-
Hydrolytic Stability: TFP esters exhibit significantly greater stability against hydrolysis in aqueous buffers compared to NHS esters, especially at neutral to slightly basic pH.[4] This provides a longer reaction window and potentially higher conjugation yields.
Quantitative Data: Reaction Kinetics and Stability
| Parameter | Maleimide-Thiol Reaction | TFP Ester-Amine Reaction |
| Optimal pH | 6.5 - 7.5 | 7.5 - 8.0 |
| Reaction Time | 1-2 hours at room temperature | 30 minutes to 2 hours at room temperature |
| Bond Formed | Thioether | Amide |
| Bond Stability | Generally stable; can undergo retro-Michael reaction. Half-life can be manipulated by conditions.[8] | Highly stable |
| Hydrolysis Half-life of Reactive Group | Maleimide ring is susceptible to hydrolysis at pH > 7.5.[12] | TFP esters have a significantly longer half-life than NHS esters in aqueous buffers (e.g., ~10-fold longer at pH 10).[6][7] |
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound. Optimization may be required for specific applications.
General Considerations
-
Reagent Preparation: this compound is moisture-sensitive.[14] Allow the reagent to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
-
Buffer Selection: Use non-nucleophilic buffers. For maleimide reactions, phosphate-buffered saline (PBS), HEPES, or Tris at pH 6.5-7.5 are suitable.[12] For TFP ester reactions, borate (B1201080) or bicarbonate buffers at pH 7.5-8.0 can be used. Avoid buffers containing primary amines (e.g., Tris) when reacting the TFP ester.[14]
-
Thiol Reduction: If conjugating to cysteine residues in proteins that form disulfide bonds, reduction of these bonds is necessary prior to maleimide conjugation. TCEP (tris(2-carboxyethyl)phosphine) is a suitable reducing agent as it does not contain a free thiol and does not need to be removed before conjugation.
Protocol 1: Sequential Conjugation for ADC Synthesis
This protocol describes the sequential conjugation of two different thiol-containing payloads and an amine-containing targeting ligand (e.g., an antibody).
Materials:
-
This compound
-
Thiol-containing payload 1
-
Thiol-containing payload 2
-
Amine-containing targeting ligand (e.g., antibody)
-
Anhydrous DMSO or DMF
-
Reaction buffers (e.g., PBS, pH 7.2 for maleimide reaction; Borate buffer, pH 8.0 for TFP ester reaction)
-
Quenching reagent (e.g., L-cysteine for maleimide; Tris or glycine (B1666218) for TFP ester)
-
Purification system (e.g., size exclusion chromatography (SEC), dialysis)
Procedure:
-
Step 1: First Maleimide Conjugation a. Dissolve this compound in DMSO to a stock concentration of 10 mM. b. Dissolve thiol-containing payload 1 in a compatible solvent. c. In a reaction vessel, add this compound to a solution of payload 1 (e.g., 1.1 equivalents of linker) in PBS at pH 7.2. d. Incubate for 1-2 hours at room temperature, protected from light. e. Monitor the reaction by LC-MS. f. Purify the mono-conjugated product by HPLC to remove excess linker and unreacted payload.
-
Step 2: Second Maleimide Conjugation a. Dissolve the purified mono-conjugated product from Step 1 in PBS at pH 7.2. b. Add thiol-containing payload 2 (e.g., 1.1 equivalents). c. Incubate for 1-2 hours at room temperature, protected from light. d. Monitor the reaction by LC-MS. e. Purify the di-conjugated product by HPLC.
-
Step 3: TFP Ester Conjugation to Antibody a. Exchange the buffer of the antibody solution to borate buffer at pH 8.0. b. Add the di-conjugated payload-linker construct from Step 2 to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of the linker construct). c. Incubate for 1-2 hours at room temperature or 4 hours at 4°C. d. Quench the reaction by adding Tris or glycine to a final concentration of 50-100 mM. e. Purify the final ADC conjugate using SEC or dialysis to remove excess linker-payload and quenching reagents.
-
Step 4: Characterization a. Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC, and mass spectrometry.[3][15]
Protocol 2: One-Pot, Two-Step Conjugation for PROTAC Synthesis
This protocol outlines a one-pot strategy for synthesizing a PROTAC by first reacting the maleimide groups with a thiol-containing protein of interest (POI) ligand and a thiol-containing E3 ligase ligand, followed by the reaction of the TFP ester with an amine-containing molecule.
Materials:
-
This compound
-
Thiol-containing POI ligand
-
Thiol-containing E3 ligase ligand
-
Amine-containing molecule (optional third component)
-
Anhydrous DMSO or DMF
-
Reaction buffers (as in Protocol 1)
-
Quenching reagents (as in Protocol 1)
-
Purification system (e.g., HPLC)
Procedure:
-
Step 1: Dual Maleimide Conjugation a. Dissolve this compound, the POI ligand, and the E3 ligase ligand in DMSO. b. In a reaction vessel, combine the three components in a suitable buffer (e.g., PBS, pH 7.2). A slight excess of the ligands may be used. c. Incubate for 1-2 hours at room temperature. Monitor the formation of the di-substituted linker by LC-MS.
-
Step 2: TFP Ester Conjugation a. Adjust the pH of the reaction mixture to 7.5-8.0 by adding a suitable buffer (e.g., borate buffer). b. Add the amine-containing molecule. c. Incubate for an additional 1-2 hours at room temperature. d. Quench the reaction with Tris or glycine.
-
Step 3: Purification and Characterization a. Purify the final PROTAC molecule using preparative HPLC. b. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Applications
The trifunctional nature of this compound makes it a versatile tool for creating complex bioconjugates.
Antibody-Drug Conjugates (ADCs)
This linker is well-suited for constructing ADCs, where it can be used to attach two drug molecules (payloads) to a single linker, which is then conjugated to an antibody. This allows for the delivery of a higher drug load or two different payloads to the target cell, potentially enhancing efficacy or overcoming drug resistance.[1][16]
Proteolysis Targeting Chimeras (PROTACs)
In PROTAC synthesis, this linker can connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the POI.[2] The third reactive site can be used to attach a targeting moiety, a solubilizing group, or a fluorescent probe for imaging studies.
Other Applications
-
Multifunctional Probes: Development of probes for diagnostics and imaging by attaching targeting molecules, imaging agents, and affinity tags.[17]
-
Protein Crosslinking: Creating stable crosslinks between two thiol-containing proteins and one amine-containing protein.[17]
Visualizations
Experimental Workflow: ADC Synthesis
References
- 1. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. | Semantic Scholar [semanticscholar.org]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker with significant applications in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This document details the molecule's chemical properties, provides experimental protocols for its use, and illustrates its role in relevant biological pathways.
Core Properties and Specifications
This compound is a versatile molecule designed with three key functional components: two maleimide (B117702) groups, a tetrafluorophenyl (TFP) ester, and a polyethylene (B3416737) glycol (PEG4) spacer, all built upon a lysine (B10760008) core.[1] This unique structure allows for the sequential or simultaneous conjugation of different biomolecules. The alpha and epsilon amines of the lysine are functionalized with sulfhydryl-reactive maleimide groups, while the carboxylic acid is modified with an amine-reactive TFP ester via a PEG4 spacer.[2][3]
| Property | Value | Reference |
| Molecular Weight | 843.77 g/mol | [4] |
| Chemical Formula | C₃₇H₄₅F₄N₅O₁₃ | [4][5] |
| CAS Number | 1426164-53-5 | [4][5][6] |
| Purity | >98% | [4][6] |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | [3][4] |
| Storage | -20°C, protect from moisture | [2][7] |
The maleimide groups exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, forming stable thioether bonds.[1] This reaction is most efficient at a pH range of 6.5-7.5.[2] The TFP ester is a highly reactive functional group that readily couples with primary and secondary amines to form stable amide bonds.[1] TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their superior hydrolytic stability, especially in aqueous conditions, which provides greater control over the conjugation reaction.[8][9] The optimal pH for the TFP ester-amine reaction is between 7.5 and 8.0.[2] The hydrophilic PEG4 spacer enhances the solubility of the molecule and the resulting conjugate in aqueous environments.[1][6]
Applications in Bioconjugation
The unique trifunctional nature of this compound makes it a powerful tool for creating complex biomolecular constructs. Its primary applications include:
-
Antibody-Drug Conjugates (ADCs): This linker is ideal for attaching cytotoxic drugs to monoclonal antibodies. The TFP ester can react with an amine-containing drug, and the two maleimide groups can then conjugate to the thiol groups of reduced cysteine residues in the antibody's hinge region.[10][11][12]
-
PROTACs: In the synthesis of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of specific proteins.[13][14][15][16]
-
Immobilization of Biomolecules: The linker can be used to immobilize antibodies or other proteins onto surfaces or nanoparticles that have been functionalized with amine or thiol groups.[3]
-
Peptide Dimerization: The two maleimide groups can be used to dimerize peptides or other small molecules that contain a single free thiol group.[3]
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Maleimide-Thiol Conjugation to a Protein (e.g., Antibody)
This protocol describes the conjugation of the maleimide groups of the linker to the thiol groups of a protein, such as an antibody.
Materials:
-
Protein (e.g., IgG antibody)
-
This compound
-
Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)[4][17]
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))[4][17]
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[4]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[4][17]
-
Reduction of Disulfide Bonds: If conjugating to cysteine residues involved in disulfide bonds (common in antibodies), add a 10-20 molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds and expose the free thiol groups.[11][18]
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[7]
-
Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the reduced protein solution.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Purification: Remove the excess, unreacted linker and byproducts by SEC or dialysis.[4]
Protocol 2: TFP Ester-Amine Conjugation
This protocol outlines the conjugation of the TFP ester group of the linker to a molecule containing a primary amine.
Materials:
-
Amine-containing molecule (e.g., drug, peptide)
-
This compound conjugate from Protocol 1 (or the free linker)
-
Amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0-8.5)[19]
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., reverse-phase HPLC or dialysis)
Procedure:
-
Molecule Preparation: Dissolve the amine-containing molecule in the conjugation buffer.
-
Linker Preparation: If starting with the free linker, dissolve it in anhydrous DMSO or DMF. If using the product from Protocol 1, it should already be in a suitable buffer.
-
Conjugation Reaction: Add a 1.5-5 molar excess of the TFP ester-containing molecule to the amine-containing molecule.[20]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.[21] The progress of the reaction can be monitored by a suitable analytical technique (e.g., LC-MS).
-
Quenching: (Optional) Add a small amount of quenching solution to react with any remaining TFP esters.
-
Purification: Purify the conjugate using an appropriate method such as reverse-phase HPLC or dialysis to remove unreacted starting materials and byproducts.
Signaling Pathways and Workflows
The following diagrams illustrate the conceptual workflows and signaling pathways where this compound plays a crucial role.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis and its mechanism of action.
Caption: Synthesis and mechanism of action for a PROTAC utilizing a heterobifunctional linker.
References
- 1. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. biotium.com [biotium.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. TFP-эфиры в категории Реакционноспособные группы [ru.lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 15. precisepeg.com [precisepeg.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 21. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Methodological & Application
Application Notes and Protocols for Bis-Mal-Lysine-PEG4-TFP Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis-Mal-Lysine-PEG4-TFP Ester
This compound is a heterobifunctional crosslinker designed for the development of antibody-drug conjugates (ADCs).[1][2] This linker possesses three key components:
-
Two Maleimide (B117702) Groups: These groups react specifically with thiol (sulfhydryl) groups, typically from reduced interchain disulfide bonds of an antibody, to form stable thioether bonds.[3][4] This dual maleimide structure is designed to re-bridge the disulfide bonds, potentially enhancing the stability of the resulting ADC.[3]
-
A Tetrafluorophenyl (TFP) Ester: This is a highly reactive amine-reactive group that forms stable amide bonds with primary amines, such as those found on a cytotoxic payload or other molecules. TFP esters are known for their high reactivity and greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters.[2]
-
A PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the ADC and provides spatial separation between the antibody and the payload.[1]
This unique combination of reactive groups allows for a two-step conjugation process, providing control over the drug-to-antibody ratio (DAR) and leading to the formation of more homogeneous and stable ADCs.[5][]
Principle of ADC Formation
The development of an ADC using this compound follows a sequential two-step process:
-
Payload-Linker Conjugation: The TFP ester end of the linker is reacted with an amine-containing cytotoxic payload. This reaction forms a stable amide bond, creating a payload-linker intermediate.
-
Antibody-Payload-Linker Conjugation: The interchain disulfide bonds of a monoclonal antibody are first reduced to generate free thiol groups. The bis-maleimide end of the payload-linker intermediate is then reacted with these thiol groups, forming stable thioether bonds and completing the ADC construct.
Experimental Protocols
Protocol for Payload-Linker Conjugation
This protocol describes the conjugation of an amine-containing payload to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel (e.g., glass vial)
-
Stirring equipment
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Dissolution: Dissolve the amine-containing payload and a 1.1 to 1.5 molar excess of this compound in anhydrous DMF or DMSO.
-
Base Addition: Add 2-3 equivalents of a non-nucleophilic base such as DIPEA or TEA to the reaction mixture. This facilitates the reaction between the TFP ester and the amine.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by HPLC until the payload is consumed.
-
Purification: Upon completion, purify the payload-linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the payload-linker conjugate using mass spectrometry and NMR.
-
Storage: Store the purified payload-linker conjugate at -20°C or below under anhydrous conditions.
Protocol for Antibody Reduction and ADC Conjugation
This protocol details the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the payload-linker intermediate.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-linker conjugate (from Protocol 3.1)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer: e.g., PBS with 5 mM EDTA, pH 7.2
-
Quenching reagent: N-acetylcysteine or cysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Reduction: Add a 5-10 molar excess of TCEP or DTT to the antibody solution. Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Immediately after reduction, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) or by buffer exchange via TFF, equilibrating into the conjugation buffer.
-
Conjugation: Immediately add the purified payload-linker conjugate (dissolved in a small amount of a compatible organic solvent like DMSO, typically <10% of the final reaction volume) to the reduced antibody solution. A molar excess of 1.5 to 2.0 of the payload-linker per thiol group is recommended.
-
Incubation: Gently mix and incubate the reaction at 4°C or room temperature for 1-4 hours. The optimal time should be determined empirically.
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine or cysteine (relative to the payload-linker) to quench any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the ADC from unreacted payload-linker and other small molecules using SEC or TFF.
-
Characterization and Storage: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation. Store the purified ADC at 2-8°C or frozen at -80°C in a suitable formulation buffer.
ADC Characterization
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a common method to separate ADC species with different numbers of conjugated drugs. The retention time increases with the number of hydrophobic drugs attached. The average DAR can be calculated from the peak areas of the different species.
-
Mass Spectrometry (MS): Native MS or LC-MS can be used to determine the mass of the intact ADC and its subunits (light and heavy chains after reduction), allowing for the precise calculation of the DAR.
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC-HPLC): SEC is used to separate the monomeric ADC from aggregates and fragments.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.
Data Presentation
The following tables provide representative data for an ADC developed using the this compound linker.
Table 1: Representative Payload-Linker Conjugation Reaction Parameters
| Parameter | Value |
| Payload Concentration | 10 mM |
| Linker:Payload Molar Ratio | 1.2:1 |
| Solvent | Anhydrous DMSO |
| Base | DIPEA (3 equivalents) |
| Reaction Time | 8 hours |
| Reaction Temperature | 25°C |
| Yield of Purified Conjugate | 75% |
| Purity (by HPLC) | >98% |
Table 2: Representative ADC Conjugation and Characterization Data
| Parameter | Value |
| Antibody Concentration | 8 mg/mL |
| Reducing Agent | TCEP (10-fold molar excess) |
| Payload-Linker:Antibody Molar Ratio | 8:1 |
| Conjugation Time | 2 hours |
| Conjugation Temperature | 20°C |
| Average DAR (by HIC-HPLC) | 3.8 |
| Average DAR (by MS) | 3.9 |
| Monomer Purity (by SEC-HPLC) | 97% |
| Aggregate Content (by SEC-HPLC) | 2.5% |
| Fragment Content (by SEC-HPLC) | 0.5% |
| Endotoxin Level | < 0.1 EU/mg |
Table 3: Representative In Vitro Stability of the Resulting ADC in Human Plasma
| Time Point | Average DAR | % Payload Loss |
| 0 hours | 3.8 | 0% |
| 24 hours | 3.7 | 2.6% |
| 72 hours | 3.6 | 5.3% |
| 168 hours (7 days) | 3.4 | 10.5% |
Visualizations
Signaling Pathway: General Mechanism of Action of an ADC
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Development
Caption: Experimental workflow for ADC development and characterization.
References
Application Notes and Protocols for Protein-Protein Conjugation with Bis-Mal-Lysine-PEG4-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Mal-Lysine-PEG4-TFP ester is a heterobifunctional crosslinker designed for the covalent conjugation of two different protein molecules. This reagent features two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester group, providing a versatile tool for creating well-defined protein-protein conjugates. The maleimide groups react specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues, while the TFP ester reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces the potential for aggregation of the resulting conjugate.
These application notes provide a detailed protocol for a two-step sequential conjugation, methods for characterization, and quantitative data to guide researchers in their experimental design.
Principle of the Two-Step Conjugation
The conjugation process is performed in a sequential manner to ensure specificity and minimize the formation of unwanted homodimers.
-
Step 1: Activation of the First Protein (Protein A). The TFP ester end of the this compound is reacted with the primary amines of the first protein (Protein A), which is typically an antibody or another targeting protein. This reaction forms a stable amide bond, resulting in a maleimide-activated Protein A.
-
Step 2: Conjugation with the Second Protein (Protein B). The maleimide-activated Protein A is then introduced to the second protein (Protein B), which contains free thiol groups. The maleimide groups react with the thiols on Protein B to form a stable thioether bond, resulting in the final Protein A-Protein B conjugate.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 843.77 g/mol | [1] |
| Spacer Arm Length | PEG4 spacer | [2] |
| Reactivity 1 | TFP ester reacts with primary amines (e.g., lysine) at pH 7.5-8.0 | [1] |
| Reactivity 2 | Maleimide reacts with sulfhydryl groups (e.g., cysteine) at pH 6.5-7.5 | [1] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [1] |
Table 2: Typical Reaction Parameters for Protein-Protein Conjugation
| Parameter | Step 1: Amine Reaction (TFP Ester) | Step 2: Thiol Reaction (Maleimide) | Reference |
| pH | 7.5 - 8.0 | 6.5 - 7.5 | [1] |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Thiol-free buffers (e.g., PBS, HEPES) | [3] |
| Molar Ratio (Crosslinker:Protein A) | 5-20 fold molar excess | N/A | [3] |
| Molar Ratio (Activated Protein A:Protein B) | N/A | 1:1 to 1:5 | [3] |
| Reaction Time | 1-2 hours at room temperature or 4 hours at 4°C | 2 hours at room temperature or overnight at 4°C | [4] |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature | [4] |
Table 3: Example Conjugation Efficiency and Yield
| Conjugation System | Crosslinker Type | Conjugation Efficiency/Yield | Analytical Method | Reference |
| Antibody-Enzyme Conjugate | Heterobifunctional (Amine-Thiol) | >95% conjugation of enzyme to antibody | SDS-PAGE and SEC | [5] |
| Antibody-Drug Conjugate (ADC) | Dimaleimide Linker | High DAR (Drug-to-Antibody Ratio) of 7-8 achieved | Mass Spectrometry | [6] |
| Protein-Peptide Conjugation | Maleimide-based | 84 ± 4% efficiency | HPLC | [] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein A (to be activated, e.g., an antibody)
-
Protein B (containing free thiols, or to be reduced)
-
Reaction Buffers:
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.2
-
-
Reducing Agent (if Protein B requires reduction): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or L-cysteine
-
Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Protocol 1: Preparation of Maleimide-Activated Protein A
-
Prepare Protein A: Dissolve Protein A in the Amine Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction: Add a 5 to 20-fold molar excess of the dissolved crosslinker to the Protein A solution. Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column (e.g., SEC) equilibrated with Thiol Reaction Buffer. Collect the protein fractions containing the maleimide-activated Protein A.
Protocol 2: Preparation of Thiol-Containing Protein B (if necessary)
If Protein B does not have accessible free thiol groups, its disulfide bonds need to be reduced.
-
Dissolve Protein B: Dissolve Protein B in Thiol Reaction Buffer.
-
Reduction: Add a 10-20 fold molar excess of TCEP to the Protein B solution. Incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before the conjugation step as it contains a free thiol. TCEP does not need to be removed.[3]
Protocol 3: Conjugation of Activated Protein A with Protein B
-
Combine Reactants: Mix the maleimide-activated Protein A with the thiol-containing Protein B in a molar ratio ranging from 1:1 to 1:5 (Activated A:B). The optimal ratio should be determined empirically.
-
Reaction: Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide groups, add L-cysteine to a final concentration of 1-10 mM and incubate for 30 minutes at room temperature.
Protocol 4: Purification and Characterization of the Final Conjugate
-
Purification: Purify the protein-protein conjugate from unreacted proteins and other byproducts using Size-Exclusion Chromatography (SEC).[8] The larger conjugate will elute earlier than the individual proteins.
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under both reducing and non-reducing conditions. A successful conjugation will result in a new band with a higher molecular weight corresponding to the size of the Protein A-Protein B conjugate.[9]
-
Mass Spectrometry: For a more precise characterization, use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the exact molecular weight of the conjugate.[6]
-
Functional Assays: Perform relevant functional assays to ensure that the biological activities of both proteins are retained after conjugation.
-
Visualizations
Experimental Workflow for Protein-Protein Conjugation
Caption: A schematic of the two-step protein-protein conjugation workflow.
Signaling Pathway Example: Targeted Drug Delivery via an Antibody-Drug Conjugate (ADC)
Caption: Mechanism of action for a targeted antibody-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 3. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rapidnovor.com [rapidnovor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. sciex.com [sciex.com]
- 9. aboligo.com [aboligo.com]
Application Notes and Protocols for Surface Immobilization of Peptides using Bis-Mal-Lysine-PEG4-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Mal-Lysine-PEG4-TFP ester is a versatile heterobifunctional crosslinker designed for the covalent immobilization of peptides onto amine-functionalized surfaces. This reagent offers a strategic approach for creating bioactive surfaces for a variety of applications, including biosensors, immunoassays, cell adhesion studies, and drug delivery systems. Its unique architecture, featuring two maleimide (B117702) groups and a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester, allows for a two-step conjugation strategy that provides control over peptide orientation and density.
The core of the molecule is a lysine (B10760008) residue, providing a branched structure. The alpha (α) and epsilon (ε) amines of the lysine are functionalized with maleimide groups, which exhibit high reactivity towards sulfhydryl (thiol) groups present in cysteine residues of peptides.[1][2] The carboxylic acid of the lysine is connected to a discrete polyethylene (B3416737) glycol (dPEG®) spacer, which is terminated with an amine-reactive TFP ester.[1][2]
The PEG4 spacer enhances the water solubility of the crosslinker and the resulting conjugate, minimizes non-specific binding of other molecules to the surface, and provides a flexible linker that reduces steric hindrance, making the immobilized peptide more accessible for interactions.[3][4] The TFP ester is known for its high reactivity towards primary and secondary amines and its greater hydrolytic stability compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and stable amide bond formation.[1][2]
Key Features and Benefits:
-
Controlled Peptide Orientation: By reacting the maleimide groups with a cysteine-containing peptide, the peptide can be oriented specifically on the surface.
-
High Reactivity and Stability: The TFP ester provides efficient and stable conjugation to amine-functionalized surfaces.[1][2]
-
Reduced Non-Specific Binding: The hydrophilic PEG4 spacer minimizes unwanted interactions with the surface.[3][4]
-
Enhanced Solubility: The PEG linker improves the solubility of the crosslinker and peptide-conjugate in aqueous buffers.[5][6]
-
Versatility: This crosslinker can be used to immobilize a wide range of cysteine-containing peptides to various amine-coated substrates.
Chemical Properties and Specifications
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 843.77 g/mol | [1] |
| Chemical Formula | C₃₇H₄₅F₄N₅O₁₃ | [1] |
| Purity | > 98% | [1] |
| Spacer Arm Length | The dPEG® spacer is 25 and 29 atoms long from the carbonyl carbon to the reactive site of the α- and ε-amine conjugated maleimide groups, respectively. | [1][2] |
| Solubility | Soluble in Methylene chloride, Acetonitrile, DMAC, or DMSO. | [1] |
| Storage | Store at -20°C. Allow to come to room temperature before opening to avoid moisture condensation. | [1][7] |
Reaction Chemistry
The surface immobilization process using this compound involves a two-step reaction:
-
Peptide Dimerization/Functionalization: The two maleimide groups of the crosslinker react with the sulfhydryl groups of cysteine-containing peptides. This step can be used to create peptide dimers or to functionalize a single peptide with the crosslinker. This reaction is highly selective for thiols at a pH range of 6.5-7.5.[1][2]
-
Surface Immobilization: The TFP ester of the peptide-crosslinker conjugate reacts with primary or secondary amines on a functionalized surface to form a stable amide bond. This reaction is most efficient at a pH of 7.5-8.0.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Cysteine-containing peptide of interest
-
Amine-functionalized surface (e.g., amine-coated glass slides, microplates, or beads)
-
Reaction Buffers:
-
Peptide Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA.
-
Surface Immobilization Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0.
-
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving the crosslinker.
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) if the peptide has disulfide bonds that need to be reduced.
Protocol 1: Peptide Dimerization and Immobilization
This protocol is suitable for creating a surface with dimeric peptides.
Step 1: Preparation of Reagents
-
Prepare all buffers and store them at 4°C.
-
Dissolve the cysteine-containing peptide in the Peptide Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has existing disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce them.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
Step 2: Conjugation of Peptide to the Crosslinker
-
Add a 0.5 molar equivalent of the dissolved this compound to the peptide solution. (This stoichiometry favors the formation of peptide dimers linked by the crosslinker).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
Step 3: Surface Immobilization
-
Wash the amine-functionalized surface three times with the Surface Immobilization Buffer.
-
Add the peptide-crosslinker conjugate solution from Step 2 to the surface. Ensure the entire surface is covered.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.
-
After incubation, remove the solution and wash the surface three times with PBST.
-
To block any unreacted amine groups on the surface, add the Quenching Buffer and incubate for 30 minutes at room temperature.
-
Wash the surface three times with PBST and once with deionized water.
-
The surface is now ready for use or can be stored at 4°C in a desiccated environment.
Protocol 2: Immobilization of a Monomeric Peptide
This protocol is designed for immobilizing a single peptide molecule per crosslinker.
Step 1: Preparation of Reagents
-
Follow Step 1 from Protocol 1.
Step 2: Conjugation of Peptide to the Crosslinker
-
Add a 10-fold molar excess of the dissolved this compound to the peptide solution. (This stoichiometry favors the reaction of a single maleimide group with the peptide).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
(Optional) Purify the peptide-crosslinker conjugate using size-exclusion chromatography to remove excess crosslinker.
Step 3: Surface Immobilization
-
Follow Steps 3.1 to 3.7 from Protocol 1, using the peptide-crosslinker conjugate solution from Step 2 of this protocol.
Characterization of Peptide Immobilized Surfaces
The success of the peptide immobilization can be confirmed using various surface characterization techniques.[3][8][9]
| Characterization Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of peptide-specific elements (e.g., nitrogen, sulfur).[3][8] |
| Contact Angle Goniometry | Changes in surface hydrophilicity/hydrophobicity upon peptide immobilization.[3][8] |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness changes after each modification step.[3][8] |
| Fluorescence Microscopy | If a fluorescently labeled peptide is used, this can visualize the distribution and relative amount of immobilized peptide. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | If the peptide is an antigen, this can quantify the amount of immobilized peptide that is accessible for antibody binding. |
Visualizing the Workflow and Chemistry
To better understand the processes, the following diagrams illustrate the key steps and chemical reactions.
Caption: Experimental workflow for peptide immobilization.
Caption: Key chemical reactions in the immobilization process.
Caption: Functional components of the crosslinker.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Peptide Immobilization | Inefficient peptide-crosslinker conjugation. | Ensure peptide is fully dissolved and, if necessary, reduced with TCEP. Optimize the molar ratio of crosslinker to peptide. Confirm the pH of the conjugation buffer is between 6.5 and 7.5. |
| Inefficient surface reaction. | Ensure the surface is thoroughly cleaned and properly amine-functionalized. Confirm the pH of the immobilization buffer is between 7.5 and 8.0. Increase incubation time or temperature. | |
| Hydrolysis of TFP ester. | Prepare the crosslinker solution immediately before use. Avoid moisture.[10] | |
| High Non-Specific Binding | Incomplete blocking of the surface. | Increase the concentration or incubation time of the quenching buffer. Add a blocking agent like BSA or casein to the wash buffers in subsequent assays. |
| Hydrophobic interactions. | Ensure the use of a detergent like Tween-20 in the wash buffers. |
Conclusion
This compound is a powerful tool for the controlled immobilization of cysteine-containing peptides onto amine-functionalized surfaces. The provided protocols offer a starting point for developing robust and reproducible methods for creating bioactive surfaces. By carefully controlling reaction conditions and characterizing the resulting surfaces, researchers can generate high-quality peptide-modified materials for a wide range of scientific and biomedical applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 6. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 7. Bis-MAL-Lysine-dPEG®4-TFP ester | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Immobilization of an antimicrobial peptide on silicon surface with stable activity by click chemistry - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes and Protocols for Bis-Mal-Lysine-PEG4-TFP Ester in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis-Mal-Lysine-PEG4-TFP ester in drug delivery, with a focus on the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. Detailed protocols and key quantitative parameters are presented to guide researchers in the effective use of this versatile crosslinker.
Introduction to this compound
This compound is a heterotrifunctional crosslinking reagent designed for advanced bioconjugation applications in drug delivery.[1][2][3] Its unique structure comprises three key functional components:
-
Two Maleimide (B117702) Groups: These moieties react specifically with sulfhydryl (thiol) groups (-SH) to form stable thioether bonds. This feature is particularly useful for conjugating the linker to cysteine residues in proteins or thiol-containing small molecule drugs.[1][4]
-
One Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines (-NH2), such as those found on the lysine (B10760008) residues of antibodies or other proteins. TFP esters offer superior hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, providing greater flexibility in reaction conditions.[1][2]
-
A PEG4 Spacer and Lysine Core: A polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate while the lysine core provides a branched structure for the attachment of the reactive groups.[3]
This combination of reactive groups allows for a sequential and controlled conjugation strategy, making it an ideal tool for the development of complex biomolecules such as ADCs, PROTACs, and other targeted drug delivery systems.[1][3][5]
Key Physicochemical and Reactivity Data
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Reference |
| Molecular Weight | 843.77 g/mol | [2] |
| Purity | >98% | [2][4] |
| Spacer Arm Length (α-amine maleimide) | 25 atoms (18.8 Å) | [1][2] |
| Spacer Arm Length (ε-amine maleimide) | 29 atoms (26.1 Å) | [1][2] |
| Maleimide Reaction pH | 6.5 - 7.5 (optimal for thiol specificity) | [1][4] |
| TFP Ester Reaction pH | 7.5 - 8.0 | [1][2] |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | [1][2] |
| Storage Conditions | -20°C, desiccated, protected from light | [3] |
Applications in Drug Delivery
The unique trifunctional nature of this compound lends itself to several advanced applications in drug delivery.
Antibody-Drug Conjugates (ADCs)
This linker is exceptionally well-suited for the construction of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody (mAb) that targets a specific cancer cell antigen. The two maleimide groups can be used to conjugate two drug molecules, while the TFP ester attaches the linker-drug complex to the antibody.
Workflow for ADC Synthesis using this compound
Caption: Workflow for ADC synthesis.
Dimerization of Targeting Ligands
The two maleimide groups can be utilized to dimerize peptides or small molecules that contain a single thiol group. This dimer can then be conjugated to a carrier molecule, such as a protein or nanoparticle, via the TFP ester, potentially increasing the avidity and efficacy of the targeting ligand.
Development of PROTACs
This compound can serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] One maleimide can be reacted with a thiol-containing E3 ligase ligand, and the other with a thiol-containing target protein ligand. The TFP ester can then be used to attach this construct to another molecule if further functionalization is required.
Experimental Protocols
The following are detailed protocols for key applications of this compound.
Protocol for the Synthesis of a Drug-Linker Intermediate
This protocol describes the conjugation of a thiol-containing drug to the two maleimide groups of the linker.
Materials:
-
This compound
-
Thiol-containing drug
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)
-
Phosphate buffer (50 mM, pH 7.0) with 2 mM EDTA
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the Linker: Immediately before use, dissolve the required amount of this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the Drug: Dissolve the thiol-containing drug in the reaction buffer to a final concentration of 20 mM.
-
Reaction Setup: In a reaction vessel, add the dissolved linker.
-
Add the Drug: Slowly add 2.2 molar equivalents of the dissolved drug to the linker solution while gently stirring under a nitrogen or argon atmosphere.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker intermediate.
-
Purification: Once the reaction is complete, purify the drug-linker intermediate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry.
Reaction Scheme for Drug-Linker Synthesis
Caption: Drug-Linker Synthesis Reaction.
Protocol for the Conjugation of the Drug-Linker Intermediate to an Antibody
This protocol outlines the steps for conjugating the purified drug-linker intermediate to a monoclonal antibody.
Materials:
-
Purified Drug-Linker Intermediate
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Borate buffer (50 mM, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Buffer Exchange: If necessary, exchange the antibody buffer to the reaction buffer (Borate buffer, pH 8.0) using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.
-
Dissolve the Drug-Linker: Dissolve the purified drug-linker intermediate in an appropriate organic solvent (e.g., DMSO) to a concentration of 10 mM.
-
Add Drug-Linker to Antibody: Add a 5-10 fold molar excess of the dissolved drug-linker intermediate to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.
Characterization and Stability of the Conjugate
Thorough characterization of the final conjugate is crucial for ensuring its quality and efficacy. The stability of the maleimide linkage is a critical parameter to assess.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the conjugated drug. Alternatively, mass spectrometry can provide a more accurate determination of the DAR and the distribution of different drug-loaded species.
Stability of the Thiol-Maleimide Linkage
The thioether bond formed between the maleimide and a thiol group is generally stable. However, it can be susceptible to a retro-Michael reaction, leading to premature drug release, especially in the presence of other thiols like glutathione (B108866) in the plasma.[6] The succinimide (B58015) ring of the linker can also undergo hydrolysis, which can impact the stability of the conjugate.[6][7]
Illustrative Stability Data:
The following table provides an example of stability data for an ADC constructed with a maleimide-based linker. Note: This is illustrative data and actual results may vary.
| Condition | Time Point | % Intact ADC (Illustrative) |
| Human Plasma, 37°C | 0 hours | 100% |
| Human Plasma, 37°C | 24 hours | 95% |
| Human Plasma, 37°C | 72 hours | 88% |
| PBS, pH 7.4, 4°C | 1 month | >98% |
Factors Affecting Maleimide Linkage Stability
Caption: Factors influencing stability.
Conclusion
This compound is a powerful and versatile tool for the development of sophisticated drug delivery systems. Its unique combination of two maleimide groups and a highly reactive TFP ester allows for the controlled and sequential conjugation of multiple molecules, making it particularly suitable for the construction of ADCs and other targeted therapies. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to harness the full potential of this advanced crosslinker in their drug development endeavors.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 4. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intramamolecular Crosslinking using Bis-Mal-Lysine-PEG4-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Bis-Mal-Lysine-PEG4-TFP ester for the intramolecular crosslinking of proteins. This heterobifunctional crosslinker is a powerful tool for studying protein conformation, dynamics, and function by introducing covalent linkages between specific amino acid residues within a single polypeptide chain.
Introduction to this compound
This compound is a versatile crosslinking reagent featuring two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester group attached to a lysine (B10760008) core with a polyethylene (B3416737) glycol (PEG4) spacer. This unique architecture allows for a two-step crosslinking strategy, targeting primary amines (lysine residues and the N-terminus) and sulfhydryl groups (cysteine residues). The TFP ester provides higher reactivity and greater hydrolytic stability compared to the more common N-hydroxysuccinimide (NHS) esters.[1][2] The PEG4 spacer enhances the solubility of the crosslinker in aqueous buffers.[3][4]
Key Features:
-
Heterobifunctional: Possesses two different reactive functionalities (maleimide and TFP ester), enabling controlled, sequential reactions.[2]
-
Amine-Reactive TFP Ester: Reacts efficiently with primary amines (e.g., lysine side chains) at a pH of 7.5-8.0 to form stable amide bonds.[1][2] TFP esters exhibit greater resistance to hydrolysis than NHS esters, offering a wider reaction window.[1][2]
-
Sulfhydryl-Reactive Maleimide Groups: React specifically with sulfhydryl groups (e.g., cysteine residues) at a pH of 6.5-7.5 to form stable thioether bonds.[1][2][4]
-
PEG4 Spacer: A hydrophilic spacer that improves the reagent's solubility and provides a defined distance between the reactive groups.[3]
Principle of Intramolecular Crosslinking
Intramolecular crosslinking involves the formation of a covalent bond between two amino acid residues within the same protein molecule.[5] This technique can be used to:
-
Stabilize Protein Conformations: "Freeze" a protein in a specific conformational state for structural analysis.
-
Probe Protein Dynamics: Identify regions of a protein that are in close proximity in solution, providing insights into its flexibility and folding.[6][7]
-
Map Protein Topography: Determine the spatial arrangement of amino acid residues.
To favor intramolecular crosslinking over intermolecular crosslinking (between different protein molecules), the reaction is typically performed at low protein concentrations.[8][9]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 843.77 g/mol | [2] |
| Spacer Arm Length (α-amine maleimide) | ~18.8 Å | [1][2] |
| Spacer Arm Length (ε-amine maleimide) | ~26.1 Å | [1][2] |
| Amine-Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | [1][2] |
| Sulfhydryl-Reactive Group | Maleimide | [1][2] |
| Optimal pH for TFP Ester Reaction | 7.5 - 8.0 | [1][2] |
| Optimal pH for Maleimide Reaction | 6.5 - 7.5 | [1][2][4] |
| Solubility | Soluble in organic solvents (DMSO, DMF) and can be diluted into aqueous buffers. | [1][2] |
Table 2: Recommended Reaction Conditions for Intramolecular Crosslinking
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 1.0 mg/mL | Lower concentrations favor intramolecular crosslinking. |
| Crosslinker:Protein Molar Ratio | 10:1 to 50:1 | This should be optimized for each specific protein. |
| Reaction Time (TFP Ester) | 30 - 60 minutes at room temperature | Can be extended to 2 hours at 4°C. |
| Reaction Time (Maleimide) | 1 - 2 hours at room temperature | Can be performed overnight at 4°C. |
| Quenching Reagent | 20-50 mM Tris or Glycine (for TFP ester); 10-100 mM Cysteine or β-mercaptoethanol (for maleimide) | To stop the reaction and cap unreacted groups. |
Experimental Protocols
General Considerations
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls during the TFP ester and maleimide reactions, respectively, as they will compete with the target functional groups.[10] Phosphate-buffered saline (PBS) at the appropriate pH is a suitable choice.
-
Reagent Preparation: this compound is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening. Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use.
Two-Step Intramolecular Crosslinking Protocol
This protocol assumes the protein of interest contains at least one primary amine (lysine) and at least two cysteine residues for the intramolecular reaction.
Step 1: Reaction of TFP Ester with Primary Amines
-
Protein Preparation: Prepare the protein solution at a concentration of 0.1-1.0 mg/mL in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0.
-
Crosslinker Addition: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis. Equilibrate the column with a sulfhydryl-free buffer suitable for the maleimide reaction (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0).
Step 2: Intramolecular Reaction of Maleimide Groups with Sulfhydryls
-
pH Adjustment: The desalted protein solution from Step 1 is now in a buffer with a pH of 6.5-7.0, which is optimal for the maleimide-cysteine reaction.
-
Incubation for Intramolecular Crosslinking: Incubate the solution for 1-2 hours at room temperature or overnight at 4°C to allow for the intramolecular reaction between the maleimide groups on the crosslinker and the cysteine residues within the same protein molecule.
-
Quenching: Quench the reaction by adding a solution of cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. This will cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
Analysis of Intramolecular Crosslinking
SDS-PAGE Analysis:
-
Take aliquots of the protein sample before and after the crosslinking reaction.
-
Add non-reducing SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel.
-
Intramolecularly crosslinked proteins will typically exhibit a slightly faster migration rate (appear as a lower molecular weight band or a smear) compared to the unmodified protein due to a more compact structure. The absence of high molecular weight bands indicates the absence of significant intermolecular crosslinking.
Mass Spectrometry Analysis:
-
The crosslinked protein band can be excised from the SDS-PAGE gel for in-gel digestion or the reaction mixture can be directly subjected to in-solution digestion with a protease like trypsin.[4]
-
Analyze the resulting peptide mixture by LC-MS/MS.[2][3][11]
-
Specialized software can be used to identify the crosslinked peptides, which will reveal the specific lysine and cysteine residues that have been linked.[7][11]
Visualizations
Caption: Experimental workflow for intramolecular crosslinking.
Caption: Probing ligand-induced conformational changes.
Application Example: Probing Conformational Changes in a Receptor Protein
Intramolecular crosslinking can be employed to study dynamic changes in protein structure, such as those induced by ligand binding. For example, a receptor protein may exist in an "open" conformation in the absence of its ligand and transition to a "closed" conformation upon ligand binding.
By performing the intramolecular crosslinking reaction in the presence and absence of the ligand, researchers can identify which residues are brought into proximity during this conformational change. If a lysine in Domain A and a cysteine in Domain B are only close enough to be crosslinked in the ligand-bound state, this provides evidence for a conformational shift that brings these two domains together. This approach can be valuable in understanding the mechanism of receptor activation and in the development of drugs that target specific protein conformations.
References
- 1. Scientists Develop Methods to Study Protein Dynamics Using Chemical Crosslinking Data----Chinese Academy of Sciences [english.cas.cn]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Protein Dynamics in Solution by Quantitative Crosslinking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crosslinking Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. proteochem.com [proteochem.com]
- 7. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 11. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Thiol-Amine Conjugation Strategy Utilizing Bis-Mal-Lysine-PEG4-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific conjugation of biomolecules is a cornerstone of modern therapeutic and diagnostic development, particularly in the engineering of Antibody-Drug Conjugates (ADCs). The ability to link different molecular entities with precision and stability is paramount for the efficacy and safety of these complex biologics. The Bis-Mal-Lysine-PEG4-TFP ester is a hetero-trifunctional crosslinker designed to facilitate a versatile thiol-amine conjugation strategy. This molecule possesses two thiol-reactive maleimide (B117702) groups and one amine-reactive tetrafluorophenyl (TFP) ester, brought together by a lysine (B10760008) core and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1][2][3] This configuration allows for the covalent linkage of up to three different molecules, or the creation of dimeric conjugates anchored to a single point on a protein. The PEG4 spacer enhances aqueous solubility and the lysine core provides a branched structure.[1]
This document provides detailed application notes on the principles of this conjugation strategy and step-by-step protocols for its implementation.
Principle of the Method
The conjugation strategy leverages two well-established and highly efficient bioconjugation reactions: the reaction of a TFP ester with primary amines and the Michael addition reaction between a maleimide and a thiol.[4][5]
-
TFP Ester-Amine Reaction: The tetrafluorophenyl (TFP) ester is a highly reactive functional group that readily couples with primary amines, such as the ε-amine of lysine residues on the surface of antibodies or other proteins, to form a stable amide bond.[1][6] TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, which reduces the rate of hydrolysis and allows for more controlled conjugation.[7][8] This reaction is most efficient at a slightly basic pH, typically between 7.5 and 8.0.[7]
-
Maleimide-Thiol Reaction: The maleimide groups react with thiol (sulfhydryl) groups, found in cysteine residues, to form a stable thioether bond.[4][] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is significantly faster than with amines.[4][5] This specificity allows for the targeted conjugation to cysteine residues, which can be naturally present or engineered into a protein sequence.
The this compound allows for either a sequential or, in some cases, a carefully controlled one-pot reaction to link amine-containing and thiol-containing molecules. For instance, an antibody can be modified at its lysine residues via the TFP ester, and subsequently, two thiol-containing payloads (e.g., cytotoxic drugs, imaging agents) can be attached to the maleimide groups.
Applications
The versatility of the this compound lends itself to a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach two drug molecules to an antibody that has been functionalized via its amine groups, potentially increasing the drug-to-antibody ratio (DAR).[1][3]
-
Development of Multifunctional Probes: It enables the creation of probes for diagnostics and imaging by linking different functional molecules to a single scaffold.[1]
-
Protein Crosslinking: The linker can bridge thiol- and amine-containing biomolecules to form stable conjugates.[1]
-
Bioconjugation: It supports orthogonal conjugation strategies in the creation of complex biological systems.[1]
Experimental Protocols
The following protocols provide a general framework for a two-step sequential conjugation strategy involving an antibody (or other amine-containing protein) and a thiol-containing payload.
Materials and Reagents:
-
Antibody (or protein) of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Thiol-containing payload (e.g., drug, peptide, fluorescent dye)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffers:
-
Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)
-
Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0)
-
-
Reducing agent (optional, for antibody disulfide reduction): e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[10][11][12]
-
Quenching Reagents:
-
For TFP ester reaction: Tris buffer or glycine
-
For maleimide reaction: L-cysteine or N-acetylcysteine[13]
-
-
Purification System: Size-Exclusion Chromatography (SEC) or other suitable chromatography system.
Protocol 1: Modification of Antibody with this compound
This protocol describes the reaction of the TFP ester on the linker with the primary amines on the antibody.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in Amine Reaction Buffer. Ensure the buffer is free from primary amines like Tris.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[14]
-
Conjugation Reaction:
-
Slowly add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution while gently stirring. The optimal ratio should be determined empirically for each specific antibody.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Removal of Excess Linker: Purify the maleimide-activated antibody using a desalting column or SEC equilibrated with Thiol Reaction Buffer to remove the unreacted linker.
Protocol 2: Conjugation of Thiol-Containing Payload to Maleimide-Activated Antibody
This protocol details the reaction of the maleimide groups on the modified antibody with a thiol-containing molecule.
-
Payload Preparation: Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO) to a known concentration.
-
Antibody Thiol Generation (Optional): If conjugating to native antibody disulfides, these must first be reduced. Add a 10-100 fold molar excess of TCEP to the antibody solution and incubate for 20-30 minutes at room temperature.[10] This step is not necessary if using engineered cysteines or a payload that is already thiolated.
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the thiol-containing payload per maleimide group on the antibody.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.
-
-
Quenching the Reaction: Quench any unreacted maleimide groups by adding a final concentration of approximately 1 mM L-cysteine or N-acetylcysteine and incubate for an additional 15-30 minutes.[13]
Protocol 3: Purification and Characterization of the Final Conjugate
-
Purification: Purify the final conjugate using SEC to remove unreacted payload, payload-linker species, and any protein aggregates.[13]
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.[13]
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the level of aggregation using SEC.
-
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | TFP Ester-Amine Reaction | Maleimide-Thiol Reaction |
| pH | 7.5 - 8.0[7] | 6.5 - 7.5[4] |
| Temperature | 4°C or Room Temperature | 4°C or Room Temperature |
| Reaction Time | 1 - 4 hours | 2 hours - overnight |
| Molar Excess of Linker/Payload | 5-20x (Linker:Antibody) | 1.5-5x (Payload:Maleimide) |
| Quenching Agent | Tris or Glycine | L-cysteine or N-acetylcysteine[13] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal pH; Hydrolysis of reactive groups; Inactive protein/payload. | Optimize reaction pH for each step; Prepare linker/payload solutions fresh; Ensure protein/payload is active and has free amines/thiols. |
| Protein Aggregation | High concentration of organic solvent; Hydrophobic nature of payload. | Minimize the amount of organic solvent; Use a PEGylated linker (as is the case here); Optimize purification to remove aggregates. |
| High Polydispersity (Heterogeneous DAR) | Variation in the number of reactive sites on the antibody. | Consider site-specific antibody engineering; Optimize linker-to-antibody ratio. |
Visualizations
Caption: Experimental workflow for the two-step conjugation process.
Caption: Core chemical reactions of the conjugation strategy.
References
- 1. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 2. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Optimal pH conditions for maleimide-thiol reaction with Bis-Mal-Lysine-PEG4-TFP ester
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bis-Mal-Lysine-PEG4-TFP ester is a heterobifunctional crosslinker designed for the versatile and efficient conjugation of biomolecules. This reagent possesses two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester, enabling a two-step conjugation strategy. The maleimide groups react specifically with thiol (sulfhydryl) groups, while the TFP ester reacts with primary and secondary amines. Understanding and optimizing the pH conditions for these reactions is critical to achieving high conjugation efficiency and specificity. This document provides detailed application notes and protocols for using this compound, with a focus on the influence of pH on reaction outcomes.
Chemical Structure and Reaction Mechanism
The this compound consists of a lysine (B10760008) core functionalized with two maleimide groups at its alpha (α) and epsilon (ε) amines. The carboxylic acid of the lysine is connected to a PEG4 spacer, which terminates in an amine-reactive TFP ester.[1] TFP esters are known for their high reactivity towards amines and greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters.[1][2]
The conjugation process typically involves two sequential steps:
-
Thiol-Maleimide Reaction: The two maleimide groups react with thiol-containing molecules (e.g., cysteines in proteins or peptides) via a Michael addition reaction to form a stable thioether bond.[3]
-
Amine-TFP Ester Reaction: The TFP ester reacts with primary or secondary amines (e.g., lysines in proteins or amine-modified surfaces) to form a stable amide bond.[1][2]
Optimal pH Conditions
The pH of the reaction buffer is a critical parameter that governs the speed, selectivity, and yield of the conjugation reactions. The two reactive moieties of the this compound have distinct optimal pH ranges.
Thiol-Maleimide Reaction
The reaction between a maleimide and a thiol is highly efficient and chemoselective within a specific pH range.
-
Optimal pH Range: 6.5 - 7.5 .[3][4][5] In this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions.
-
Below pH 6.5: The reaction rate is significantly slower due to the protonation of the thiol group, which reduces its nucleophilicity.
-
Above pH 7.5: The maleimide group becomes susceptible to reaction with primary amines (e.g., lysine residues), leading to a loss of chemoselectivity.[1][4] Furthermore, the maleimide ring is prone to hydrolysis at alkaline pH, which renders it unreactive towards thiols.[4][6][7]
Amine-TFP Ester Reaction
The reaction of the TFP ester with amines is also pH-dependent.
-
Optimal pH Range: 7.5 - 8.0 .[1][8] In this range, the primary amine is sufficiently deprotonated and nucleophilic to efficiently attack the TFP ester.
-
Below pH 7.5: The reaction is slower as a larger fraction of the primary amines are protonated (R-NH3+).
-
Above pH 8.0: While the reaction with amines might be faster, the hydrolysis of the TFP ester also increases significantly, which can lead to lower conjugation yields.[9][10][11] TFP esters are generally more resistant to hydrolysis than NHS esters, providing a wider operational window.[1][2]
Data Presentation: pH Effects on Reaction Parameters
The following tables summarize the key pH-dependent parameters for the reactions involving this compound.
Table 1: Thiol-Maleimide Reaction pH Optimization
| pH Range | Reaction Rate | Chemoselectivity for Thiols | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Slow | High | Low | Not recommended due to slow kinetics. |
| 6.5 - 7.5 | Optimal | High | Low to Moderate | Recommended for optimal performance. [3][4][5] |
| > 7.5 | Fast | Decreased (competing reaction with amines) | Increased | Not recommended due to loss of selectivity and increased hydrolysis.[1][4] |
Table 2: Amine-TFP Ester Reaction pH Optimization
| pH Range | Reaction Rate with Amines | TFP Ester Hydrolysis | Recommendation |
| < 7.5 | Slow | Low | Sub-optimal for efficient conjugation. |
| 7.5 - 8.0 | Optimal | Moderate | Recommended for optimal performance. [1][8] |
| > 8.0 | Fast | High | Not recommended due to rapid hydrolysis of the TFP ester. |
Experimental Protocols
The following are general protocols for a two-step conjugation using this compound. Optimization may be required for specific applications.
Materials and Reagents
-
This compound
-
Thiol-containing molecule (Molecule A)
-
Amine-containing molecule (Molecule B)
-
Reaction Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
HEPES buffer, pH 7.0-7.5[12]
-
Borate buffer, pH 8.0
-
-
Reducing agent (optional, for proteins with disulfide bonds): TCEP (tris(2-carboxyethyl)phosphine)[12][13]
-
Anhydrous DMSO or DMF for stock solutions[12]
-
Quenching reagent (e.g., L-cysteine or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Protocol 1: Conjugation of a Thiol-Containing Molecule first, followed by an Amine-Containing Molecule
This is the recommended order of reaction to ensure the stability of the maleimide groups.
Step 1: Reaction of this compound with a Thiol-Containing Molecule (Molecule A)
-
Preparation of Molecule A: If Molecule A is a protein with disulfide bonds, reduce them by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[14] Remove excess TCEP if necessary (e.g., by dialysis or desalting column). Dissolve the thiol-containing molecule in a degassed buffer at pH 6.5-7.5 (e.g., PBS or HEPES).[12]
-
Prepare Crosslinker Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
Reaction: Add a 10-20 fold molar excess of the crosslinker stock solution to the solution of Molecule A.[14] The reaction can be carried out for 2 hours at room temperature or overnight at 4°C.
-
Purification (Optional but Recommended): Remove excess crosslinker using a desalting column or dialysis against a buffer at pH 7.0-7.5. This step is crucial to prevent the unreacted maleimide groups from reacting with any primary amines on Molecule B in the next step.
Step 2: Reaction of the Conjugate with an Amine-Containing Molecule (Molecule B)
-
Buffer Exchange: Exchange the buffer of the purified conjugate from Step 1 to a buffer with a pH of 7.5-8.0 (e.g., Borate buffer).
-
Reaction: Add the amine-containing Molecule B to the conjugate solution. The molar ratio should be optimized for the specific application. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Quenching: Quench any unreacted TFP esters by adding a small molecule with a primary amine (e.g., Tris buffer to a final concentration of 20-50 mM) and incubating for 30 minutes.
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove any unreacted molecules and by-products.
Visualizing the Workflow
Caption: Two-step conjugation workflow using this compound.
Stability and Storage
-
Crosslinker: Store this compound at -20°C, protected from moisture.[1][15] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvent immediately before use.
-
Maleimide-containing solutions: Aqueous solutions of maleimide-functionalized molecules are not recommended for long-term storage due to the risk of hydrolysis.[4]
-
Final Conjugate: The stability of the final conjugate will depend on the nature of the linked molecules. The thioether and amide bonds formed are generally stable. For long-term storage, consider adding cryoprotectants like glycerol (B35011) and storing at -20°C or -80°C.[14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conjugation efficiency in Step 1 | - Incorrect pH of the reaction buffer.- Thiol groups are oxidized to disulfides.- Hydrolysis of the maleimide group. | - Ensure the buffer pH is between 6.5 and 7.5.- Add a reducing agent like TCEP prior to conjugation.- Prepare fresh crosslinker solution and use it immediately. |
| Low conjugation efficiency in Step 2 | - Incorrect pH of the reaction buffer.- Hydrolysis of the TFP ester. | - Ensure the buffer pH is between 7.5 and 8.0.- Minimize the reaction time in aqueous buffer before adding the amine-containing molecule. |
| Lack of specificity / cross-reactivity | - Reaction pH for the maleimide-thiol step was too high (>7.5). | - Perform the thiol-maleimide reaction at a pH of 7.0 or slightly below to maximize selectivity for thiols. |
Conclusion
The successful use of this compound for bioconjugation is highly dependent on the careful control of reaction pH. By performing the thiol-maleimide coupling in the pH range of 6.5-7.5 and the subsequent amine-TFP ester reaction at pH 7.5-8.0, researchers can achieve high yields and specific conjugates. The provided protocols and guidelines offer a starting point for developing robust and reproducible bioconjugation strategies for a wide range of applications in research and drug development.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. resources.tocris.com [resources.tocris.com]
- 15. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
Application Notes and Protocols for the Reaction Kinetics of TFP Esters with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction kinetics between 2,3,5,6-Tetrafluorophenyl (TFP) esters and primary amines. This information is crucial for optimizing bioconjugation reactions commonly employed in drug development, diagnostics, and various life science research applications. The protocols outlined below offer standardized methods for determining reaction kinetics, ensuring reproducibility and accuracy in your experiments.
Introduction to TFP Ester Chemistry
TFP esters are highly efficient amine-reactive compounds used to form stable amide bonds with primary amines, such as the N-terminus of proteins or the amine-functionalized linkers used in antibody-drug conjugates (ADCs). A significant advantage of TFP esters over other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, is their enhanced stability towards hydrolysis, particularly at the slightly basic pH conditions required for efficient aminolysis.[1] This increased stability provides a wider experimental window and can lead to higher conjugation yields.
The reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine attacks the electrophilic carbonyl carbon of the TFP ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the 2,3,5,6-tetrafluorophenol (B1216870) leaving group results in the formation of a stable amide bond.
Factors Influencing Reaction Kinetics
The rate of the reaction between TFP esters and primary amines is influenced by several key factors:
-
pH: The reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state to react with the TFP ester. Therefore, the reaction is typically carried out at a pH above the pKa of the primary amine, generally in the range of 8.0 to 9.0.[1]
-
Temperature: As with most chemical reactions, the rate of aminolysis increases with temperature. However, higher temperatures can also accelerate the competing hydrolysis of the TFP ester and potentially denature sensitive biomolecules.
-
Solvent: The choice of solvent can influence reaction rates. While aqueous buffers are common for bioconjugation, the addition of organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve hydrophobic reactants. It is crucial to use high-purity, amine-free solvents to avoid side reactions.
-
Concentration of Reactants: The reaction rate is dependent on the concentration of both the TFP ester and the primary amine.
Quantitative Data Summary
Table 1: Pseudo-First-Order Rate Constants (k') and Half-Lives (t½) for the Hydrolysis of TFP-Terminated Self-Assembled Monolayers (SAMs) at Various pH Values. [2]
| pH | k' (x 10⁻⁵ s⁻¹) | t½ (min) |
| 7.0 | 0.9 ± 0.2 | 1283 ± 285 |
| 8.0 | 4.3 ± 0.3 | 269 ± 19 |
| 10.0 | 31 ± 2 | 37 ± 2 |
Data is presented as mean ± standard deviation.
Experimental Protocols
The following protocols provide detailed methodologies for determining the reaction kinetics of TFP esters with primary amines using common analytical techniques.
General Considerations
-
Buffer Preparation: Use buffers that do not contain primary amines, such as sodium bicarbonate or sodium borate, at a concentration of 0.1-0.2 M.[1] The pH should be carefully adjusted to the desired value (typically 8.3-9.0).
-
Reagent Preparation: TFP esters are moisture-sensitive and should be stored in a desiccator. Prepare stock solutions in an anhydrous, water-miscible organic solvent like DMF or DMSO immediately before use.
-
Reaction Setup: To initiate the reaction, add the TFP ester stock solution to the buffered solution of the primary amine with rapid mixing.
Protocol for Determining Pseudo-First-Order Kinetics by UV-Vis Spectrophotometry
This protocol is suitable for determining the rate of the competing hydrolysis reaction or for studying the aminolysis reaction under pseudo-first-order conditions (i.e., with a large excess of the amine).
-
Instrumentation: Use a temperature-controlled UV-Vis spectrophotometer.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the 2,3,5,6-tetrafluorophenol leaving group. This is typically in the UV range.
-
Reaction Monitoring:
-
Equilibrate the buffered amine solution to the desired temperature in a quartz cuvette.
-
Initiate the reaction by adding a small volume of the TFP ester stock solution and start data acquisition immediately.
-
Monitor the increase in absorbance at the λmax of the leaving group over time.
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential equation: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_f is the final absorbance.
-
The pseudo-first-order rate constant (k') is equal to k_obs.
-
Protocol for Determining Second-Order Kinetics by HPLC
This protocol allows for the simultaneous monitoring of the disappearance of reactants and the appearance of the product, providing a more complete kinetic profile.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable for this analysis.
-
Method Development:
-
Develop an isocratic or gradient elution method that effectively separates the TFP ester, the primary amine, and the resulting amide product.
-
A typical mobile phase could consist of a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Determine the optimal detection wavelength for all three components.
-
-
Reaction Monitoring:
-
Initiate the reaction in a thermostatted vessel.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding a solution that rapidly reacts with the remaining TFP ester (e.g., a high concentration of a primary amine like Tris) or by acidification.
-
Inject the quenched samples into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas of the TFP ester and the amide product at each time point.
-
Convert peak areas to concentrations using calibration curves.
-
The second-order rate constant (k) can be determined by plotting the reciprocal of the TFP ester concentration versus time (for a 1:1 stoichiometry) or by using integrated rate laws for second-order reactions.
-
Protocol for Reaction Monitoring by NMR Spectroscopy
NMR spectroscopy offers a non-invasive method to monitor the reaction in real-time.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Prepare the reaction mixture in a deuterated buffer or a mixture of a deuterated organic solvent and buffer.
-
Choose a reference standard that does not react with the components of the reaction mixture.
-
-
Reaction Monitoring:
-
Acquire a spectrum of the reaction mixture before the addition of the TFP ester to identify the characteristic peaks of the primary amine.
-
Initiate the reaction in the NMR tube by adding the TFP ester.
-
Acquire a series of ¹H or ¹⁹F NMR spectra at regular time intervals. ¹⁹F NMR can be particularly useful for monitoring the disappearance of the TFP ester and the appearance of the tetrafluorophenol leaving group.
-
-
Data Analysis:
-
Integrate the signals corresponding to the reactants and products in each spectrum.
-
Normalize the integrals to the reference standard.
-
Plot the concentration of the reactants and products as a function of time to determine the rate constants.
-
Visualizations
Reaction Workflow
Caption: General experimental workflow for studying TFP ester reaction kinetics.
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism of TFP ester with a primary amine.
Note: The image placeholders in the DOT script for the reaction mechanism would need to be replaced with actual image URLs of the chemical structures for the diagram to render correctly.
Logical Relationship of Kinetic Analysis
Caption: Logical workflow for the analysis of kinetic data.
References
Application Notes and Protocols for Bis-Mal-Lysine-PEG4-TFP Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). This technology offers a paradigm shift from traditional inhibition to targeted degradation, enabling the removal of disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
Bis-Mal-Lysine-PEG4-TFP ester is a versatile, heterotrifunctional linker designed for the synthesis of complex PROTACs. Its unique structure features two maleimide (B117702) groups for covalent engagement with cysteine residues on a target protein, and a tetrafluorophenyl (TFP) ester for stable amide bond formation with an amine-functionalized E3 ligase ligand. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and optimizes the spatial orientation between the target protein and the E3 ligase.
Chemical Properties and Reactivity
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[1] It contains two maleimide end groups which can react with thiol groups from pH 6.5 to 7.5 to form stable thioether bonds.[2] The TFP ester is highly reactive toward primary amines, forming a stable amide bond, and is less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[2][3] The hydrophilic PEG linker increases the compound's water solubility.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₅F₄N₅O₁₃ | [2] |
| Molecular Weight | 843.77 g/mol | [1] |
| CAS Number | 1426164-53-5 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | >95% | [4] |
| Solubility | DMSO, DMF, Dichloromethane | [1] |
| Storage Conditions | -20°C, protect from light and moisture | [1][2] |
Application in Covalent PROTAC Synthesis
The dual maleimide groups of this compound make it particularly suitable for the development of covalent PROTACs. Covalent PROTACs can achieve high potency and prolonged duration of action by irreversibly binding to their target protein. This is especially advantageous for targeting proteins with shallow binding pockets or those that are difficult to drug with traditional small molecule inhibitors. A key example of a target class amenable to this approach is oncogenic proteins with accessible cysteine residues, such as KRAS G12C.
Representative Example: Synthesis of a Covalent KRAS G12C Degrader
While a specific PROTAC utilizing this compound has not been detailed in peer-reviewed literature, we present a representative synthesis protocol based on the principles of covalent PROTAC development, exemplified by the KRAS G12C degrader, LC-2.[2][5][6][7] This hypothetical PROTAC, herein named "Bis-Mal-KRAS-VHL," will target KRAS G12C and recruit the von Hippel-Lindau (VHL) E3 ligase.
Experimental Workflow for PROTAC Synthesis
Caption: Synthetic workflow for a covalent PROTAC.
Detailed Experimental Protocols
Protocol 1: Synthesis of Bis-Maleimide-Linker-VHL Intermediate
This protocol describes the conjugation of the this compound to an amine-containing E3 ligase ligand, such as a derivative of the VHL ligand.
Materials:
-
This compound
-
VHL ligand with a primary amine handle (e.g., (2S,4R)-1-((R)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the VHL ligand (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
To the VHL ligand solution, add DIPEA (3.0 equivalents).
-
Add the solution of this compound to the VHL ligand solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by preparative HPLC to obtain the Bis-Maleimide-Linker-VHL intermediate.
-
Characterize the purified product by MS and NMR to confirm its identity and purity.
Protocol 2: Synthesis of the Final Covalent PROTAC
This protocol details the reaction of the Bis-Maleimide-Linker-VHL intermediate with a cysteine-containing warhead targeting the protein of interest.
Materials:
-
Bis-Maleimide-Linker-VHL intermediate
-
Cysteine-containing KRAS G12C inhibitor (e.g., a derivative of MRTX849)
-
Anhydrous DMF
-
Phosphate-buffered saline (PBS), pH 7.0
-
HPLC for purification
-
MS and NMR for characterization
Procedure:
-
Dissolve the Bis-Maleimide-Linker-VHL intermediate (1.0 equivalent) in a mixture of DMF and PBS (pH 7.0).
-
In a separate vial, dissolve the cysteine-containing KRAS G12C inhibitor (1.0 equivalent) in the same solvent mixture.
-
Add the KRAS G12C inhibitor solution to the intermediate solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, purify the final PROTAC by preparative HPLC.
-
Characterize the final product by MS and NMR to confirm its structure and purity.
In Vitro Evaluation of PROTAC Activity
Protocol 3: Western Blot Analysis of Protein Degradation
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in cultured cells.
Materials:
-
Cancer cell line expressing the target protein (e.g., MIA PaCa-2 for KRAS G12C)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solutions)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-target protein, e.g., anti-KRAS G12C, and anti-loading control, e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24-72 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Quantitative Data Presentation
The following table presents representative data for a covalent KRAS G12C-degrading PROTAC, LC-2, which serves as a model for the expected performance of a PROTAC synthesized with a maleimide-containing linker.[7]
Table 2: Degradation Potency of a Representative Covalent PROTAC (LC-2) in KRAS G12C Mutant Cell Lines
| Cell Line | Genotype | DC₅₀ (µM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |
| MIA PaCa-2 | KRAS G12C/G12C | 0.59 ± 0.2 | >75 | 24 | [7] |
| NCI-H2030 | KRAS G12C/WT | 0.25 - 0.76 | >75 | 24 | [2][7] |
Mechanism of Action and Signaling Pathway
A PROTAC synthesized with this compound functions by forming a ternary complex between the target protein and the E3 ligase. In the case of our representative KRAS G12C degrader, the PROTAC would induce the proximity of KRAS G12C to the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of KRAS G12C. The degradation of oncogenic KRAS G12C is expected to suppress downstream signaling pathways, such as the MAPK pathway, thereby inhibiting cancer cell proliferation and survival.[2][5]
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC action.
KRAS Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for Site-Specific Antibody-Drug Conjugates using Bis-Mal-Lysine-PEG4-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the creation of site-specific antibody-drug conjugates (ADCs) using the heterobifunctional linker, Bis-Mal-Lysine-PEG4-TFP ester. This reagent is designed for a two-step conjugation strategy, enabling the precise attachment of a cytotoxic payload to an antibody.
Introduction
This compound is a multifunctional crosslinker ideal for the development of ADCs.[1] It features two maleimide (B117702) groups and one 2,3,5,6-tetrafluorophenyl (TFP) ester. The TFP ester is highly reactive toward primary amines, such as the lysine (B10760008) residues on an antibody, forming stable amide bonds.[1][2] TFP esters demonstrate greater hydrolytic stability and higher reactivity with amines compared to the more common N-hydroxysuccinimidyl (NHS) esters.[2][3] The two maleimide groups are designed to react with thiol (-SH) groups, which can be introduced into a cytotoxic payload or are present on the antibody after reduction of disulfide bonds, forming stable thioether linkages.[1][4] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and provides flexibility to the conjugate.[1]
This linker facilitates a "pre-linker-payload" conjugation strategy. First, the TFP ester is reacted with an amine-containing payload. The resulting maleimide-activated payload is then conjugated to the thiol groups of a reduced antibody, allowing for control over the drug-to-antibody ratio (DAR).
Data Presentation
The following tables represent typical data obtained during the development of an ADC using this compound.
Table 1: Characterization of Drug-Linker Intermediate
| Parameter | Result | Method |
| Purity | >95% | RP-HPLC |
| Identity | Confirmed | LC-MS |
| Yield | 85% | Gravimetric |
Table 2: Characterization of the Final Antibody-Drug Conjugate
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) |
| Aggregation | <2% | SEC |
| Endotoxin Levels | <0.5 EU/mg | LAL Assay |
| In vitro Cytotoxicity (IC50) | 1.5 nM | Cell-based Assay |
Experimental Protocols
Preparation of Maleimide-Activated Payload
This protocol describes the reaction of this compound with an amine-containing cytotoxic payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE with an amine handle)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC (RP-HPLC) for purification
-
Lyophilizer
Procedure:
-
Dissolve the amine-containing payload in anhydrous DMF to a final concentration of 10 mg/mL.
-
In a separate vial, dissolve this compound in anhydrous DMF to a final concentration of 20 mg/mL immediately before use.
-
Add 1.5 molar equivalents of the this compound solution to the payload solution.
-
Add 3 molar equivalents of DIPEA to the reaction mixture.
-
Incubate the reaction at room temperature for 2 hours with gentle stirring, protected from light.
-
Monitor the reaction progress by RP-HPLC until the payload is consumed.
-
Purify the maleimide-activated payload using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the product as a solid.
-
Store the maleimide-activated payload at -20°C under dessicated conditions.
Antibody Reduction and Conjugation
This protocol details the reduction of a monoclonal antibody's interchain disulfide bonds and subsequent conjugation with the maleimide-activated payload.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated payload from section 3.1
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
N-acetylcysteine (NAC)
-
PD-10 desalting columns
-
PBS, pH 7.4
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Prepare a 10 mM stock solution of TCEP in water.
-
Adjust the antibody concentration to 5 mg/mL in PBS.
-
Add 4 molar equivalents of TCEP to the antibody solution.
-
Incubate at 37°C for 1 hour to reduce the interchain disulfide bonds.
-
Immediately before conjugation, dissolve the maleimide-activated payload in DMSO to a concentration of 10 mg/mL.
-
Add 5 molar equivalents of the maleimide-activated payload solution to the reduced antibody.
-
Incubate the reaction at room temperature for 1 hour with gentle agitation.
-
To quench the reaction, add 10 molar equivalents of N-acetylcysteine.
-
Incubate for an additional 20 minutes at room temperature.
-
Purify the ADC using PD-10 desalting columns equilibrated with PBS, pH 7.4, to remove unreacted payload and quenching agent.
-
Characterize the final ADC for DAR, purity, and aggregation using HIC and SEC.
-
Store the purified ADC at 4°C.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathway: HER2 in Breast Cancer
Caption: Simplified HER2 signaling pathway in breast cancer.
Signaling Pathway: EGFR in Non-Small Cell Lung Cancer
Caption: Simplified EGFR signaling pathway in NSCLC.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. news-medical.net [news-medical.net]
- 3. Multiplexed Quantitative Analysis of Antibody-Drug Conjugates with Labile CBI-Dimer Payloads In Vivo Using Immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
Application Notes and Protocols: Bioconjugation Techniques for Cysteine and Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern biotechnology, enabling the precise covalent linking of molecules for a myriad of applications, from therapeutic development to diagnostic assays. Among the 20 proteinogenic amino acids, cysteine and lysine (B10760008) are frequently targeted for bioconjugation due to their unique chemical properties. Cysteine, with its nucleophilic thiol group and relatively low abundance, is ideal for site-specific modifications.[1][][3] Lysine, while more abundant, possesses a reactive primary amine and is also a common target for conjugation.[1][][5]
These application notes provide a detailed overview of the most common and effective bioconjugation techniques for cysteine and lysine residues. We present summaries of quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in selecting and implementing the optimal strategy for their specific needs.
Cysteine Bioconjugation
The unique reactivity of the thiol group (-SH) in cysteine residues makes it a prime target for selective bioconjugation.[][6] The relatively low natural abundance of cysteine in many proteins allows for more controlled and site-specific modifications.[][3]
Maleimide-Thiol Chemistry
The reaction between a maleimide (B117702) and a thiol group is one of the most widely used methods for cysteine bioconjugation.[7][8][9] This reaction proceeds via a Michael addition, forming a stable thioether bond.[7][9]
Key Features:
-
High Selectivity: Highly specific for thiol groups within a pH range of 6.5-7.5.[7][10] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[7]
-
Mild Reaction Conditions: Proceeds efficiently at or near physiological pH and temperature.[9]
-
Stable Linkage: Forms a stable covalent thioether bond.[7] However, the stability can be compromised by retro-Michael reactions, especially in the presence of other thiols.[11]
Quantitative Data Summary: Cysteine Bioconjugation
| Technique | Reagent | Optimal pH | Reaction Time | Molar Excess of Reagent | Stability of Linkage | Key Considerations |
| Maleimide-Thiol Addition | Maleimides | 6.5 - 7.5[7][10] | 2 hours at RT or overnight at 4°C[7] | 10 to 20-fold[7] | Generally stable, but can undergo retro-Michael reaction.[11] Ring-opening hydrolysis can increase stability.[12][13] | Prone to hydrolysis at pH > 7.5.[7] Requires reduction of disulfide bonds.[8][14] |
| Haloacetamide Alkylation | Iodoacetamides, Bromoacetamides | 7.0 - 8.5 | Several hours | 10 to 20-fold | Stable thioether bond, less prone to reversal than maleimides.[11] | Slower reaction kinetics compared to maleimides.[11] Can react with other nucleophiles at higher pH. |
| Pyridyl Disulfide Exchange | Pyridyl disulfides | 7.0 - 8.0 | 1-2 hours | 5 to 10-fold | Reversible disulfide bond. | Cleavable by reducing agents, useful for drug delivery.[11] |
| Vinyl Sulfone Addition | Vinyl sulfones | 8.0 - 9.0 | Several hours to overnight | 10 to 20-fold | Stable, irreversible thioether bond.[11] | Generally slower reaction rate than maleimides.[11] |
| Palladium-Mediated S-Arylation | Palladium(II) complexes | 5.5 - 8.5[6] | Rapid | Stoichiometric | Stable to acids, bases, oxidants, and other thiols.[6][15] | Utilizes organometallic reagents.[6][15] |
Experimental Protocol: Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Maleimide-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Other non-thiol containing buffers like HEPES or Tris can also be used.[8][14]
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: Free cysteine or β-mercaptoethanol
-
Solvent for maleimide: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[8][14]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8][14]
-
Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[8] Incubate for 20-60 minutes at room temperature. TCEP is preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.[10]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[16]
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the maleimide solution to the protein solution.[7] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix gently.[7]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7] If the maleimide is fluorescent, protect the reaction from light.[7]
-
Quenching (Optional): To stop the reaction, add a free thiol-containing compound like cysteine or β-mercaptoethanol to a final concentration of ~50 mM.
-
Purification: Remove the excess, unreacted maleimide and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.
Diagrams: Cysteine Bioconjugation
Caption: Michael addition reaction between a cysteine thiol and a maleimide.
Caption: A typical experimental workflow for maleimide-thiol bioconjugation.
Lysine Bioconjugation
The ε-amino group of lysine residues is a common target for bioconjugation due to its nucleophilicity.[][17] However, the high abundance of lysine on the surface of proteins can lead to heterogeneous products.[1][17]
NHS Ester-Amine Chemistry
The reaction of N-hydroxysuccinimide (NHS) esters with primary amines is a robust and widely used method for labeling proteins at lysine residues and the N-terminus.[18][19] This reaction forms a stable amide bond.[18]
Key Features:
-
Reactivity: NHS esters react efficiently with non-protonated primary amines.[20]
-
pH Dependence: The reaction is highly pH-dependent, with an optimal range of 7.2-9.0.[19] Below this range, the amine is protonated and less reactive. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[19][21]
-
Stable Linkage: Forms a highly stable amide bond.[18]
Quantitative Data Summary: Lysine Bioconjugation
| Technique | Reagent | Optimal pH | Reaction Time | Molar Excess of Reagent | Stability of Linkage | Key Considerations |
| NHS Ester Acylation | NHS esters | 7.2 - 9.0[19] | 0.5 - 4 hours at RT or 4°C[19] | 5 to 10-fold[18] | Very stable amide bond.[18] | NHS esters are prone to hydrolysis, especially at higher pH.[19][21] Can lead to heterogeneous products due to multiple lysines.[] |
| Isothiocyanate Chemistry | Isothiocyanates (e.g., FITC) | 9.0 - 10.0 | Several hours | 10 to 20-fold | Thiourea bond, less stable than amide bond.[1] | Can also react with other nucleophiles.[1] |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaCNBH₃) | 6.5 - 8.5[1] | Several hours to overnight | 20 to 50-fold | Stable secondary amine bond. | Requires a reducing agent that might affect disulfide bonds.[1] Slower kinetics.[1] |
Experimental Protocol: NHS Ester-Amine Conjugation
This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein with accessible lysine residues
-
NHS ester-functionalized molecule
-
Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer, pH 7.2-8.5.[19]
-
Quenching Reagent: Tris or glycine (B1666218) solution
-
Solvent for NHS ester: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[18]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[19]
-
NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[20]
-
Conjugation Reaction: While gently stirring the protein solution, add a 5 to 10-fold molar excess of the NHS ester stock solution.[18]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Quenching: Stop the reaction by adding a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[20] Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess, unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.[18]
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.
Diagrams: Lysine Bioconjugation
Caption: Reaction of a lysine primary amine with an NHS ester.
Caption: A typical experimental workflow for NHS ester-amine conjugation.
Conclusion
The choice between cysteine and lysine as a target for bioconjugation depends on the specific protein, the desired degree of labeling, and the required stability of the final conjugate. Cysteine-targeted strategies, particularly maleimide chemistry, offer high selectivity and are ideal for creating well-defined, site-specific conjugates.[] Lysine-targeted methods, such as NHS ester chemistry, are robust and effective but often result in a heterogeneous population of modified proteins.[] Careful consideration of the reaction parameters outlined in these notes will enable researchers to successfully produce well-characterized and functional bioconjugates for their downstream applications. For applications demanding high stability, alternatives to maleimides like haloacetamides and vinyl sulfones should be considered, which form irreversible linkages.[11] Similarly, for lysine conjugation, newer methods are being developed to achieve greater site-selectivity.[5][17]
References
- 1. Recent progress of chemical methods for lysine site-selective modification of peptides and proteins [ccspublishing.org.cn]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organometallic Palladium Reagents for Cysteine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. bachem.com [bachem.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. pentelutelabmit.com [pentelutelabmit.com]
- 16. biotium.com [biotium.com]
- 17. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. glenresearch.com [glenresearch.com]
- 19. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 21. mdpi.com [mdpi.com]
Application Notes: Fluorescent Probe Attachment Using Bis-Mal-Lysine-PEG4-TFP Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bis-Mal-Lysine-PEG4-TFP ester is a highly specialized heterobifunctional crosslinker designed for advanced bioconjugation applications.[1][2][3] This unique reagent integrates three reactive functionalities onto a lysine (B10760008) scaffold, enabling the precise and stable linkage of biomolecules. Its structure consists of a lysine core where the alpha (α) and epsilon (ε) amines are functionalized with thiol-reactive maleimide (B117702) groups.[1][2] The lysine's carboxylic acid is connected via a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer to an amine-reactive tetrafluorophenyl (TFP) ester.[1][2]
The key features of this crosslinker are:
-
Dual Thiol Reactivity : Two maleimide groups allow for the crosslinking of molecules containing sulfhydryl (-SH) groups, such as cysteine residues in proteins or peptides. This can be used to bridge disulfide bonds in antibodies after reduction or to dimerize thiol-containing molecules.[1][2]
-
Amine Reactivity : The TFP ester reacts efficiently with primary and secondary amines, such as those on lysine residues or the N-terminus of a protein, to form stable amide bonds.[1][4] TFP esters are noted for having higher hydrolytic stability and reactivity with amines compared to the more common N-hydroxysuccinimidal (NHS) esters.[1][2][5]
-
Hydrophilic Spacer : The PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and provides spatial separation between the conjugated molecules to minimize steric hindrance.[6]
This reagent is particularly useful for constructing complex conjugates like antibody-drug conjugates (ADCs), immobilizing proteins onto amine-modified surfaces, or attaching fluorescent probes for advanced imaging and detection assays.[2]
Chemical Properties and Reaction Scheme
The conjugation strategy relies on the differential reactivity of the maleimide and TFP ester groups, which can be controlled by adjusting the reaction pH.[7]
-
Maleimide-Thiol Reaction : This reaction is most efficient and specific for thiols at a pH range of 6.5-7.5.[1][2][8] Above pH 7.5, maleimides can lose specificity and react with amines.[1][2]
-
TFP Ester-Amine Reaction : This reaction is favored at a pH of 7.5-8.0, forming a stable amide bond.[1] The reaction is significantly slower at a pH below 7.0.[7]
This pH-dependent reactivity allows for a two-step sequential conjugation, which is crucial for creating well-defined bioconjugates and minimizing unwanted side reactions like polymerization.[3]
Applications
-
Fluorescent Labeling of Antibodies : Attaching fluorescent probes to antibodies for use in immunoassays such as flow cytometry, immunofluorescence microscopy, and western blotting.[9][10][11]
-
Creation of Antibody-Drug Conjugates (ADCs) : Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2]
-
Protein Dimerization : Covalently linking two identical or different proteins or peptides that contain free thiol groups.[1][2]
-
Surface Immobilization : Attaching proteins or other biomolecules to amine-functionalized surfaces (e.g., beads, slides, nanoparticles) for biosensor development or affinity chromatography.[2]
Quantitative Data Summary
The efficiency of conjugation is dependent on several factors including pH, temperature, reaction time, and the molar ratio of reactants. The tables below provide recommended starting conditions based on typical bioconjugation protocols for the individual reactive groups.
Table 1: Reaction Conditions for TFP Ester and Maleimide Groups
| Parameter | TFP Ester (Amine-Reactive) | Maleimide (Thiol-Reactive) |
|---|---|---|
| Optimal pH Range | 7.5 - 8.5[1][12] | 6.5 - 7.5[1][2][8] |
| Recommended Buffer | Bicarbonate, Borate (B1201080), HEPES, PBS (amine-free)[4][13] | Phosphate, HEPES, Tris (thiol-free)[14][15] |
| Reaction Time | 1-4 hours at Room Temp; Overnight at 4°C[12] | 2 hours at Room Temp; Overnight at 4°C |
| Incubation Temp. | 4°C to 25°C[12] | 4°C to 25°C[15][16] |
| Quenching Reagent | 1.5 M Hydroxylamine or Tris Buffer[12][17] | β-mercaptoethanol or DTT |
Table 2: Recommended Molar Ratios for Conjugation
| Conjugation Target | Linker:Biomolecule Molar Ratio | Notes |
|---|---|---|
| Protein (via Amines) | 10:1 to 50:1 (Linker:Protein) | Higher ratio needed for dilute protein solutions (< 5 mg/mL).[13] |
| Protein (via Thiols) | 10:1 to 20:1 (Linker:Protein) | Should be optimized for each specific protein.[14] |
| Peptide (via Thiols) | 2:1 (Maleimide:Thiol) | Can achieve high efficiency (e.g., 84 ± 4%).[18][19] |
| Nanobody (via Thiols) | 5:1 (Maleimide:Thiol) | Achieved 58 ± 12% efficiency in a study.[18][19] |
Experimental Protocols
Protocol 1: Two-Step Fluorescent Labeling of a Protein (e.g., Antibody)
This protocol describes the attachment of an amine-containing fluorescent probe to the TFP ester first, followed by conjugation of the resulting probe-linker complex to thiol groups on a target protein. This method prevents polymerization of the target protein.
Workflow Visualization
Caption: Workflow for two-step protein fluorescent labeling.
Materials Required:
-
This compound
-
Amine-functionalized fluorescent probe
-
Target protein (e.g., IgG antibody) with available thiol groups
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Amine-Reactive Buffer : 0.1 M sodium bicarbonate or borate buffer, pH 8.0. Must be free of primary amines.[4]
-
Thiol-Reactive Buffer : 1x PBS or 100 mM HEPES, with 2-5 mM EDTA, pH 7.0. Degas buffer before use.[14][20]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
Part A: Activation of Fluorescent Probe with Linker
-
Prepare Stock Solutions :
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the amine-containing fluorescent probe in DMSO to a concentration of 10 mM.
-
-
Reaction :
-
In a microcentrifuge tube, combine the fluorescent probe and the linker at a 1:1.5 molar ratio (probe:linker).
-
Add Amine-Reactive Buffer (pH 8.0) so that the DMSO concentration is <10% of the total volume.
-
Incubate for 1-2 hours at room temperature, protected from light. This reaction forms the Maleimide-PEG4-Lys-Probe intermediate.
-
Part B: Conjugation to Target Protein
-
Prepare the Protein :
-
Dissolve the target protein in degassed Thiol-Reactive Buffer (pH 7.0) to a concentration of 2-10 mg/mL.[8][15]
-
Optional: If the protein's cysteines are in disulfide bonds (e.g., in an antibody hinge region), they must be reduced. Add a 20-50x molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[8] Note: Do not use DTT unless it is removed prior to adding the maleimide compound.
-
-
Conjugation Reaction :
-
Add the activated Maleimide-PEG4-Lys-Probe solution (from Part A) to the prepared protein solution. Use a 10-20 fold molar excess of the probe-linker intermediate relative to the protein.[16]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Purification :
-
Separate the labeled protein from unreacted probe-linker by passing the reaction mixture over a size-exclusion chromatography (SEC) column (e.g., G-25).[8] Collect fractions corresponding to the high molecular weight protein.
-
Alternatively, perform dialysis against PBS (pH 7.4) at 4°C with several buffer changes.
-
-
Characterization and Storage :
-
Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorescent probe (at its λ_max).
-
Store the purified conjugate in a storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide) at 4°C for short-term use or at -20°C / -80°C for long-term storage.
-
Protocol 2: Linking a Thiol-Containing Probe to an Amine-Containing Protein
This protocol is an alternative strategy where the linker is first attached to the protein's amines, and then a thiol-containing fluorescent probe is added. This is useful if the probe is sensitive to the conditions of the first reaction or if the protein has many accessible amines and few thiols.
Materials Required:
-
Same as Protocol 1, but with a Thiol-functionalized fluorescent probe and an Amine-containing protein (e.g., BSA, which has many lysines).
Procedure:
-
Prepare Protein and Linker :
-
Step 1: Linker-Protein Conjugation :
-
Slowly add a 10-20 fold molar excess of the linker solution to the stirring protein solution.[17]
-
Incubate for 1 hour at room temperature.
-
Remove excess, unreacted linker using a G-25 desalting column, exchanging the protein into degassed Thiol-Reactive Buffer (pH 7.0). This leaves you with a Maleimide-activated protein.
-
-
Step 2: Probe Conjugation :
-
Dissolve the thiol-containing fluorescent probe in DMSO.
-
Add a 10-20 fold molar excess of the thiol-probe to the maleimide-activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification and Storage :
-
Purify the final conjugate using SEC or dialysis as described in Protocol 1.
-
Characterize and store the conjugate as described previously.
-
Application Example: Using a Labeled Antibody to Visualize a Signaling Pathway
Fluorescently labeled antibodies are essential tools for studying cellular processes like signal transduction.[11][21] For example, a labeled antibody against a phosphorylated kinase (e.g., p-ERK) can be used in immunofluorescence to visualize the activation of the MAPK/ERK pathway in response to a growth factor stimulus.
Signaling Pathway Visualization
Caption: Visualizing MAPK pathway activation with a labeled antibody.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Crosslinkers | AAT Bioquest [aatbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. 細胞に蛍光標識を加える様々な方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 11. m.youtube.com [m.youtube.com]
- 12. precisepeg.com [precisepeg.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. biotium.com [biotium.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 17. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 18. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crosslinking Studies with Bis-Mal-Lysine-PEG4-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Mal-Lysine-PEG4-TFP ester is a heterotrifunctional crosslinking reagent designed for the precise conjugation of biomolecules. This reagent is particularly valuable in the fields of proteomics, drug discovery, and diagnostics for studying protein-protein interactions, creating antibody-drug conjugates (ADCs), and immobilizing proteins onto surfaces.[1][2] Its unique structure comprises three key components:
-
Two Maleimide (B117702) Groups: These react specifically with sulfhydryl groups (-SH) on cysteine residues, typically within a pH range of 6.5-7.5, to form stable thioether bonds.[3][4][] This dual functionality allows for the bridging of two sulfhydryl-containing molecules or the intramolecular crosslinking of a single protein.
-
A Tetrafluorophenyl (TFP) Ester: This amine-reactive group forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein.[6][7] TFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, especially at the basic pH values often used for amine labeling.[6][7][8]
-
A PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces aggregation, and provides a defined spatial separation between the conjugated molecules.[2][][9]
This application note provides detailed protocols for utilizing this compound in crosslinking studies, with a focus on experimental design, data interpretation, and troubleshooting.
Data Presentation
Quantitative data from crosslinking experiments should be meticulously recorded to ensure reproducibility and accurate interpretation. The following table provides a template for summarizing key experimental parameters and results.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Protein A Concentration (µM) | |||
| Protein B Concentration (µM) | |||
| Crosslinker Stock Conc. (mM) | |||
| Crosslinker:Protein Molar Ratio | |||
| Reaction Buffer & pH | |||
| Reaction Time (min) | |||
| Reaction Temperature (°C) | |||
| Quenching Reagent & Conc. | |||
| Crosslinking Efficiency (%) | |||
| Yield of Crosslinked Product (µg) | |||
| Mass Spectrometry Identification |
Experimental Protocols
Protocol 1: Two-Step Sequential Crosslinking of Two Proteins
This protocol is designed for covalently linking two proteins: Protein A (containing accessible lysines) and Protein B (containing accessible cysteines).
Materials:
-
This compound
-
Protein A (in an amine-free buffer, e.g., PBS, HEPES)
-
Protein B (in a thiol-free buffer, e.g., PBS, HEPES)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer A (amine-free, pH 7.2-8.0, e.g., 20 mM HEPES, 150 mM NaCl)
-
Reaction Buffer B (thiol-free, pH 6.5-7.5, e.g., 20 mM PBS, 150 mM NaCl, 5 mM EDTA)
-
Quenching Buffer A (e.g., 1 M Tris-HCl, pH 8.0)
-
Quenching Buffer B (e.g., 100 mM Cysteine or β-mercaptoethanol)
-
Desalting columns
Procedure:
Step 1: Reaction of TFP Ester with Protein A (Amine-Reactive Step)
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[10]
-
Dissolve Protein A in Reaction Buffer A to a final concentration of 1-10 mg/mL.
-
Add the crosslinker stock solution to the Protein A solution to achieve a 10- to 50-fold molar excess of the crosslinker.[11] The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quench the reaction by adding Quenching Buffer A to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature.[10]
-
Remove excess, unreacted crosslinker and quenching reagent using a desalting column equilibrated with Reaction Buffer B. This yields maleimide-activated Protein A.
Step 2: Reaction of Maleimide-Activated Protein A with Protein B (Thiol-Reactive Step)
-
Immediately add Protein B to the purified maleimide-activated Protein A. A 1:1 molar ratio of the two proteins is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[12]
-
Quench the reaction by adding Quenching Buffer B to a final concentration of 10-20 mM cysteine to cap any unreacted maleimide groups.[3] Incubate for 15 minutes at room temperature.
-
The final crosslinked product can be purified by size-exclusion chromatography.
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the Protein A-Protein B conjugate.
-
For detailed identification of crosslinked peptides and interaction sites, the sample can be subjected to proteolytic digestion followed by mass spectrometry (LC-MS/MS) analysis.[13][14][15][16]
Protocol 2: Intramolecular Crosslinking or Homodimerization
This protocol is suitable for studying the topology of a single protein containing both lysines and cysteines or for crosslinking two identical proteins.
Materials:
-
This compound
-
Target Protein (containing both accessible amines and sulfhydryls)
-
Anhydrous DMSO or DMF
-
One-Step Reaction Buffer (pH 7.0-7.5, e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EDTA)
-
Quenching Buffer (e.g., a mixture of 50 mM Tris and 20 mM Cysteine, pH 7.5)
-
Desalting columns
Procedure:
-
Prepare a stock solution of the crosslinker as described in Protocol 1.
-
Dissolve the target protein in the One-Step Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add the crosslinker stock solution to the protein solution to achieve a desired molar excess (e.g., 10- to 50-fold).
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer and incubate for 15 minutes.
-
Remove excess reagents by a desalting column.
Analysis:
-
Analyze the products by SDS-PAGE. Intramolecular crosslinking may result in a slight shift in electrophoretic mobility, while homodimerization will produce a band at twice the molecular weight of the monomer.
-
Mass spectrometry can be used to identify the crosslinked residues.[17]
Mandatory Visualizations
Caption: Experimental workflow for two-step protein crosslinking.
Caption: Hypothetical signaling pathway for crosslinking studies.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 8. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bis-Mal-Lysine-PEG4-TFP Ester Conjugation
Welcome to the technical support center for Bis-Mal-Lysine-PEG4-TFP ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments for improved efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker.[1][2] It features two maleimide (B117702) groups reactive towards sulfhydryl (thiol) groups, and one amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester.[1][2] A hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer enhances solubility in aqueous environments.[3][4] This reagent is commonly used in bioconjugation for applications such as:
-
Constructing antibody-drug conjugates (ADCs).[1]
-
Immobilizing antibodies or their fragments onto solid supports.[1]
-
Dimerizing peptides or small molecules that contain sulfhydryl groups.[1]
Q2: What are the advantages of a TFP ester over a more common NHS ester?
TFP esters offer superior hydrolytic stability compared to N-hydroxysuccinimidyl (NHS) esters, especially in aqueous solutions and at basic pH.[1][5][6][7] This greater stability means the TFP ester is less prone to inactivation by water, leading to more efficient conjugation with primary amines.[1][8] TFP esters have also been shown to have higher reactivity with amines than NHS esters.[1][2]
Q3: What are the optimal pH conditions for conjugation with this compound?
There are two different optimal pH ranges to consider for this bifunctional linker:
-
TFP ester reaction with amines: The optimal pH is between 7.5 and 8.0.[1][2]
-
Maleimide reaction with thiols: The ideal pH range is 6.5 to 7.5 for chemoselective reaction with sulfhydryls.[1][3][9] Above pH 7.5, maleimides can lose their selectivity and start reacting with amines.[1][2]
Q4: How should I store and handle this compound?
The reagent should be stored at -20°C.[1][10] It is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, as the TFP ester is moisture-sensitive.[1] For best results, prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF and store any unused solution at -20°C for up to one month, protected from light.[11]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation with this compound.
Problem: Low or No Conjugation Efficiency
Potential Cause 1: TFP Ester Hydrolysis The TFP ester, while more stable than NHS esters, can still hydrolyze, especially if exposed to moisture or suboptimal pH for extended periods.[1][6]
-
Recommended Solution:
-
Ensure the reagent is warmed to room temperature before opening to prevent moisture condensation.[1]
-
Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[11]
-
Maintain the reaction pH within the optimal range of 7.5-8.0 for the TFP ester-amine reaction.[1]
-
Avoid unnecessarily long reaction times, particularly at higher pH and temperatures.[12]
-
Potential Cause 2: Inaccessible or Protonated Amines on the Target Molecule The primary amines on your protein or molecule may be sterically hindered or protonated and thus unavailable for reaction.
-
Recommended Solution:
-
The reaction with primary amines is pH-dependent; ensure the pH is high enough (7.5-8.0) to deprotonate the amines, making them nucleophilic.[1][13]
-
If you have structural information about your protein, assess the accessibility of lysine (B10760008) residues.
-
Consider increasing the molar excess of the this compound to favor the reaction kinetics towards conjugation over hydrolysis.[14]
-
Potential Cause 3: Oxidized or Unavailable Thiol Groups For the maleimide portion of the reaction, cysteine residues on the protein may have formed disulfide bonds and are not available to react.[15]
-
Recommended Solution:
-
Reduce the protein's disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. A 10-100 fold molar excess of TCEP is often recommended.[11]
-
Use degassed buffers to prevent re-oxidation of the thiols.[15]
-
Quantify the number of free thiols before conjugation using a method like Ellman's assay to ensure reduction was successful.[15]
-
Potential Cause 4: Incompatible Buffer Components Your reaction buffer may contain substances that interfere with the conjugation.
-
Recommended Solution:
-
For the TFP ester reaction, avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule.[13][15]
-
For the maleimide reaction, avoid buffers containing thiol compounds like DTT or β-mercaptoethanol.[11][15]
-
Use non-amine, non-thiol containing buffers such as PBS or HEPES.[11][15]
-
Problem: Protein Aggregation and Precipitation
Potential Cause 1: High Molar Ratio of the Linker A large excess of the PEG reagent can lead to over-conjugation and subsequent aggregation.[12]
-
Recommended Solution:
-
Reduce the molar ratio of the this compound to the protein. Perform trial conjugations with incrementally higher ratios to find the optimal balance.[15]
-
Potential Cause 2: Suboptimal Buffer Conditions Incorrect pH or high ionic strength can affect protein stability.
-
Recommended Solution:
Data Summary Tables
Table 1: Recommended Reaction Conditions
| Parameter | TFP Ester Reaction (Amine) | Maleimide Reaction (Thiol) |
| Optimal pH | 7.5 - 8.0[1] | 6.5 - 7.5[1][3] |
| Recommended Buffers | PBS, HEPES, Borate | PBS, HEPES, Tris[11] |
| Incompatible Buffers | Tris, Glycine[13][15] | DTT, β-mercaptoethanol[11][15] |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 (start)[12] | 10:1 to 20:1 (start)[11][15] |
| Reaction Temperature | 4°C to 25°C[12] | 4°C to 25°C[11] |
| Reaction Time | 1 to 4 hours at 25°C; up to 24 hours at 4°C[12] | 2 hours at 25°C; overnight at 4°C[11][15] |
Table 2: TFP Ester vs. NHS Ester Hydrolysis
| Active Ester | Relative Hydrolytic Stability | Optimal pH for Conjugation |
| TFP Ester | Higher (less susceptible to hydrolysis)[1][5][6] | Slightly higher than NHS esters[5][16] |
| NHS Ester | Lower (more susceptible to hydrolysis)[5][6] | 7.0 - 8.5[8] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule to a Protein's Amines
This protocol describes the initial reaction of the TFP ester with the protein's primary amines, followed by the reaction of the maleimide groups with a thiol-containing molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing molecule of interest
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[15]
-
Prepare Linker Stock Solution: Allow the vial of this compound to warm to room temperature. Dissolve it in anhydrous DMSO or DMF to create a 10 mM stock solution.[11]
-
Step 1: TFP Ester Conjugation to Protein a. Add the linker stock solution to the protein solution to achieve the desired molar ratio (e.g., start with a 10:1 linker-to-protein ratio). b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: a. Remove the excess, unreacted linker using a desalting column, equilibrating with a buffer at pH 7.0 (e.g., PBS). This step is critical to prevent the unreacted linker from reacting with your thiol-containing molecule.
-
Step 2: Maleimide Conjugation to Thiol-Containing Molecule a. To the purified, maleimide-activated protein, add the thiol-containing molecule at a slight molar excess. b. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[11][15]
-
Quenching and Final Purification: a. Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol. b. Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess quenching reagent and unreacted thiol-containing molecule.[15]
Visualizations
Caption: Workflow for a two-step conjugation using this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. Bis-MAL-Lysine-dPEG®4-TFP ester [sigmaaldrich.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. echemi.com [echemi.com]
Common problems in maleimide-thiol conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common problems encountered during maleimide-thiol conjugation reactions.
Troubleshooting Guide
Low or No Conjugation Efficiency
Q1: I am observing very low or no conjugation between my maleimide-functionalized molecule and my thiol-containing biomolecule. What are the possible causes and how can I troubleshoot this?
A1: Low or no conjugation efficiency is a common issue that can arise from several factors, primarily related to the stability and reactivity of the maleimide (B117702) and thiol groups. Here’s a step-by-step guide to troubleshoot this problem:
Possible Causes & Solutions:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive for conjugation.[1][2]
-
Incorrect pH of Reaction Buffer: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][3] Below pH 6.5, the reaction rate is significantly reduced due to the protonation of the thiol group.[1] Above pH 7.5, maleimide hydrolysis and reaction with primary amines (e.g., lysine (B10760008) residues) become competing side reactions.[1][4]
-
Oxidized Thiols (Disulfide Bonds): Thiol groups can readily oxidize to form disulfide bonds, which are unreactive towards maleimides.[5][6] This is a common issue with proteins and peptides containing cysteine residues.[5]
-
Solution: Reduce disulfide bonds prior to conjugation using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it does not contain a thiol group and thus won't compete in the conjugation reaction.[3] A 10-100 fold molar excess of TCEP is typically used.[5][6] If using dithiothreitol (B142953) (DTT), it must be removed before adding the maleimide reagent, as it will compete for conjugation.
-
-
Suboptimal Molar Ratio of Reactants: An insufficient amount of the maleimide reagent can lead to incomplete conjugation.
-
Solution: A molar excess of the maleimide-containing reagent is generally recommended to drive the reaction to completion. A common starting point is a 10-20 fold molar excess of the maleimide reagent to the thiol-containing molecule.[1][3] This may need to be optimized for your specific reactants.[7]
-
-
Inaccessible Thiol Groups: The thiol group on your biomolecule might be sterically hindered or buried within the molecule's three-dimensional structure, making it inaccessible to the maleimide.
-
Solution: Consider using a longer linker on your maleimide reagent to overcome steric hindrance. In some cases, partial denaturation of the protein may be necessary to expose the thiol group, but this should be done with caution to maintain the protein's function.
-
Troubleshooting Workflow for Low Conjugation Yield:
Caption: Troubleshooting workflow for low conjugation yield.
Conjugate Instability and Loss of Payload
Q2: My purified conjugate appears to be unstable over time, and I'm observing a loss of the conjugated molecule (payload). What could be causing this?
A2: The instability of maleimide-thiol conjugates is often due to the reversibility of the thioether bond through a retro-Michael reaction, leading to thiol exchange.[2][8]
Possible Causes & Solutions:
-
Retro-Michael Reaction and Thiol Exchange: The thiosuccinimide linkage formed is susceptible to a retro-Michael reaction, where the bond breaks, reforming the original thiol and maleimide.[2] In a biological environment rich in other thiols (like glutathione), the released maleimide can react with these competing thiols, leading to irreversible deconjugation and potential off-target effects.[2][8]
-
Solution 1: Hydrolysis to Stabilize the Linkage: After the initial conjugation, the succinimide (B58015) ring can be intentionally hydrolyzed to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[2][4] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a few hours.[6][9]
-
Solution 2: Use of Stabilized Maleimides: Consider using next-generation maleimides that are designed to be more stable. For instance, self-hydrolyzing maleimides contain groups that facilitate rapid intramolecular hydrolysis of the thiosuccinimide ring at neutral pH.[10]
-
-
Thiazine (B8601807) Rearrangement (for N-terminal Cysteines): If you are conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the thiosuccinimide linkage rearranges to form a more stable six-membered thiazine ring.[11][12] This can lead to heterogeneity in your final product.
-
Solution: To avoid this, it is recommended to avoid using proteins with an N-terminal cysteine for conjugation if a stable succinimidyl thioether linkage is desired.[11] If conjugation to an N-terminal cysteine is necessary, performing the reaction under acidic conditions can prevent the formation of the thiazine impurity.[12] Alternatively, the reaction can be driven to completion to form the stable thiazine product if that is acceptable for the application.[6]
-
Competing Pathways for Maleimide-Thiol Conjugates:
Caption: Competing instability pathways for maleimide-thiol conjugates.
Frequently Asked Questions (FAQs)
Q3: What is the optimal pH for a maleimide-thiol conjugation reaction?
A3: The optimal pH for a thiol-maleimide conjugation is between 6.5 and 7.5.[3] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with other nucleophilic groups like amines.[3] At pH 7, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][4]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[1] |
Q4: Do I need to use a reducing agent in my conjugation reaction?
A4: It depends on the state of the thiol groups in your biomolecule.[3] If your protein has cysteine residues that are involved in disulfide bonds, these will need to be reduced to free thiols (-SH) before they can react with the maleimide.[3][5] TCEP is a commonly recommended reducing agent because it is effective and does not contain a thiol group itself, thus it won't compete in the conjugation reaction.[3]
Q5: What are some common side reactions in maleimide-thiol conjugation?
A5: Besides the desired Michael addition, several side reactions can occur:
-
Maleimide Hydrolysis: The maleimide ring can open in the presence of water, especially at pH > 7.5, forming an unreactive maleamic acid.[1][13]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[1][4]
-
Retro-Michael Reaction (Thiol Exchange): The formed thioether bond can be reversible, leading to the release of the maleimide-conjugated molecule, which can then react with other thiols present in the solution.[2][14]
-
Thiazine Rearrangement: For molecules with an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring.[11][12]
Q6: How should I prepare and store my maleimide reagents?
A6: Maleimide reagents are sensitive to moisture and hydrolysis. It is crucial to:
-
Store maleimide stock solutions in an anhydrous solvent like DMSO or DMF.[3]
-
Unused stock solutions can be stored at –20°C for a limited time, but fresh preparations are always recommended for optimal reactivity.
Q7: What purification methods are suitable for maleimide-thiol conjugates?
A7: The choice of purification method depends on the properties of the conjugate. Common methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Effective for removing excess low-molecular-weight maleimide reagents from larger protein conjugates.
-
Dialysis: Can be used to remove excess reagents, particularly for water-soluble maleimides.[5]
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Can provide high-resolution purification.[5]
-
Electrophoresis (SDS-PAGE): Can be used for analysis and, in some cases, for purification.[3][5]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with a Maleimide Reagent
-
Preparation of Protein Solution:
-
Reduction of Disulfide Bonds (if necessary):
-
Preparation of Maleimide Stock Solution:
-
Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[1][3] Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight (8-16 hours) for sensitive proteins.[1]
-
-
Purification of the Conjugate:
-
Remove the excess unreacted maleimide reagent using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[5]
-
-
Characterization:
Experimental Workflow for Protein Labeling:
Caption: General experimental workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creativepegworks.com [creativepegworks.com]
- 11. bachem.com [bachem.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Preventing Hydrolysis of TFP Esters in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 2,3,5,6-Tetrafluorophenyl (TFP) esters in aqueous solutions, with a focus on preventing their hydrolysis to ensure successful conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are TFP esters and why are they used in bioconjugation?
TFP esters are amine-reactive chemical crosslinkers used to form stable amide bonds with primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] They are often preferred over other activated esters, like N-hydroxysuccinimide (NHS) esters, due to their increased resistance to spontaneous hydrolysis in aqueous environments, especially at basic pH.[1][3][4][5] This enhanced stability leads to more efficient and reproducible conjugation reactions.[1]
Q2: What is the primary issue when working with TFP esters in aqueous solutions?
The main challenge is the competing reaction of hydrolysis, where the TFP ester reacts with water, leading to the formation of an unreactive carboxylic acid and releasing the tetrafluorophenol leaving group. This side reaction reduces the amount of active TFP ester available for conjugation with the target amine-containing molecule, thereby lowering the yield of the desired bioconjugate.[1][6]
Q3: How does pH affect the stability of TFP esters?
The rate of TFP ester hydrolysis is highly dependent on the pH of the aqueous solution. Hydrolysis is significantly accelerated at higher (basic) pH values.[7] While the optimal pH for the conjugation reaction with primary amines is typically in the range of 7.2 to 9.0 to ensure the amine is deprotonated and nucleophilic, this also increases the rate of hydrolysis.[1][6][8] Therefore, a careful balance must be struck to maximize conjugation efficiency while minimizing hydrolysis.
Q4: How do TFP esters compare to NHS esters in terms of stability?
TFP esters are considerably more stable to hydrolysis than NHS esters, particularly at the basic pH conditions often used for amine labeling.[3][4][5][7] This increased stability provides a wider time window for the conjugation reaction to proceed, resulting in potentially higher and more consistent yields.[1]
Data Presentation
The stability of activated esters is often compared by their half-lives (t½) in aqueous buffers at different pH values. A longer half-life indicates greater stability against hydrolysis.
Table 1: Comparison of Half-lives (in minutes) for TFP and NHS Ester-Terminated Self-Assembled Monolayers (SAMs) at Room Temperature.
| pH | TFP Ester Half-life (t½) in minutes | NHS Ester Half-life (t½) in minutes | Fold Difference in Stability (TFP vs. NHS) |
| 7.0 | ~420 | ~222 | ~1.9x |
| 8.0 | ~210 | ~70 | ~3.0x |
| 10.0 | ~345 | ~39 | ~8.8x |
Data adapted from a study on self-assembled monolayers, which demonstrates the relative stability trends in an aqueous environment.[7]
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of TFP ester | Optimize the reaction pH to be within the 7.2-8.5 range.[1][9] Avoid unnecessarily long reaction times, especially at higher pH and temperatures.[1] Prepare the TFP ester solution immediately before use.[6] |
| Inactive TFP ester | TFP esters are moisture-sensitive. Store them at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent condensation.[6] |
| Suboptimal buffer composition | Use amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate.[1][6] Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the TFP ester.[6] |
| Low protein/biomolecule concentration | Slower reaction kinetics can occur at low concentrations. If possible, concentrate your biomolecule solution (e.g., > 2 mg/mL for proteins).[1] |
| Insufficient mixing | The TFP ester, often dissolved in an organic co-solvent, may not be dispersing effectively in the aqueous reaction mixture. Ensure gentle but thorough mixing when adding the TFP ester solution. |
Issue 2: Protein/Biomolecule Aggregation
| Possible Cause | Recommended Solution |
| High molar ratio of TFP ester | A large excess of the TFP ester reagent can lead to over-labeling and subsequent aggregation. Reduce the molar ratio of the TFP ester to the biomolecule.[1] |
| High protein concentration | Some proteins are prone to aggregation at high concentrations. Perform the conjugation at a lower protein concentration.[1] |
| Use of organic co-solvent | The addition of DMSO or DMF to dissolve the TFP ester can sometimes destabilize proteins. Minimize the amount of organic co-solvent used (ideally below 10% v/v), or test the stability of your protein in the presence of the co-solvent beforehand.[1] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a TFP Ester
Objective: To conjugate a TFP ester-functionalized molecule to a protein via primary amines while minimizing hydrolysis.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
TFP ester-functionalized molecule
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer at a known concentration (e.g., 2-10 mg/mL). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare TFP Ester Stock Solution: Allow the vial of the TFP ester to warm to room temperature before opening.[6] Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
Initiate Conjugation: While gently vortexing the protein solution, slowly add the desired molar excess of the TFP ester stock solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[9] Protect from light if the label is light-sensitive.
-
Quench the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[6]
-
Purification: Remove unreacted TFP ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
Protocol 2: Monitoring TFP Ester Hydrolysis by HPLC
Objective: To determine the rate of hydrolysis of a TFP ester in a specific aqueous buffer.
Materials:
-
TFP ester of interest
-
Aqueous buffer of interest (e.g., 100 mM sodium phosphate, pH 8.0)
-
Anhydrous acetonitrile (B52724) (ACN) or DMSO
-
HPLC system with a UV detector and a C18 column
-
Mobile phase (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid)
-
Thermostated autosampler or reaction vessel
Procedure:
-
Prepare TFP Ester Stock Solution: Dissolve the TFP ester in anhydrous ACN or DMSO to a high concentration (e.g., 10 mg/mL).
-
Initiate Hydrolysis: In a thermostated vessel at a controlled temperature, add a small volume of the TFP ester stock solution to the pre-warmed aqueous buffer to achieve the desired final concentration. Start a timer immediately.
-
HPLC Analysis:
-
Inject a sample of the reaction mixture onto the HPLC system at time zero and at regular intervals (e.g., every 5-10 minutes).
-
Monitor the chromatogram at a wavelength where both the TFP ester and the hydrolyzed carboxylic acid can be detected.
-
The TFP ester will typically have a longer retention time than the more polar carboxylic acid hydrolysis product.
-
-
Data Analysis:
-
Integrate the peak areas of the TFP ester and the hydrolysis product at each time point.
-
Plot the percentage of the remaining TFP ester as a function of time.
-
From this plot, the half-life (t½) of the TFP ester under the tested conditions can be determined.
-
Visualizations
Caption: Mechanism of TFP ester hydrolysis in an aqueous solution.
Caption: Competing reactions of TFP ester: conjugation vs. hydrolysis.
Caption: Troubleshooting workflow for low TFP ester conjugation yield.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Temperature dependence of ester hydrolysis in water | Semantic Scholar [semanticscholar.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. stxlabs.com [stxlabs.com]
Side reactions of maleimide groups and how to avoid them
Welcome to the Technical Support Center for maleimide-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of maleimide (B117702) chemistry in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of maleimide groups in bioconjugation?
A1: The main side reactions involving maleimide groups are:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[1][2]
-
Thiol-Exchange (Retro-Michael Reaction): The thiosuccinimide linkage formed between a maleimide and a thiol is reversible, particularly in the presence of other thiols like glutathione (B108866) in vivo.[3][4] This can lead to the transfer of the conjugated payload to other molecules.[3][4]
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their chemoselectivity for thiols and begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[1][2]
-
Thiazine (B8601807) Rearrangement: When a maleimide is conjugated to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[5]
Q2: What is the optimal pH range for maleimide-thiol conjugation?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly chemoselective for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]
Q3: How can I prevent the hydrolysis of my maleimide reagent?
A3: To prevent premature hydrolysis of your maleimide reagent, you should:
-
Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[5]
-
For storage, dissolve the maleimide reagent in a dry, biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][6]
Q4: My conjugate is unstable in plasma. What is happening and how can I fix it?
A4: Instability in plasma is likely due to the retro-Michael reaction, where the thiosuccinimide linkage breaks, and the payload is transferred to other thiols like albumin.[4] To address this, you can induce hydrolysis of the thiosuccinimide ring after conjugation to form a stable, ring-opened succinamic acid thioether. This can be achieved by incubating the conjugate at a pH of 8.5-9.0.[3][5]
Q5: I am observing low conjugation efficiency. What are the possible causes?
A5: Low conjugation efficiency can be caused by several factors:
-
Hydrolyzed Maleimide: Your maleimide reagent may have been inactivated by hydrolysis before the reaction.[5]
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be sterically hindered or have formed disulfide bonds, which do not react with maleimides.[5] Consider a pre-reduction step with a disulfide-free reducing agent like TCEP.[5]
-
Incorrect pH: The reaction pH may be too low, slowing down the reaction rate.[5]
-
Presence of Competing Thiols: Your buffer may contain thiol-containing compounds (e.g., DTT, β-mercaptoethanol) that compete with your protein for the maleimide.[7]
Troubleshooting Guides
Guide 1: Low Conjugation Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Hydrolysis of Maleimide Reagent: The maleimide has been inactivated by water. | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[5][6] Avoid storing maleimide reagents in aqueous buffers.[5] |
| Oxidized or Inaccessible Thiols: Cysteine residues on the protein have formed disulfide bonds or are sterically hindered. | Pre-treat the protein with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP for 20-30 minutes at room temperature.[5] If necessary, remove excess TCEP with a desalting column before adding the maleimide reagent. | |
| Suboptimal pH: The reaction pH is outside the optimal range of 6.5-7.5.[1][2] | Ensure the reaction buffer is within the pH 6.5-7.5 range. Use non-nucleophilic buffers like PBS or HEPES.[8] | |
| Presence of Competing Nucleophiles: The buffer contains primary amines (e.g., Tris) or other thiols (e.g., DTT). | Use a buffer free of primary amines and thiols.[7] If a reducing agent is necessary, use TCEP and remove it before conjugation.[7] | |
| Low Molar Ratio: Insufficient excess of the maleimide reagent. | Increase the molar excess of the maleimide reagent to 10-20 fold over the protein.[9] |
Guide 2: Conjugate Instability
| Symptom | Possible Cause | Suggested Solution |
| Loss of payload in plasma or thiol-containing solutions | Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide linkage is reversible. | After the initial conjugation, induce hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C.[3][5] Monitor the conversion by mass spectrometry.[5] |
| N-terminal Cysteine Rearrangement: Conjugation to an N-terminal cysteine leads to thiazine formation. | If conjugation at an N-terminal cysteine is unavoidable, you can intentionally drive the reaction to the stable thiazine product by extending the incubation time (e.g., 24 hours) at pH 7.4 after the initial conjugation.[5][10] | |
| Heterogeneity of the final product | Partial Hydrolysis of Thiosuccinimide Ring: The conjugate is a mixture of the closed-ring and two open-ring isomers. | If a homogeneous product is required, drive the hydrolysis to completion as described above.[3][5] Analyze the product by HPLC-MS to confirm homogeneity.[11] |
Quantitative Data Summary
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Primary Reaction | Side Reactions | Notes |
| < 6.5 | Thiol-Maleimide Addition | Reaction rate is significantly slower.[12] | |
| 6.5 - 7.5 | Thiol-Maleimide Addition (Optimal) [1][2] | Minimal reaction with amines.[2] | At pH 7.0, the reaction with thiols is ~1000x faster than with amines.[2] |
| > 7.5 | Thiol-Maleimide Addition | Increased rate of maleimide hydrolysis. [1][13] Competitive reaction with primary amines (e.g., lysine). [1][2] | The rate of hydrolysis increases with increasing pH.[1][13] |
| 8.5 - 14 | Significant hydrolysis of the maleimide ring.[13] | Can be used post-conjugation to stabilize the thiosuccinimide linkage.[3][5] |
Table 2: Stability of Thiosuccinimide Linkage
| Condition | Observation | Half-life of Conversion | Reference |
| N-ethylmaleimide (NEM) conjugate incubated with glutathione | Thiol exchange occurs. | 20 to 80 hours | [14] |
| N-phenylmaleimide (NPM) conjugate incubated with glutathione | Rapid thiol exchange. | 3.1 hours | [15] |
| N-aminoethylmaleimide (NAEM) conjugate incubated with glutathione | Favors ring-opening over retro-reaction. | 18 hours | [15] |
| N-acetyl-L-cysteine (thiol pKa 9.5) conjugate incubated with glutathione | Slower thiol exchange. | up to 258 hours | [15] |
| Commercial PEG bis-maleimide conjugate in 50% human plasma at 37°C | Significant deconjugation. | < 7 days (<50% remaining) | [16] |
| Hydrolyzed (ring-opened) thiosuccinimide linkage | Stable towards thiol exchange. | > 2 years | [3] |
Experimental Protocols
Protocol 1: General Maleimide Labeling of a Protein
This protocol describes a general procedure for labeling a protein with a maleimide-functionalized reagent.
Materials:
-
Protein containing free thiol groups (1-10 mg/mL)
-
Maleimide-functionalized reagent (e.g., fluorescent dye, biotin)
-
Degassed conjugation buffer: 1X PBS or 10-100 mM Phosphate (B84403), Tris, or HEPES, pH 7.0-7.5.[17]
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting column or ultrafiltration device for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[8]
-
(Optional) Reduction of Disulfides: If the protein's cysteine residues are in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[5] If necessary, remove the excess TCEP using a desalting column.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[9]
-
Conjugation Reaction: While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[9] Protect the reaction from light if using a fluorescent dye. Incubate for 2 hours at room temperature or overnight at 4°C.[9]
-
Purification: Remove the unreacted maleimide reagent by gel filtration (desalting column) or ultrafiltration.[9][17]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the maximum absorbance wavelength of the conjugated molecule.[9][17] Confirm the conjugation and purity by HPLC and/or mass spectrometry.[11][18]
-
Storage: Store the purified conjugate at 4°C for short-term storage. For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%), and store at -20°C or -80°C.[9]
Protocol 2: Post-Conjugation Hydrolysis for Stabilization
This protocol is for stabilizing the thiosuccinimide linkage to prevent the retro-Michael reaction.
Materials:
-
Purified maleimide-protein conjugate from Protocol 1
-
High pH buffer (e.g., 0.1 M phosphate buffer, pH 8.5-9.0)
-
Neutralization buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Mass spectrometer for monitoring
Procedure:
-
pH Adjustment: After purification of the conjugate, adjust the pH of the solution to 8.5-9.0 by adding the high pH buffer.[5]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C.[5]
-
Monitoring: Monitor the progress of the ring-opening hydrolysis by taking aliquots at different time points and analyzing them by mass spectrometry. A mass increase of 18 Da corresponds to the addition of a water molecule.[19]
-
Neutralization: Once the hydrolysis is complete (as determined by MS), neutralize the solution by adding the neutralization buffer to bring the pH back to 7.0-7.5.[5]
-
Storage: Store the stabilized conjugate as described in Protocol 1.
Visualizations
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 16. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Optimizing buffer conditions for Bis-Mal-Lysine-PEG4-TFP ester reactions
Here is a technical support center for optimizing buffer conditions for Bis-Mal-Lysine-PEG4-TFP ester reactions.
Welcome to the technical support center for the this compound crosslinker. This guide provides detailed information, troubleshooting advice, and protocols to help you successfully use this heterobifunctional reagent in your research.
The this compound is a versatile crosslinker featuring two thiol-reactive maleimide (B117702) groups and one amine-reactive tetrafluorophenyl (TFP) ester group, connected by a hydrophilic PEG4 spacer. This structure allows for the sequential or simultaneous conjugation of molecules containing sulfhydryl and amine functionalities, making it ideal for applications such as antibody-drug conjugate (ADC) development, protein immobilization, and the synthesis of complex bioconjugates.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for each reactive group on the linker?
A1: The two types of reactive groups on this linker have distinct optimal pH ranges for achieving high efficiency and selectivity.
-
Maleimide Groups (Thiol-Reactive): The optimal pH range is 6.5 to 7.5 .[3][4][5][6] Within this window, the reaction with thiols (e.g., from cysteine residues) is highly selective and efficient. At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[3][4][5][7]
-
TFP Ester (Amine-Reactive): The optimal pH range is 7.5 to 9.0 .[1][8][9] This slightly basic condition is necessary to ensure that primary amines (e.g., the ε-amino group of lysine, pKa ≈ 10.5) are deprotonated and thus sufficiently nucleophilic to react with the ester.[8][9]
Q2: Can I perform a one-pot reaction, or is a sequential approach better?
A2: A sequential conjugation is strongly recommended. The overlapping reactivity profiles, particularly the tendency of maleimides to react with amines at pH above 7.5, make a one-pot reaction difficult to control.[1][3] The recommended sequence is:
-
Step 1 (Maleimide-Thiol Reaction): Perform the conjugation to the thiol-containing molecule first at pH 6.5-7.5 .
-
Step 2 (Purification): Remove the excess linker via dialysis or size-exclusion chromatography.
-
Step 3 (TFP Ester-Amine Reaction): React the purified intermediate with the amine-containing molecule at pH 7.5-8.5 .
Q3: Which buffers should I use for my conjugation reactions?
A3: The choice of buffer is critical to avoid interfering with the reaction.
-
Recommended Buffers: Phosphate-based buffers (e.g., PBS), HEPES, and Borate (B1201080) buffers are excellent choices as they are non-nucleophilic and compatible with both reaction steps.[10][11]
-
Buffers to Avoid:
-
For the TFP ester-amine reaction, strictly avoid buffers containing primary amines , such as Tris and glycine. These will compete with your target molecule and significantly reduce conjugation efficiency.[8][12][13][14]
-
For the maleimide-thiol reaction, ensure the buffer is free of any extraneous thiol-containing compounds (e.g., DTT, 2-mercaptoethanol).[3]
-
Q4: What are the primary side reactions, and how can I minimize them?
A4: The two main side reactions are hydrolysis of the maleimide and TFP ester groups.
-
Maleimide Ring Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[7][15] This opens the ring to form a maleamic acid, which is unreactive towards thiols.[3][7] To minimize this, perform the thiol conjugation step within the recommended pH range of 6.5-7.5 and use freshly prepared linker solutions.[11]
-
TFP Ester Hydrolysis: While TFP esters are significantly more stable against hydrolysis than their NHS ester counterparts, they will still hydrolyze over time, particularly at higher pH.[16][17][18] To mitigate this, prepare stock solutions in an anhydrous solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the conjugation.[11][19]
Q5: How should I prepare and store the this compound reagent?
A5: Proper handling is crucial for maintaining the reagent's reactivity.
-
Storage: Store the solid reagent at -20°C in a sealed container with a desiccant.[1][2]
-
Handling: The reagent is moisture-sensitive.[13][14] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][14][19]
-
Stock Solutions: Prepare stock solutions immediately before use in a dry, aprotic solvent such as DMSO or DMF.[11][19] Stock solutions in anhydrous solvents can be stored for a few days at -20°C if capped securely under an inert atmosphere, but fresh preparation is always best.[1] Do not store the reagent in aqueous buffers.[3]
Troubleshooting Guide
Problem: Low or no yield from the maleimide-thiol conjugation.
| Possible Cause | Troubleshooting Steps |
|---|---|
| Hydrolyzed Maleimide Reagent | Prepare a fresh stock solution of the linker in anhydrous DMSO or DMF immediately before the experiment.[11] |
| Incorrect Reaction pH | Ensure the buffer pH is strictly within the 6.5-7.5 range using a calibrated pH meter.[5][11] |
| Presence of Competing Thiols | Ensure no reducing agents (e.g., DTT, TCEP) remain from previous steps like disulfide bond reduction. Purify the thiol-containing molecule thoroughly before conjugation. |
| Insufficient Molar Excess | Increase the molar excess of the linker to 10-20 fold over the thiol-containing molecule to drive the reaction to completion.[5][11] |
| Oxidized Thiols | Ensure the sulfhydryl groups on your protein/peptide are reduced and available for reaction. Consider performing the reaction in a buffer degassed with nitrogen or argon to prevent re-oxidation. |
Problem: Low or no yield from the TFP ester-amine conjugation.
| Possible Cause | Troubleshooting Steps |
|---|---|
| Hydrolyzed TFP Ester | Use a freshly prepared linker solution. If using a two-step method, ensure the intermediate was handled properly and used promptly. |
| Incorrect Reaction pH | The reaction requires a basic pH (7.5-9.0) for deprotonated amines.[1][8] Verify the buffer pH. |
| Competing Amines in Buffer | Crucial: Ensure the buffer is free of primary amines (e.g., Tris, glycine).[12][14] Dialyze the protein into a compatible buffer like PBS or borate buffer. |
| Insufficient Mixing | The linker, dissolved in an organic solvent, may not disperse well in the aqueous reaction. Add the linker solution dropwise while gently stirring or vortexing.[5] |
Quantitative Data Summary
The success of your conjugation is highly dependent on pH. The tables below summarize the impact of pH on each reaction.
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics [5]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
|---|---|---|---|
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[3][5] |
Table 2: Effect of pH on TFP Ester-Amine Reaction Characteristics
| pH Range | Reaction Rate with Amines | TFP Ester Stability | Comments |
|---|---|---|---|
| < 7.0 | Very Slow | High | Amine groups are protonated and not nucleophilic. |
| 7.5 - 9.0 | Optimal | Moderate | Balances amine reactivity with ester hydrolysis. TFP esters are more stable than NHS esters in this range.[16][18] |
| > 9.0 | Fast | Decreased | The rate of ester hydrolysis increases significantly.[16][20] |
Experimental Protocols
Protocol 1: General Sequential Conjugation
This protocol outlines the reaction of the linker first with a thiol-containing protein (Protein-SH) and then with an amine-containing molecule (Molecule-NH₂).
-
Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening.[14]
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO.
-
Prepare Protein-SH in a déassed, amine-free buffer such as 100 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.2.
-
-
Step 1: Maleimide-Thiol Conjugation
-
Step 2: Purification of the Intermediate
-
Remove excess, unreacted linker by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the buffer for the next step (e.g., PBS, pH 7.8).
-
-
Step 3: TFP Ester-Amine Conjugation
-
Immediately add the amine-containing Molecule-NH₂ to the purified intermediate. A 5-10 fold molar excess of the amine-containing molecule over the initial amount of Protein-SH is a good starting point.
-
Adjust the pH of the reaction mixture to 7.8-8.3 if necessary.
-
Incubate for 2-4 hours at room temperature.
-
-
Step 4: Quenching and Final Purification
Protocol 2: Monitoring Maleimide Reaction with Ellman's Reagent
This method quantifies free sulfhydryl groups to determine conjugation efficiency.[5]
-
Take a small aliquot of your thiol-containing protein solution before adding the maleimide linker (this is your 100% reference).
-
Take another aliquot after the conjugation reaction is complete.
-
Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.
-
Use Ellman's Reagent (DTNB) according to the manufacturer's protocol to react with the free thiols in your samples and standards.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols remaining in your post-reaction sample and compare it to the pre-reaction sample to determine the percentage of thiols that have been conjugated.
Visual Guides
Caption: Reaction scheme for the this compound linker.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Competing reaction pathways for maleimide and TFP ester groups.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Low Yield in Antibody-Drug Conjugation: A Technical Support Guide
Welcome to the technical support center for antibody-drug conjugate (ADC) development. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding low yield in antibody-drug conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in an antibody-drug conjugation reaction?
Low yield in ADC conjugation can be attributed to a variety of factors throughout the experimental workflow. The most common issues stem from suboptimal reaction conditions, poor quality of the starting materials (antibody and linker-drug), and inefficiencies in the purification process.[][2] Specifically, if the reaction time is too short or the temperature is too low, the linkage between the antibody and the drug may be incomplete, leading to reduced yields.[] Furthermore, the purity of the antibody and the drug-linker is critical; contaminants can interfere with the conjugation reaction.[][3]
Q2: How does the Drug-to-Antibody Ratio (DAR) relate to yield, and what is an optimal DAR?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[4] While a higher DAR might seem to imply a higher payload delivery, it can also lead to issues like increased aggregation, reduced solubility, and altered pharmacokinetics, which can decrease the overall yield of functional ADC.[][5] An ideal DAR is typically between 2 and 4, providing a balance between potency and maintaining the antibody's favorable properties.[] Low yield can sometimes be a result of achieving a lower than expected DAR, indicating an inefficient conjugation reaction.[4]
Q3: My conjugation is based on cysteine residues, and the yield is low. What should I investigate?
For cysteine-based conjugation, a common reason for low yield is inefficient reduction of the antibody's interchain disulfide bonds.[3][6] This results in fewer available free sulfhydryl (-SH) groups for the linker-drug to attach to.[3] It is crucial to optimize the concentration of the reducing agent (e.g., TCEP or DTT), the reaction temperature, and the incubation time.[6] Verifying the number of free thiols per antibody using a method like Ellman's assay before proceeding with the conjugation step is a recommended quality control measure.[3]
Q4: I am using lysine-based conjugation and experiencing low yield. What are the likely causes?
While lysine (B10760008) residues are abundant on the surface of antibodies, their reactivity can be influenced by the local chemical environment.[7][8] Low yield in lysine-based conjugation can be due to a suboptimal reaction pH, which should typically be between 8.0 and 8.5 to favor the deprotonation of the lysine's epsilon-amino group, making it more nucleophilic.[] Additionally, using a buffer that contains primary amines, such as Tris, will compete with the antibody's lysine residues for the linker, thereby reducing conjugation efficiency.[10][11]
Q5: Could the linker-payload itself be the cause of low conjugation yield?
Absolutely. The physicochemical properties of the linker-payload are critical. Poor solubility of a hydrophobic linker-drug in the aqueous conjugation buffer is a frequent cause of incomplete reactions and low yield.[2][12] The stability of the linker-payload is another key factor; if it is unstable under the conjugation or purification conditions, it may degrade before it can be successfully conjugated to the antibody.[2][13]
Q6: How can the purification process contribute to a loss of ADC yield?
The purification step is a significant contributor to yield loss.[2] The crude reaction mixture is heterogeneous, containing the desired ADC with various DAR species, as well as unconjugated antibody and free linker-drug.[2] Purification methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are necessary to isolate the desired ADC species, but each step can lead to product loss.[14][] Aggressive purification strategies aimed at achieving high purity often result in a lower overall yield.[2]
Troubleshooting Guide
Problem: Consistently Low Drug-to-Antibody Ratio (DAR) and Poor Yield
This is one of the most common challenges in ADC development. The following sections provide a systematic approach to troubleshoot this issue.
Suboptimal reaction conditions are a frequent cause of low conjugation efficiency.[]
| Parameter | Recommendation | Rationale |
| pH | For cysteine-maleimide chemistry, maintain a pH of 6.5-7.5.[3] For lysine-NHS ester chemistry, a pH of 8.0-8.5 is optimal.[] | The optimal pH ensures the reactive groups on both the antibody and the linker-drug are in their most reactive state. |
| Temperature | Typically, reactions are performed at room temperature or 4°C. | Higher temperatures can sometimes increase reaction rate but may also lead to antibody denaturation or linker-drug instability. |
| Reaction Time | Varies from 1 to 24 hours. | Insufficient reaction time leads to incomplete conjugation. Monitor the reaction progress over time to determine the optimal duration. |
| Molar Ratio | Empirically test different molar ratios of linker-drug to antibody. | An insufficient molar excess of the linker-drug can result in incomplete conjugation.[3] |
The quality of the monoclonal antibody is paramount for a successful conjugation.
| Parameter | Recommendation | Rationale |
| Purity | Ensure antibody purity is >95%.[3][6] | Protein impurities, such as bovine serum albumin (BSA), can compete for conjugation, reducing the efficiency.[3] |
| Concentration | Use an antibody concentration of at least 0.5-1 mg/mL.[3][11] | Low antibody concentrations can slow down reaction kinetics. |
| Buffer Composition | The antibody should be in a buffer free of interfering substances. | For lysine conjugation, avoid primary amine-containing buffers like Tris.[10] For cysteine conjugation, ensure the absence of other reducing agents. |
The properties of your linker-drug conjugate can significantly impact the reaction outcome.
| Parameter | Recommendation | Rationale |
| Solubility | If the linker-drug has poor aqueous solubility, consider adding a co-solvent (e.g., DMSO, DMA) to the reaction mixture. | Poor solubility can lead to precipitation of the linker-drug, making it unavailable for reaction.[2][12] |
| Stability | Assess the stability of the linker-drug under the planned reaction and purification conditions. | Degradation of the linker-drug will directly lead to a lower yield of the final ADC.[2] |
| Purity | Use highly pure linker-drug. | Impurities in the linker-drug can lead to side reactions and a heterogeneous product. |
Purification is a balancing act between achieving high purity and maximizing yield.
| Method | Recommendation | Rationale |
| Size-Exclusion Chromatography (SEC) | Optimize column loading and fraction collection to minimize dilution and loss of product. | SEC is effective at removing small molecule impurities but can lead to sample dilution.[10] |
| Hydrophobic Interaction Chromatography (HIC) | Useful for separating ADC species with different DARs. | The hydrophobic nature of the drug allows for separation based on the degree of conjugation.[] |
| Tangential Flow Filtration (TFF) | An efficient and scalable method for buffer exchange and removal of small molecule impurities.[10][] | TFF can minimize product loss compared to multiple chromatography steps. |
Experimental Protocols
Protocol 1: General Antibody Preparation for Conjugation
-
Buffer Exchange: If the antibody is in an inappropriate buffer (e.g., containing Tris for lysine conjugation), perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4) using dialysis, desalting columns, or TFF.[11]
-
Concentration Adjustment: Concentrate the antibody to a final concentration of 1-10 mg/mL using centrifugal filtration devices.[10]
-
Purity Check: Confirm the purity of the antibody using SDS-PAGE or SEC-HPLC. A purity of >95% is recommended.[3]
Protocol 2: Partial Reduction of Antibody for Cysteine Conjugation
-
Prepare Reducing Agent: Prepare a fresh stock solution of a reducing agent such as TCEP or DTT.
-
Reduction Reaction: Add the reducing agent to the antibody solution at a specific molar excess. The exact amount should be optimized for the specific antibody to achieve the desired number of free thiols.[6]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).[16]
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column to prevent it from reacting with the maleimide (B117702) group of the linker-drug.[]
Visualizations
Caption: Troubleshooting decision tree for low ADC yield.
Caption: General experimental workflow for ADC conjugation.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. api-docs.rango.exchange [api-docs.rango.exchange]
- 8. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. thesolubilitycompany.com [thesolubilitycompany.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Cysteine Rebridging Approach for ADC Conjugation - Creative Biolabs [creative-biolabs.com]
How to handle and store Bis-Mal-Lysine-PEG4-TFP ester correctly
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the correct handling and storage of Bis-Mal-Lysine-PEG4-TFP ester, a multifunctional crosslinker. It includes troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It features two maleimide (B117702) groups, a tetrafluorophenyl (TFP) ester, and a hydrophilic PEG4 spacer built on a lysine (B10760008) core.[1][2] The maleimide groups react specifically with thiol (sulfhydryl) groups, while the TFP ester reacts with primary amines.[1][3][4] This dual reactivity makes it ideal for creating complex biomolecular constructs such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][5][6] The PEG4 spacer enhances solubility and reduces aggregation.[3][7][8]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the reactivity of the crosslinker. Both solid and dissolved forms have specific storage requirements.
-
Solid Form : Store at -20°C, protected from light and moisture in a sealed container.[1][2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[1][9]
-
Stock Solutions : Prepare stock solutions using a dry, amine-free solvent such as DMSO, DMF, or acetonitrile.[1] Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] Avoid repeated freeze-thaw cycles.[2][5]
Q3: What is the optimal pH for reactions involving this crosslinker?
A3: The optimal pH depends on which reactive group you are targeting.
-
Maleimide-Thiol Reaction : To ensure chemoselectivity for thiol groups, the reaction should be performed at a pH between 6.5 and 7.5.[1][3][10] Within this range, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[10][11][12]
-
TFP Ester-Amine Reaction : The TFP ester reacts efficiently with primary amines at a pH of 7.5 to 8.0.[1][9]
Q4: How does the TFP ester compare to the more common NHS ester?
A4: TFP esters offer several advantages over N-hydroxysuccinimidyl (NHS) esters. They are more resistant to spontaneous hydrolysis, especially in aqueous solutions and at basic pH, giving them a longer half-life.[13][14][15] This increased stability provides a wider window for conjugation reactions. TFP esters are also highly reactive towards primary amines.[1][9][16]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of TFP ester: The TFP ester can hydrolyze if exposed to moisture or high pH for extended periods. | Prepare stock solutions in anhydrous (dry) solvent immediately before use.[1] Maintain the recommended pH for the amine conjugation (7.5-8.0).[1] |
| Degradation of Maleimide Groups: Maleimide groups can undergo hydrolysis at pH values above 7.5, leading to a loss of reactivity with thiols.[11] | Perform the maleimide-thiol conjugation within the optimal pH range of 6.5-7.5.[3][10] Use freshly prepared aqueous solutions of the crosslinker.[10] | |
| Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the TFP ester. Buffers with thiols (e.g., DTT, BME) will react with the maleimide groups. | Use non-amine, non-thiol containing buffers such as PBS or HEPES for the conjugation reactions.[17] | |
| Non-Specific Binding or Cross-Reactivity | Loss of Maleimide Selectivity: At a pH above 7.5, maleimide groups can start to react with amines (e.g., lysine residues) in addition to thiols.[1][10] | Strictly maintain the reaction pH between 6.5 and 7.5 for the maleimide-thiol coupling step.[11] |
| Side Reactions: Unprotected N-terminal cysteines can sometimes lead to side reactions like thiazine (B8601807) rearrangement.[18] | If possible, design your protein or peptide to avoid N-terminal cysteines, or use appropriate protection strategies if this is a known issue. | |
| Poor Solubility of the Conjugate | Hydrophobicity of the Conjugated Molecule: The molecule being attached to the crosslinker may be hydrophobic, leading to aggregation. | The inherent PEG4 linker enhances water solubility.[3][7] However, if solubility is still an issue, consider using a longer PEG chain version of the crosslinker if available. |
| Difficulty Handling the Solid Reagent | Hygroscopic Nature: The solid reagent can absorb moisture from the air, making it sticky and difficult to handle.[1][9] | Always allow the container to warm to room temperature before opening.[1][9] Handle the solid in a dry environment (e.g., in a glove box with an inert atmosphere) and reseal the container tightly after use.[1][9] |
Experimental Protocols & Data
Storage and Stability Data Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 4°C | Short-term | Protect from light.[5] |
| Solid | -20°C | Long-term | Protect from light and moisture.[1][2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; protect from light.[5] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light.[5] |
Reaction Condition Summary
| Reactive Group | Target Functional Group | Optimal pH Range | Reaction Rate Comparison |
| Maleimide | Thiol (-SH) | 6.5 - 7.5[1][3][10] | ~1000x faster than reaction with amines at pH 7.0[10][11][12] |
| TFP Ester | Primary Amine (-NH2) | 7.5 - 8.0[1][9] | More hydrolytically stable than NHS esters[13][14][15] |
General Protocol for a Two-Step Conjugation to an Antibody
This protocol outlines a general procedure for conjugating a thiol-containing molecule and an amine-containing molecule to an antibody.
Step 1: Reaction with Thiol-Containing Molecule (Maleimide Reaction)
-
Prepare the Antibody : If the antibody does not have free thiols, reduce a portion of its disulfide bonds using a mild reducing agent like TCEP. A 10-fold molar excess of TCEP incubated for 30 minutes is a common starting point.[17] Purify the antibody to remove excess TCEP.
-
Prepare Reagents : Dissolve the thiol-containing molecule in a reaction buffer (e.g., phosphate (B84403) buffer) at pH 6.5-7.5.[17]
-
Conjugation : Add a 10-20 fold molar excess of the thiol-containing molecule to the reduced antibody.[11] Incubate at room temperature for 1-2 hours or at 4°C overnight.[11]
-
Purification : Remove the excess unreacted thiol-containing molecule using size exclusion chromatography or dialysis.
Step 2: Reaction with Amine-Containing Molecule (TFP Ester Reaction)
-
Prepare Reagents : Dissolve the this compound in anhydrous DMSO immediately before use.[5] Dissolve the amine-containing molecule in a reaction buffer (e.g., borate (B1201080) buffer) at pH 7.5-8.0.
-
Conjugation : Add the dissolved this compound to the antibody-thiol conjugate from Step 1. Then, add the amine-containing molecule.
-
Incubation : Allow the reaction to proceed for 1-4 hours at room temperature.
-
Quenching : Quench the reaction by adding an amine-containing buffer like Tris to consume any unreacted TFP esters.
-
Final Purification : Purify the final antibody-drug conjugate using an appropriate chromatography method to remove unreacted components.
Visual Guides
Caption: A simplified workflow for a two-step conjugation reaction.
Caption: A decision tree for troubleshooting low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 3. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bis-Mal-PEG | AxisPharm [axispharm.com]
- 7. Bis-Mal-PEG19 | BroadPharm [broadpharm.com]
- 8. Bis-Mal-PEG11 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 16. lumiprobe.com [lumiprobe.com]
- 17. biotium.com [biotium.com]
- 18. bachem.com [bachem.com]
Technical Support Center: Impact of Excess Crosslinker on Conjugation Outcome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the use of excess crosslinker in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems associated with using an excess of crosslinker in protein conjugation?
A1: Using an excessive amount of crosslinker can lead to several undesirable outcomes:
-
Protein Aggregation and Precipitation: Over-modification of the protein surface with hydrophobic crosslinkers can decrease its solubility, leading to aggregation and precipitation.[1]
-
Reduced Conjugation Efficiency: At very high concentrations, the crosslinker can react with itself or hydrolyze, reducing the amount available for conjugation to the target molecules.
-
Formation of Intramolecular Crosslinks: Excess crosslinker can favor the formation of links within the same protein molecule (intramolecular) rather than between two different molecules (intermolecular), which may not be the desired outcome.
-
Loss of Biological Activity: Modification of critical amino acid residues within or near the active site or binding site of a protein can lead to a partial or complete loss of its biological function.
-
Increased Immunogenicity: The presence of residual crosslinker or aggregates can increase the immunogenic potential of the final conjugate.[1]
-
Difficulty in Purification: Removing a large excess of unreacted crosslinker and crosslinker-related byproducts can complicate downstream purification steps.
Q2: How does excess crosslinker lead to protein aggregation?
A2: Excess crosslinker can induce protein aggregation through several mechanisms:
-
Increased Surface Hydrophobicity: Many crosslinkers are hydrophobic. Attaching too many of these molecules to a protein's surface increases its overall hydrophobicity, promoting self-association to minimize contact with the aqueous environment.[1]
-
Altered Net Charge: The reaction of crosslinkers with charged amino acid residues, such as lysines, neutralizes their positive charge. This alteration in the protein's net charge and isoelectric point (pI) can reduce its solubility and lead to aggregation.[2]
-
Intermolecular Crosslinking: A high concentration of crosslinker can increase the probability of forming covalent bonds between multiple protein molecules, leading to the formation of high-molecular-weight aggregates.[3]
Q3: Can using too little crosslinker also be a problem?
A3: Yes, using an insufficient amount of crosslinker can also lead to issues, primarily low conjugation efficiency. If the molar ratio of crosslinker to the target molecule is too low, the desired degree of labeling or crosslinking will not be achieved, resulting in a low yield of the final conjugate.
Q4: How can I remove excess, unreacted crosslinker after the conjugation reaction?
A4: Excess crosslinker can be efficiently removed using several techniques that separate molecules based on size:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method where the larger conjugate molecules pass through the column more quickly than the smaller, unreacted crosslinker molecules.[4][5][6]
-
Dialysis: This method involves the diffusion of small molecules like excess crosslinker across a semi-permeable membrane into a larger volume of buffer, while the larger protein conjugate is retained.
-
Spin Desalting Columns: These are a rapid alternative to traditional gravity-flow gel filtration columns and are suitable for smaller sample volumes.[7]
-
Tangential Flow Filtration (TFF): This technique is particularly useful for larger sample volumes and involves the flow of the sample parallel to a filter membrane, where smaller molecules pass through while the larger conjugate is retained.
Troubleshooting Guide
This guide addresses specific issues that may arise during conjugation experiments due to improper crosslinker concentration.
| Issue | Potential Cause | Recommended Solution |
| Protein Precipitation/Aggregation | High molar excess of a hydrophobic crosslinker. | Reduce the molar excess of the crosslinker. Consider using a more hydrophilic crosslinker (e.g., those with PEG spacers).[1] Optimize buffer conditions by adding stabilizing excipients like arginine or glycerol. |
| Low Conjugation Yield | Insufficient molar excess of crosslinker. Hydrolysis of the crosslinker. | Increase the molar excess of the crosslinker in a stepwise manner. Ensure the crosslinker is fresh and prepared immediately before use, especially for moisture-sensitive reagents like NHS esters.[2] Check and optimize the reaction pH.[8][9] |
| Loss of Protein Activity | Modification of critical amino acid residues. | Reduce the molar excess of the crosslinker to decrease the degree of labeling. Consider using a site-specific conjugation strategy to avoid modifying critical regions. |
| High Degree of Labeling (DOL) | High molar excess of the labeling reagent. | Titrate the molar ratio of the labeling reagent to the protein to achieve the desired DOL. Carefully control reaction time and temperature. |
| Difficulty Removing Excess Crosslinker | Very high initial concentration of crosslinker. | Perform multiple purification steps (e.g., two sequential desalting columns or longer dialysis with more buffer changes). |
Quantitative Data Summary
The optimal molar ratio of crosslinker to protein is critical and must often be determined empirically. The following table provides a general guideline for starting concentrations and the potential impact of varying these ratios, synthesized from common laboratory practices.
| Molar Excess of Crosslinker (Crosslinker:Protein) | Expected Outcome | Potential Issues |
| Low (1-5x) | Low to moderate degree of labeling. | Low conjugation yield, incomplete reaction. |
| Moderate (10-20x) | Generally optimal for many applications, balancing efficiency and protein integrity. | May require optimization for specific proteins. |
| High ( >20x) | High degree of labeling. | Increased risk of protein aggregation, loss of activity, and difficulty in purification.[2] |
| Very High ( >50x) | Saturation of accessible reactive sites. | High probability of protein precipitation and significant loss of biological function.[1] |
Note: These are starting recommendations and the optimal ratio is highly dependent on the specific protein, crosslinker, and reaction conditions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Amine Labeling using an NHS-Ester Crosslinker
This protocol provides a general guideline for conjugating an N-hydroxysuccinimide (NHS) ester crosslinker to primary amines (lysine residues) on a protein.
Materials:
-
Protein to be labeled
-
NHS-ester crosslinker
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.[9]
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF to a concentration of 10-20 mM.[10]
-
Conjugation Reaction: Add the calculated amount of the crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20x). Add the crosslinker dropwise while gently stirring the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[10]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15 minutes.
-
Purification: Remove the excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[10]
Protocol 2: Removal of Excess Crosslinker using Size Exclusion Chromatography (SEC)
This protocol describes the removal of unreacted crosslinker from a protein conjugate using a gravity-flow SEC column.
Materials:
-
Conjugation reaction mixture
-
SEC medium (e.g., Sephadex G-25)
-
Chromatography column
-
Equilibration/elution buffer (e.g., PBS)
-
Fraction collector or collection tubes
Procedure:
-
Column Packing: Pack the chromatography column with the SEC medium according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with at least 2-3 column volumes of the equilibration buffer.
-
Sample Loading: Carefully load the conjugation reaction mixture onto the top of the column. Allow the sample to enter the gel bed completely.
-
Elution: Add the elution buffer to the top of the column and begin collecting fractions. The larger protein conjugate will elute first in the void volume, while the smaller, unreacted crosslinker will be retained and elute later.
-
Fraction Analysis: Monitor the fractions for protein content using a spectrophotometer at 280 nm.
-
Pooling: Pool the protein-containing fractions.
Protocol 3: Determination of the Degree of Labeling (DOL) for a Maleimide-Labeled Protein
This protocol outlines how to calculate the average number of dye molecules conjugated to a protein after a maleimide-thiol reaction.
Materials:
-
Purified protein-dye conjugate
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Absorbance Measurement: Dilute the purified protein-dye conjugate to a concentration that allows for accurate absorbance readings (typically an absorbance between 0.1 and 1.0). Measure the absorbance of the conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[11]
-
Correction for Dye Absorbance at 280 nm: The dye may also absorb light at 280 nm. Correct the A280 reading for this contribution using the following formula:
-
Corrected A280 = A280 - (Amax × Correction Factor)
-
The Correction Factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its Amax. This value is typically provided by the dye manufacturer.[11]
-
-
Calculate Protein Concentration:
-
Protein Concentration (M) = Corrected A280 / (Molar extinction coefficient of the protein × Path length of the cuvette)
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / (Molar extinction coefficient of the dye × Path length of the cuvette)
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)[2]
-
Visualizations
Chemical Reaction Pathway: NHS-Ester Crosslinking
Caption: Reaction of an NHS-ester with a primary amine on a protein.
Experimental Workflow: Two-Step Heterobifunctional Crosslinking
Caption: Workflow for a two-step heterobifunctional conjugation.
Logical Relationship: Troubleshooting Aggregation
Caption: Decision tree for troubleshooting protein aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. biotium.com [biotium.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. goldbio.com [goldbio.com]
- 7. biotium.com [biotium.com]
- 8. interchim.fr [interchim.fr]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Purification of Proteins Conjugated with Bis-Mal-Lysine-PEG4-TFP Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins conjugated with the Bis-Mal-Lysine-PEG4-TFP ester linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its key reactive groups?
The this compound is a trifunctional crosslinker designed for bioconjugation.[1] It features:
-
Two Maleimide (B117702) Groups: These react specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5.[2]
-
One Tetrafluorophenyl (TFP) Ester: This is an amine-reactive group that forms stable amide bonds with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. TFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, with an optimal reaction pH of 7.5-8.0.[3][4]
-
A PEG4 Spacer: The polyethylene (B3416737) glycol spacer enhances the solubility and flexibility of the linker and the resulting conjugate in aqueous solutions.[1][5]
Q2: What are the potential products in my reaction mixture after conjugation with this compound?
Due to the trifunctional nature of the linker, a heterogeneous mixture of products can be expected. This may include:
-
Unconjugated protein
-
Unreacted or hydrolyzed linker
-
Protein conjugated with one linker molecule (via either a maleimide or TFP ester reaction)
-
Protein intramolecularly crosslinked by a single linker molecule (if the protein has both accessible amine and thiol groups)
-
Protein intermolecularly crosslinked to form dimers or higher-order oligomers
-
Protein conjugated to a payload via the linker, with varying drug-to-protein ratios
Q3: What are the primary purification challenges associated with proteins conjugated with this linker?
The main challenges stem from the heterogeneity of the reaction mixture:
-
Separating conjugated from unconjugated protein: This is often the first and most critical step.
-
Removing excess unreacted/hydrolyzed linker: Small molecule impurities can interfere with downstream applications and analytics.
-
Resolving species with different drug-to-antibody ratios (DARs): For applications like antibody-drug conjugates (ADCs), achieving a specific and uniform DAR is crucial for efficacy and safety.[6][7]
-
Controlling and removing aggregates: The bis-maleimide functionality can lead to intermolecular crosslinking and aggregation, which is a critical quality attribute to control.[8][9]
Q4: Which chromatographic techniques are most suitable for purifying my conjugate?
A multi-step purification strategy is often necessary. The most common and effective techniques are:
-
Size Exclusion Chromatography (SEC): Excellent for removing unreacted linker and separating monomeric protein from aggregates.[10][11]
-
Ion Exchange Chromatography (IEX): Separates proteins based on charge differences. Conjugation can alter the surface charge of a protein, allowing for the separation of species with different degrees of conjugation.[12][13][14]
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on hydrophobicity. The addition of a linker and a potentially hydrophobic payload increases the hydrophobicity of the protein, enabling the separation of species with different DARs.[3][5][6][10][15][16][17][18]
-
Mixed-Mode Chromatography (MMC): Utilizes a combination of interaction modes (e.g., ionic and hydrophobic) to achieve unique selectivities, which can be advantageous for resolving complex mixtures of conjugates.[11][14][19][20]
Troubleshooting Guides
Issue 1: Low Yield of Conjugated Protein
| Possible Cause | Recommended Solution |
| Inefficient Conjugation Reaction | - Optimize the molar ratio of linker to protein. A 5-10 fold molar excess of the linker is a common starting point.[1]- Ensure the reaction buffer pH is optimal for both maleimide (6.5-7.5) and TFP ester (7.5-8.0) reactivity. A compromise pH of around 7.5 is often used.- Confirm the presence of free thiols on the protein for maleimide reactivity. If necessary, perform a reduction step (e.g., with TCEP) prior to conjugation.[1] |
| Protein Loss During Purification | - For SEC, ensure the column is properly equilibrated and that the protein is not interacting with the stationary phase. Consider adding a small percentage of an organic modifier (e.g., isopropanol) to the mobile phase if hydrophobic interactions are suspected.[11]- For IEX, optimize the elution conditions (salt concentration and gradient slope) to ensure the protein of interest is eluting as a sharp peak.- For HIC, high salt concentrations in the loading buffer can sometimes cause protein precipitation. Screen for the optimal salt concentration that allows for binding without causing precipitation.[6] |
| Protein Aggregation | - See the dedicated troubleshooting section on aggregation below. |
Issue 2: Presence of Aggregates in the Final Product
| Possible Cause | Recommended Solution |
| Intermolecular Crosslinking | - Optimize the protein concentration during the conjugation reaction. Lower concentrations can reduce the likelihood of intermolecular crosslinking.- Consider a sequential conjugation strategy: first, react the TFP ester with the protein, purify the intermediate, and then react the maleimide groups with a thiol-containing payload. |
| Hydrophobic Interactions | - The addition of hydrophobic linkers and payloads can lead to aggregation.[9] Screen different formulation buffers with varying pH and ionic strengths to find conditions that minimize aggregation.[8]- Include stabilizing excipients such as arginine, sucrose, or polysorbates in the purification and final formulation buffers.[8][21][22][23] |
| Purification-Induced Aggregation | - For IEX, high salt concentrations during elution can sometimes promote aggregation. For HIC, the high salt loading conditions can be a cause. Screen different salt types and concentrations.- Ensure that the pH of the elution buffer is not close to the isoelectric point (pI) of the protein, as this can lead to precipitation.[9] |
Issue 3: Poor Separation of Conjugated Species (e.g., different DARs)
| Possible Cause | Recommended Solution |
| Insufficient Resolution of the Chromatographic Method | - For IEX: Optimize the pH of the mobile phases and the salt gradient. A shallower gradient can improve resolution of species with small charge differences.[24]- For HIC: This is often the method of choice for separating different DAR species.[6][10][17][18][25] Optimize the salt type (ammonium sulfate (B86663) is common), salt concentration in the loading and elution buffers, and the gradient slope. The choice of HIC resin is also critical; screen resins with different hydrophobicities.[16]- For Mixed-Mode Chromatography: This can provide unique selectivities for complex mixtures. Screen different mixed-mode resins and elution conditions.[14][20] |
| Co-elution of Species | - Consider using orthogonal purification methods. For example, an initial capture and aggregate removal step by SEC can be followed by a high-resolution separation of DAR species by HIC. |
Experimental Protocols
Protocol 1: General Two-Step Purification Strategy
This protocol outlines a general workflow for the purification of a protein conjugated with the this compound.
1. Removal of Excess Linker and Initial Aggregate Reduction (SEC)
-
Column: A suitable size-exclusion chromatography column (e.g., Superdex 200 Increase or similar) equilibrated in a buffer appropriate for the stability of the protein (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Sample Preparation: After the conjugation reaction, centrifuge the sample at 14,000 x g for 10 minutes to remove any large precipitates.
-
Injection: Load the clarified reaction mixture onto the SEC column. The loading volume should not exceed 2-3% of the column volume for optimal resolution.
-
Elution: Elute with the equilibration buffer at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions corresponding to the monomeric protein peak, which will elute before the smaller unreacted linker molecules.
2. Separation of Conjugated Species (HIC)
-
Column: A hydrophobic interaction chromatography column (e.g., Phenyl Sepharose, Butyl Sepharose, or similar). The choice of resin may need to be optimized.
-
Mobile Phase A (Binding Buffer): High salt buffer, e.g., 2 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): Low salt buffer, e.g., 50 mM sodium phosphate, pH 7.0.
-
Sample Preparation: Pool the fractions containing the monomeric conjugate from the SEC step. Adjust the salt concentration of the pooled sample to match that of Mobile Phase A by adding a concentrated stock of ammonium sulfate.
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Loading: Load the salt-adjusted sample onto the column.
-
Elution: Elute the bound protein with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 column volumes. Species with higher DARs will be more hydrophobic and will elute later in the gradient.
-
Fraction Collection: Collect fractions across the elution profile and analyze for purity and DAR.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the purification of an antibody (150 kDa) conjugated with a 2 kDa payload using the this compound linker.
| Purification Step | Total Protein (mg) | % Monomer (by SEC) | Average DAR (by HIC-UV) | Purity (by SDS-PAGE) | Recovery (%) |
| Crude Reaction Mixture | 100 | 85 | 3.8 | 70% | 100 |
| Post-SEC | 80 | 98 | 3.9 | 85% | 80 |
| Post-HIC (DAR 4 Pool) | 35 | >99 | 4.1 | >95% | 35 |
Visualizations
Logical Workflow for Purification Strategy Selection
References
- 1. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of purification processes for fully human bispecific antibodies based upon modification of protein A binding avidity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioradiations.com [bioradiations.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. technosaurus.co.jp [technosaurus.co.jp]
- 10. molnar-institute.com [molnar-institute.com]
- 11. Antibody Drug Conjugate (ADC) Separation Using A Mixed Mode Cation Exchange Chromatography Step In A Monoclonal Antibody (mAb) Process [bioprocessonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 15. The downstream purification of bispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. mdpi.com [mdpi.com]
- 19. Mixed-Mode Chromatography and Its Role in Monoclonal Antibody Purification | Springer Nature Experiments [experiments.springernature.com]
- 20. bioradiations.com [bioradiations.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 23. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 24. wyatt.com [wyatt.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Bis-Mal-Lysine-PEG4-TFP Ester Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quenching of excess Bis-Mal-Lysine-PEG4-TFP ester following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the reaction after conjugation?
A: Quenching is a critical step to stop the conjugation reaction by deactivating any remaining, unreacted this compound. This prevents the linker from reacting with other molecules in downstream applications or during purification, which could lead to unintended cross-linking, aggregation, or modification of your target molecule. It also ensures the homogeneity and stability of the final conjugate.
Q2: What are the reactive groups on this compound that require quenching?
A: This linker is heterobifunctional and has two types of reactive groups that must be independently quenched:
-
Two Maleimide (B117702) Groups: These react specifically with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form stable thioether bonds.[1][2][3][4]
-
One Tetrafluorophenyl (TFP) Ester: This is an amine-reactive group that forms a stable amide bond with primary and secondary amines (e.g., from lysine (B10760008) residues or the N-terminus of a protein).[2][4][5][6]
Q3: What are the recommended quenching reagents for each reactive group?
A: Different reagents are required to effectively quench the maleimide and TFP ester groups.
-
For the TFP Ester: Use a small molecule containing a primary amine. Common choices include Tris (tris(hydroxymethyl)aminomethane), glycine, or lysine.[7][8] These reagents react with the TFP ester to form a stable amide bond, consuming the excess linker.
-
For the Maleimide Groups: Use a small molecule containing a sulfhydryl (thiol) group.[1] Common choices include L-cysteine, β-mercaptoethanol (BME), or dithiothreitol (B142953) (DTT). These reagents will cap any unreacted maleimides.
Q4: Should I quench the TFP ester and maleimide groups sequentially or at the same time?
A: A sequential quenching strategy is strongly recommended. The optimal pH conditions for the reactions of the TFP ester and maleimide groups are different. The TFP ester reacts efficiently with amines at a pH of 7.5-8.0.[2] In contrast, the maleimide group's reaction with thiols is most specific at a pH of 6.5-7.5; at pH values above 7.5, maleimides can also react with amines, which could interfere with the desired quenching reaction.[1][2][4] Therefore, it is best to first quench the TFP ester at a slightly alkaline pH (e.g., 8.0) and then adjust the pH to neutral (e.g., 7.0) before quenching the maleimide groups.
Q5: What happens if I don't quench the excess linker?
A: Failure to quench the reaction can lead to several problems:
-
Continued Reaction: The unreacted linker can continue to crosslink your biomolecules during storage or purification, leading to aggregation and loss of sample.
-
Non-specific Binding: In cell-based assays or in vivo studies, the reactive groups could bind to off-target proteins or other molecules, causing non-specific effects or toxicity.
-
Inaccurate Quantification: The presence of unreacted linkers can interfere with analytical methods used to determine the degree of labeling (e.g., drug-to-antibody ratio), leading to inaccurate results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation/Aggregation observed after quenching. | 1. High concentration of the conjugate. 2. The quenching reagent is not fully dissolved. 3. pH shock or change in buffer composition. | 1. Perform the quenching reaction in a more dilute solution. 2. Ensure the quenching reagent is completely dissolved in the appropriate buffer before adding it to the reaction mixture. 3. Add quenching reagents slowly while gently mixing. Ensure the final buffer conditions are compatible with your protein's stability. |
| Conjugate shows continued reactivity or instability after quenching. | 1. Incomplete quenching due to insufficient quencher concentration or reaction time. 2. Degradation of the quenching reagent. 3. Incorrect pH for the quenching reaction, leading to low efficiency. | 1. Increase the molar excess of the quenching reagent and/or extend the incubation time (see protocol below). 2. Prepare fresh solutions of quenching reagents immediately before use. 3. Verify the pH of the reaction mixture before and after adding the quencher and adjust as necessary. |
| Low yield of final conjugate after purification. | 1. The quenching agent is interfering with the purification process (e.g., binding to the chromatography column). 2. The conjugate has precipitated during quenching and was lost. | 1. After quenching, perform a buffer exchange or dialysis step to remove excess quenching reagents before proceeding with affinity or size-exclusion chromatography.[9][] 2. Centrifuge the sample after quenching; if a pellet is observed, attempt to resolubilize it in a suitable buffer. Optimize quenching conditions to prevent precipitation. |
| Side reactions observed (e.g., modification of unintended residues). | 1. Quenching maleimides at high pH (>7.5) can lead to reaction with amines.[1][2][4] 2. The chosen quenching reagent has unintended reactivity with your molecule of interest. | 1. Strictly follow the sequential quenching protocol, ensuring the pH is lowered to ~7.0 before adding the thiol-based quencher. 2. Use simple, well-characterized quenching agents like Tris and L-cysteine. |
Quantitative Data on Quenching Conditions
The following table summarizes typical reaction conditions for quenching TFP esters and maleimides. Optimal conditions may vary depending on the specific biomolecule and reaction scale, so optimization is recommended.
| Reactive Group | Quenching Reagent | Typical Molar Excess (vs. Linker) | Recommended pH | Incubation Time | Temperature |
| TFP Ester | Tris or Glycine | 20-50 fold | 8.0 - 8.5 | 15 - 60 min | Room Temp. |
| Maleimide | L-Cysteine or BME | 20-50 fold | 6.5 - 7.5 | 15 - 60 min | Room Temp. |
Experimental Protocols
Protocol 1: Sequential Quenching of this compound
This protocol assumes the conjugation reaction was performed at a pH of 7.5-8.0.
Materials:
-
Quenching Buffer A: 1 M Tris-HCl, pH 8.0
-
Quenching Buffer B: 1 M L-cysteine in PBS, pH 7.0 (prepare fresh)
-
pH adjustment solution: 0.1 M HCl
Procedure:
Step 1: Quench the TFP Ester
-
Once the conjugation reaction is complete, add Quenching Buffer A to the reaction mixture to achieve a final Tris concentration of 20-50 mM.
-
Incubate the reaction for 30 minutes at room temperature with gentle stirring.
Step 2: Adjust pH for Maleimide Quenching
-
Carefully monitor the pH of the reaction mixture.
-
Slowly add small aliquots of 0.1 M HCl to adjust the pH to approximately 7.0.
Step 3: Quench the Maleimide Groups
-
Add the freshly prepared Quenching Buffer B to the pH-adjusted reaction mixture to achieve a final L-cysteine concentration of 20-50 mM.
-
Incubate the reaction for an additional 30 minutes at room temperature with gentle stirring.
Step 4: Proceed to Purification
-
The reaction is now fully quenched. The excess linker, now deactivated, and the quenching reagents can be removed from the final conjugate product.
-
Proceed immediately to a suitable purification method, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), to separate the conjugate from low-molecular-weight contaminants.[]
Protocol 2: Analytical Verification of Quenching (Conceptual)
To confirm that the quenching was successful and that no reactive linker remains, analytical techniques can be employed.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Take aliquots of the reaction mixture at three time points: (a) before adding any quencher, (b) after quenching the TFP ester, and (c) after quenching the maleimides.
-
Analysis: Analyze the samples by RP-HPLC, monitoring at a relevant wavelength (e.g., 280 nm for proteins).
-
Expected Results:
-
The chromatogram of the unquenched sample (a) will show a peak corresponding to your conjugate and potentially a separate peak for the unreacted linker.
-
After quenching the TFP ester (b), the peak corresponding to the original linker should disappear or significantly decrease, and a new, more polar peak corresponding to the Tris-linker adduct should appear.
-
After the final quenching step (c), any remaining linker peak should be completely absent, and a new peak for the cysteine-linker adduct may be visible. The conjugate peak should remain sharp and well-defined. A reduction in aggregation-related peaks (high molecular weight species) compared to an unquenched control over time indicates successful deactivation.
-
Visualizations
Caption: Workflow for the sequential quenching of excess this compound.
Caption: Chemical logic for quenching the two reactive ends of the linker molecule.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Minimizing off-target reactions with Bis-Mal-Lysine-PEG4-TFP ester
Welcome to the technical support center for Bis-Mal-Lysine-PEG4-TFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target reactions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
A1: this compound is a heterobifunctional crosslinker.[1][2] It features two maleimide (B117702) groups that selectively react with sulfhydryl (thiol) groups, and one tetrafluorophenyl (TFP) ester that reacts with primary amines.[1][3] The central lysine (B10760008) core provides a branched structure, and the PEG4 spacer enhances water solubility.[2][4] This allows for the covalent linkage of molecules containing thiols (like cysteine residues in proteins) to molecules containing amines (like lysine residues).[3]
Q2: What are the optimal pH ranges for the reactions of the maleimide and TFP ester groups?
A2: The two reactive groups on this crosslinker have distinct optimal pH ranges for achieving high selectivity and efficiency.
-
Maleimide groups react most selectively with thiols in a pH range of 6.5 to 7.5.[5][6] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[6] Above pH 7.5, the maleimide group can lose its selectivity and react with amines, such as the side chain of lysine.[5][7]
-
TFP ester reacts optimally with primary amines at a slightly higher pH range of 7.5 to 8.0.[7]
Q3: How does the stability of the TFP ester compare to the more common NHS ester?
A3: TFP esters are generally more stable in aqueous solutions than N-hydroxysuccinimide (NHS) esters, particularly towards hydrolysis.[7][8][9] This increased stability allows for more reliable and efficient conjugation reactions, especially in aqueous buffers.[10] While both react with primary amines to form stable amide bonds, the higher stability of TFP esters can be advantageous in complex reaction setups.[3][11]
Q4: What are the main side reactions to be aware of when using this crosslinker?
A4: The primary side reactions include:
-
Hydrolysis of the TFP ester: The TFP ester can react with water and hydrolyze, rendering it inactive for conjugation with amines.[12] This reaction is more prevalent at higher pH values.[13][14]
-
Hydrolysis of the maleimide ring: The maleimide ring can also undergo hydrolysis, especially at pH values above 7.5, which makes it unreactive towards thiols.[5]
-
Reaction of maleimide with amines: At pH values above 7.5, maleimides can react with primary amines, leading to a loss of selectivity and potential for unwanted crosslinking.[15]
-
Retro-Michael reaction of the thiol-maleimide linkage: The thioether bond formed between a thiol and a maleimide is potentially reversible, which can lead to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[15][16][17]
-
Thiazine (B8601807) rearrangement: If conjugating to an N-terminal cysteine, the resulting conjugate can rearrange to form a more stable six-membered thiazine ring, which may be desirable to prevent the retro-Michael reaction.[15][18][19]
Q5: How can I minimize non-specific binding of my conjugate?
A5: The PEG4 linker in this compound helps to reduce non-specific binding due to its hydrophilic nature.[20][21] To further minimize non-specific interactions, ensure proper purification of your conjugate to remove any unreacted crosslinker and byproducts. Using blocking agents, such as BSA or Tween-20, in downstream applications can also be beneficial.
Troubleshooting Guides
Low Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of TFP ester | Prepare the crosslinker solution immediately before use. Avoid storing the reagent in aqueous solutions.[12][22] Use anhydrous DMSO or DMF to prepare stock solutions.[8] |
| Hydrolysis of maleimide group | Perform the thiol-maleimide reaction within the recommended pH range of 6.5-7.5.[5][6] Prepare aqueous solutions of the crosslinker immediately before use.[5] |
| Suboptimal pH for reaction | Carefully control the pH for each reaction step. Use a pH of 6.5-7.5 for the maleimide-thiol reaction and a pH of 7.5-8.0 for the TFP ester-amine reaction.[7] |
| Inaccessible or oxidized thiols | Ensure the target cysteine residues are reduced and accessible. Pre-treat the protein with a reducing agent like TCEP or DTT and remove the reducing agent before adding the maleimide-containing crosslinker.[15] |
| Insufficient molar ratio of crosslinker | Optimize the molar ratio of the crosslinker to the target molecules. A 10-20 fold molar excess of the maleimide reagent is a good starting point for labeling proteins.[6] |
| Presence of interfering substances | Ensure the reaction buffers are free of primary amines (e.g., Tris, glycine) when reacting the TFP ester and free of thiols when reacting the maleimide groups.[5][12] |
Off-Target Reactions and Lack of Specificity
| Potential Cause | Troubleshooting Steps |
| Maleimide reaction with amines | Maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5 to ensure chemoselectivity for thiols.[5][6] |
| Non-specific binding of the conjugate | The PEG4 linker helps to reduce non-specific binding.[20] Ensure thorough purification of the conjugate using methods like size exclusion or affinity chromatography to remove unreacted reagents.[16] |
| Precipitation of conjugate | The hydrophilic PEG4 linker is designed to improve solubility.[] If precipitation occurs, consider optimizing the protein concentration or the buffer composition. |
Instability of the Conjugate
| Potential Cause | Troubleshooting Steps |
| Retro-Michael reaction (deconjugation) | After the initial conjugation, consider inducing hydrolysis of the thiosuccinimide ring by incubating at a slightly alkaline pH (e.g., pH 9) to form a stable, ring-opened structure that is not susceptible to the retro-Michael reaction.[15][16] |
| Heterogeneous product | In applications like antibody-drug conjugates (ADCs), random conjugation to lysine or cysteine residues can lead to a heterogeneous mixture.[24][25] Consider using site-specific conjugation techniques if a homogeneous product is required. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a thiol-containing protein (Protein-SH) to an amine-containing protein (Protein-NH2).
Materials:
-
Protein-SH in a thiol-free buffer (e.g., PBS, pH 7.2)
-
Protein-NH2 in an amine-free buffer (e.g., PBS, pH 8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 for TFP ester; 1 M cysteine or beta-mercaptoethanol for maleimide)
-
Desalting columns
Procedure:
Step 1: Reaction of TFP Ester with Protein-NH2
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Adjust the pH of the Protein-NH2 solution to 7.5-8.0.
-
Add the desired molar excess of the crosslinker to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess crosslinker using a desalting column, exchanging the buffer to a thiol-free buffer at pH 6.5-7.5 (e.g., PBS).
Step 2: Reaction of Maleimide with Protein-SH
-
Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding a quenching solution (e.g., cysteine) to a final concentration of 1-10 mM and incubating for 15-30 minutes.
-
Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion chromatography).
Protocol 2: Antibody-Drug Conjugation (ADC) with a Thiol-Containing Drug
This protocol outlines the conjugation of a thiol-containing cytotoxic drug to the lysine residues of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 8.0)
-
Thiol-containing drug
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or tangential flow filtration (TFF) system
Procedure:
Step 1: Activation of the Antibody with the Crosslinker
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Adjust the pH of the antibody solution to 7.5-8.0.
-
Add a calculated molar excess of the crosslinker to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column or TFF, exchanging into a buffer at pH 6.5-7.5.
Step 2: Conjugation of the Thiol-Containing Drug
-
Dissolve the thiol-containing drug in an appropriate solvent.
-
Add the drug solution to the maleimide-activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light if the drug is light-sensitive.
-
Quench any unreacted maleimide groups by adding a quenching solution (e.g., N-acetylcysteine).
-
Purify the resulting ADC using a suitable method such as TFF or chromatography to remove unreacted drug and crosslinker.
Visualizations
Caption: Reaction workflow for two-step protein conjugation.
Caption: Logical workflow for troubleshooting low yield.
Caption: Potential pathways for off-target reactions.
References
- 1. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Bis-Mal-Lysine-PEG4-acid, CAS 1426164-52-4 | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. purepeg.com [purepeg.com]
- 21. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 24. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Thiosuccinimide Linkage Instability and Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of the thiosuccinimide linkage in bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the thiosuccinimide linkage and why is it used in bioconjugation?
The thiosuccinimide linkage is a covalent bond formed through the Michael addition reaction between a thiol group (typically from a cysteine residue in a protein) and a maleimide (B117702) functional group. This reaction is widely used in bioconjugation due to its high selectivity for thiols under mild, physiological conditions (pH 6.5-7.5), rapid reaction kinetics, and the commercial availability of a wide range of maleimide-functionalized reagents.[1][2]
Q2: What are the primary mechanisms of thiosuccinimide linkage instability?
The primary mechanism of instability is the retro-Michael reaction , a reversible process where the thiosuccinimide adduct reverts to the original thiol and maleimide.[3] This deconjugation is problematic in biological systems as the released maleimide-payload can react with other endogenous thiols, such as glutathione (B108866) or albumin, leading to off-target effects and reduced efficacy.[3] Another process that can affect the maleimide before conjugation is hydrolysis , where the maleimide ring is opened by water, rendering it unreactive towards thiols. This is more prevalent at pH values above 7.5.
Q3: What factors influence the stability of the thiosuccinimide linkage?
Several factors can influence the stability of the thiosuccinimide linkage:
-
pH: The retro-Michael reaction is base-catalyzed, so the rate of deconjugation increases with increasing pH.[4]
-
Temperature: Higher temperatures can accelerate the rate of the retro-Michael reaction.
-
Thiol pKa: Thiosuccinimide adducts formed from thiols with a higher pKa tend to be more stable.[5]
-
Maleimide Substituents: Electron-withdrawing groups on the nitrogen atom of the maleimide ring can influence the stability and the rate of hydrolysis of the thiosuccinimide ring.[4]
Q4: What is thiosuccinimide ring hydrolysis and how does it improve stability?
Thiosuccinimide ring hydrolysis is the cleavage of the succinimide (B58015) ring by water to form a stable, ring-opened maleamic acid derivative. This resulting thioether linkage is no longer susceptible to the retro-Michael reaction, thus providing a more stable bioconjugate.[6] This hydrolysis can be promoted by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) after the initial conjugation reaction.[1]
Q5: What are "next-generation maleimides" (NGMs)?
Next-generation maleimides are modified maleimide reagents designed to overcome the instability of the traditional thiosuccinimide linkage. These include:
-
N-Aryl maleimides: These have an aromatic group attached to the nitrogen, which accelerates the stabilizing hydrolysis of the thiosuccinimide ring.[1]
-
Dihalomaleimides (e.g., dibromomaleimides): These reagents can react with two thiol groups, for example, from a reduced disulfide bond, to form a stable, re-bridged linkage.
-
Self-hydrolyzing maleimides: These contain functionalities that intramolecularly catalyze the hydrolysis of the thiosuccinimide ring, leading to spontaneous stabilization after conjugation.
Troubleshooting Guides
Issue 1: Low conjugation efficiency.
-
Possible Cause:
-
Incomplete reduction of disulfide bonds: If conjugating to native cysteines from reduced interchain disulfides, incomplete reduction will result in fewer available thiols for conjugation.
-
Hydrolysis of the maleimide reagent: Maleimides can hydrolyze and become non-reactive, especially at pH > 7.5 or during storage in non-anhydrous solvents.
-
Suboptimal reaction pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. At lower pH, the reaction rate decreases, and at higher pH, maleimide hydrolysis and reaction with amines can occur.
-
Insufficient molar excess of maleimide reagent: A sufficient molar excess of the maleimide reagent is needed to drive the reaction to completion.
-
-
Troubleshooting Steps:
-
Ensure complete disulfide reduction: Use a sufficient excess of a reducing agent like TCEP or DTT. If using DTT, ensure its removal before adding the maleimide reagent.
-
Use fresh maleimide solutions: Prepare maleimide stock solutions fresh in an anhydrous, aprotic solvent like DMSO or DMF and use them immediately.
-
Optimize reaction pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 using a non-nucleophilic buffer like phosphate (B84403) or HEPES.
-
Increase molar excess of maleimide: Titrate the molar ratio of the maleimide reagent to the protein to find the optimal excess for your specific system. A 10-20 fold molar excess is a common starting point.[2]
-
Issue 2: Premature deconjugation of the payload in vitro or in vivo.
-
Possible Cause:
-
Retro-Michael reaction: The thiosuccinimide linkage is undergoing reversal, leading to the release of the payload.
-
Thiol exchange: The released maleimide-payload is reacting with other thiols present in the buffer or in plasma (e.g., glutathione, albumin).
-
-
Troubleshooting Steps:
-
Implement a post-conjugation hydrolysis step: After the conjugation reaction, adjust the pH of the solution to 8.0-9.0 and incubate for a defined period (e.g., 1-2 hours at 37°C) to promote the hydrolysis of the thiosuccinimide ring to the stable maleamic acid form.[1] Monitor the conversion by LC-MS.
-
Switch to a next-generation maleimide: Consider using an N-aryl maleimide, a dihalomaleimide, or a self-hydrolyzing maleimide to form a more stable conjugate from the outset.
-
Perform a thiol exchange assay: To confirm the susceptibility of your conjugate to thiol exchange, incubate it with an excess of a small molecule thiol like glutathione and monitor the transfer of the payload over time using HPLC or LC-MS.
-
Quantitative Data Summary
Table 1: Comparison of Half-lives of Thiosuccinimide Adducts in the Presence of Glutathione
| Maleimide Derivative | Thiol Partner | Half-life of Conversion (hours) | Extent of Conversion (%) | Reference |
| N-ethylmaleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 18 | 89.5 | [4] |
| N-phenylmaleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 3.1 | 12.3 | [4] |
| N-aminoethylmaleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | 3.6 | 25.8 | [4] |
| N-ethylmaleimide (NEM) | N-acetyl-L-cysteine (NAC) | 258 | 0.8 | [4] |
Note: Data was obtained under specific experimental conditions (incubation with glutathione) and may vary depending on the specific conjugate and buffer conditions.
Key Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
Reducing agent (e.g., TCEP) (optional, if disulfide reduction is needed)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare the protein solution: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[7]
-
(Optional) Reduce disulfide bonds: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution. Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature.[7][8]
-
Prepare the maleimide stock solution: Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a concentration of 10 mM.[9]
-
Perform the conjugation reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).[2] Add the maleimide solution dropwise while gently stirring.
-
Incubate: Flush the reaction vial with inert gas, seal tightly, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Purify the conjugate: Remove the excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Protocol 2: Post-Conjugation Hydrolysis for Stabilization
This protocol describes how to promote the hydrolysis of the thiosuccinimide ring to stabilize the conjugate.
Materials:
-
Purified thiosuccinimide conjugate
-
Basic buffer (e.g., Tris-HCl, pH 8.5-9.0)
-
LC-MS system for monitoring
Procedure:
-
Buffer exchange: Exchange the buffer of the purified conjugate to the basic buffer (pH 8.5-9.0).
-
Incubation: Incubate the conjugate solution at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 1-4 hours). The optimal time should be determined empirically.
-
Monitoring: At different time points, take aliquots of the reaction and analyze by LC-MS to monitor the conversion of the thiosuccinimide to the hydrolyzed maleamic acid form (mass increase of 18 Da).[10]
-
Final buffer exchange: Once the desired level of hydrolysis is achieved, exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in plasma to predict its in vivo behavior.[11][12]
Materials:
-
Purified bioconjugate
-
Plasma from the desired species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A or G for antibodies)
-
Wash and elution buffers
-
LC-MS system for analysis
Procedure:
-
Incubation: Dilute the bioconjugate into the plasma to a final concentration of approximately 1 mg/mL. Also, prepare a control sample by diluting the conjugate in a neutral buffer like PBS. Incubate all samples at 37°C.[11]
-
Time points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-conjugate mixture.[13]
-
Immunoaffinity capture (for antibody conjugates): Add the plasma aliquot to pre-washed immunoaffinity beads and incubate to capture the conjugate.
-
Washing: Wash the beads several times with wash buffer to remove unbound plasma proteins.
-
Elution: Elute the conjugate from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted conjugate by LC-MS to determine the extent of deconjugation or modification over time. The amount of released payload in the supernatant can also be quantified.[12]
Visualizations
Caption: Instability and stabilization pathways of the thiosuccinimide linkage.
Caption: General experimental workflow for bioconjugation and stability assessment.
References
- 1. kinampark.com [kinampark.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. ADC Plasma Stability Assay [iqbiosciences.com]
Technical Support Center: Characterization of Bis-Mal-Lysine-PEG4-TFP Ester Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-Mal-Lysine-PEG4-TFP ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and what are its primary applications?
A1: this compound is a heterotrifunctional crosslinker. It features two maleimide (B117702) groups for conjugation to thiol-containing molecules (like cysteine residues in peptides or proteins), a tetrafluorophenyl (TFP) ester for reaction with primary amines (like lysine (B10760008) residues), and a polyethylene (B3416737) glycol (PEG4) spacer. The lysine core provides a branched structure. This conjugate is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and for immobilizing biomolecules onto surfaces.[1][2]
Q2: What are the advantages of using a TFP ester over a more common NHS ester?
A2: TFP esters offer greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, especially in aqueous solutions and at basic pH.[1][3][4] This increased stability can lead to more efficient and reproducible conjugation reactions, as the TFP ester is less prone to inactivation by hydrolysis before it can react with the target amine.[5][6]
Q3: At what pH should I perform the conjugation reactions for the maleimide and TFP ester groups?
A3: For optimal selectivity and efficiency, it is recommended to perform the conjugations in a stepwise manner with pH control:
-
Maleimide-thiol reaction: pH 6.5-7.5. In this range, the maleimide group reacts chemoselectively with sulfhydryl groups.[1][7]
-
TFP ester-amine reaction: pH 7.5-8.0. This pH range facilitates the reaction with primary amines. It's important to note that above pH 7.5, maleimides can lose their chemoselectivity and may also react with amines.
Q4: How should I store and handle this compound?
A4: The compound should be stored at -20°C and protected from moisture and light.[1][2][8] Before opening, the vial should be allowed to come to room temperature to prevent condensation.[9] Stock solutions should be prepared in a dry, water-miscible organic solvent like DMSO or DMF and can be stored for a few days at -20°C or -80°C for longer-term storage.[1][2][9] It is best to prepare solutions immediately before use as the TFP ester can hydrolyze in the presence of moisture.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Hydrolysis of TFP ester: The TFP ester is sensitive to moisture and can hydrolyze before reacting with the amine.[9] | Work with anhydrous solvents and reagents.[5] Prepare the TFP ester solution immediately before use. |
| Suboptimal pH: The pH of the reaction buffer is critical for both the maleimide and TFP ester reactions. | Ensure the pH is within the optimal range for each reaction step (pH 6.5-7.5 for maleimide-thiol, pH 7.5-8.0 for TFP ester-amine). | |
| Inaccessible reactive sites: The target thiol or amine groups on the biomolecule may be sterically hindered.[10] | Consider denaturing the protein under non-reducing conditions to expose the reactive sites. Genetically engineering the protein to introduce more accessible reactive sites is another option.[10] | |
| Low starting material concentration: Reactions are more efficient at higher concentrations.[9] | If possible, increase the concentration of your protein or peptide. | |
| Non-specific Binding or Aggregation | Cross-reactivity of maleimide: At pH values above 7.5, maleimides can react with amines. | Perform the maleimide-thiol conjugation at a pH between 6.5 and 7.5 before proceeding to the TFP ester reaction at a higher pH. |
| Hydrophobicity of the conjugate: The addition of the linker and payload can increase the hydrophobicity of the biomolecule, leading to aggregation. | Optimize the purification method to remove aggregates. Consider using a formulation buffer with excipients that reduce aggregation. | |
| Precipitation during reaction: The conjugate may be less soluble than the starting materials. | Perform the reaction in a buffer that enhances solubility. Adding a co-solvent might be necessary. | |
| Inconsistent Batch-to-Batch Results | Variability in reagent quality: The purity and reactivity of the this compound can vary. | Qualify each new batch of the crosslinker with a small-scale control reaction. |
| Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time can impact the outcome.[10] | Tightly control all reaction parameters.[11] | |
| Difficulty in Characterizing the Conjugate | Heterogeneity of the product: PEGylation and conjugation can result in a mixture of species with different degrees of labeling.[12][13] | Utilize high-resolution analytical techniques like mass spectrometry and HPLC to characterize the different species.[12][13][14] |
| Complex mass spectra: PEGylated proteins can produce complex mass spectra due to the polydispersity of PEG and the presence of multiple charge states.[13] | Use charge-reducing agents like triethylamine (B128534) (TEA) post-column in LC-MS to simplify the spectra.[12] |
Experimental Protocols
Protocol 1: Two-Step Conjugation to a Protein with Cysteine and Lysine Residues
This protocol describes the conjugation of a thiol-containing molecule via the maleimide groups, followed by conjugation to a primary amine.
Materials:
-
Protein containing accessible cysteine and lysine residues in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced to generate free thiols
-
Quenching reagent (e.g., Tris buffer, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Thiol-Maleimide Conjugation (pH 6.5-7.5): a. If necessary, reduce disulfide bonds in the protein to generate free thiols using a suitable reducing agent. Purify the protein to remove the reducing agent. b. Prepare a stock solution of this compound in anhydrous DMSO or DMF. c. Add a 5- to 20-fold molar excess of the crosslinker to the protein solution. d. Incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
Purification (Optional but Recommended): a. Remove excess crosslinker by size-exclusion chromatography or dialysis.
-
TFP Ester-Amine Conjugation (pH 7.5-8.0): a. Adjust the pH of the reaction mixture to 7.5-8.0. b. Add the amine-containing molecule to the reaction mixture. c. Incubate at room temperature for 1-2 hours.
-
Quenching: a. Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to react with any remaining TFP esters.[9] b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the final conjugate using size-exclusion chromatography, ion-exchange chromatography, or another suitable method to remove unreacted reagents and byproducts.
Protocol 2: Characterization by HPLC
A. Size-Exclusion Chromatography (SEC-HPLC) for Purity and Aggregate Analysis
-
Column: A column suitable for separating proteins in the desired molecular weight range (e.g., Agilent AdvanceBio SEC).[15]
-
Mobile Phase: A buffer such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The elution profile will show peaks corresponding to the conjugate, any unreacted protein, and potential aggregates.[15]
B. Reversed-Phase HPLC (RP-HPLC) for Heterogeneity Analysis
-
Column: C4 or C8 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV absorbance at 280 nm.
-
Analysis: Different species of the conjugate (e.g., with varying degrees of labeling) may be separated based on their hydrophobicity.
Protocol 3: Characterization by Mass Spectrometry (MS)
-
Technique: LC-MS is a powerful tool for characterizing PEGylated proteins.[12]
-
Sample Preparation: The purified conjugate is diluted in a suitable buffer for MS analysis.
-
Instrumentation: An ESI-TOF or Orbitrap mass spectrometer is recommended for high resolution and mass accuracy.[14]
-
Data Analysis: Deconvolution of the mass spectrum will reveal the molecular weight of the conjugate and can show the distribution of species with different numbers of attached linkers. The characteristic mass difference of the PEG unit (~44 Da) can be observed.[12]
Quantitative Data Summary
Table 1: Reaction Conditions for Functional Groups of this compound
| Functional Group | Reactive Towards | Optimal pH Range | Key Considerations |
| Bis-Maleimide | Thiols (Sulfhydryls) | 6.5 - 7.5 | Reaction is highly chemoselective in this pH range. Above pH 7.5, reactivity with amines can occur. |
| TFP Ester | Primary Amines | 7.5 - 8.0 | More stable to hydrolysis than NHS esters.[1][3][4] |
Table 2: Comparison of TFP and NHS Ester Stability
| Active Ester | Relative Hydrolytic Stability | Optimal Reaction pH with Amines |
| TFP Ester | Higher | 7.5 - 8.0[1] |
| NHS Ester | Lower | 7.0 - 8.0[5] |
Visualizations
Caption: A typical experimental workflow for a two-step conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 11. aboligo.com [aboligo.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. sciex.com [sciex.com]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Navigating the Challenges of Scaling Up Bioconjugation Reactions
Welcome to the technical support center for bioconjugation scale-up. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common hurdles encountered when transitioning bioconjugation reactions from bench-scale to larger, manufacturing-scale production. Here you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful and efficient production of your bioconjugates.
Troubleshooting Guides
This section addresses specific issues that can arise during the scale-up of bioconjugation reactions in a practical question-and-answer format.
Issue 1: Low Conjugation Yield or Incomplete Reaction
Q: We are observing a significant drop in yield as we scale up our NHS-ester conjugation. What are the likely causes and how can we troubleshoot this?
A: Low yield upon scale-up is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial.
-
Inadequate Mixing: At larger scales, achieving homogenous mixing of the reactants is more difficult. This can lead to localized areas of high or low reactant concentration, resulting in incomplete reactions and side reactions.
-
Solution: Implement more efficient mixing systems appropriate for the scale of your reaction vessel. This may involve switching from simple magnetic stirring to overhead mechanical stirring or using baffled reaction vessels to improve turbulence and ensure uniform distribution of reactants.
-
-
Suboptimal Molar Ratio: The optimal molar ratio of the labeling reagent to the biomolecule determined at a small scale may not be directly transferable to a larger scale due to differences in reaction kinetics and mixing dynamics.
-
Solution: Perform a Design of Experiments (DoE) at the larger scale to re-optimize the molar ratio. Start with the previously determined optimal ratio and test a range of higher and lower ratios to find the new optimum for yield and purity.[1]
-
-
pH Shift: The hydrolysis of NHS esters is highly pH-dependent and increases at higher pH. During large-scale reactions, localized pH shifts can occur, leading to reagent degradation before it can react with the biomolecule.
-
Solution: Ensure robust pH control throughout the reaction. This can be achieved by using a higher buffer capacity or implementing an automated pH monitoring and control system that adds acid or base as needed.
-
-
Inaccessible Functional Groups: At higher protein concentrations, which are often used in scale-up, intermolecular interactions can mask the target functional groups (e.g., lysine (B10760008) residues for NHS-ester reactions), making them inaccessible to the labeling reagent.[2]
-
Solution: Consider adding denaturants or chaotropic agents at low concentrations to gently unfold the protein and expose the target residues. However, this must be done carefully to avoid irreversible denaturation.
-
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low bioconjugation yield.
Issue 2: Protein Aggregation and Precipitation
Q: We are experiencing significant protein aggregation and precipitation during our large-scale maleimide-thiol conjugation. What steps can we take to mitigate this?
A: Protein aggregation is a critical issue in bioconjugation scale-up, often leading to product loss and difficulties in purification. Several factors can contribute to this problem.
-
Increased Local Concentration: Inadequate mixing can lead to high local concentrations of the conjugation reagent, which can cause rapid, uncontrolled reactions and promote aggregation.
-
Solution: Add the maleimide (B117702) reagent to the protein solution slowly and with efficient mixing to avoid localized high concentrations.
-
-
Hydrophobicity of the Conjugated Moiety: Many small molecule drugs and linkers are hydrophobic. Their conjugation to the protein surface increases the overall hydrophobicity of the bioconjugate, which can lead to aggregation.
-
Solution: Consider using hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to increase the solubility of the final conjugate. The length of the PEG linker can be optimized to balance hydrophilicity and potential steric hindrance.
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability. Conditions that are optimal for the conjugation reaction may not be optimal for protein stability.
-
Solution: Screen a range of buffer conditions (pH, ionic strength, and different buffer species) to find a compromise that supports both the reaction and protein stability. The addition of excipients like arginine or polysorbates can also help to prevent aggregation.
-
-
Temperature: Higher temperatures can accelerate the conjugation reaction but may also promote protein unfolding and aggregation.
-
Solution: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize the risk of aggregation.
-
Issue 3: Heterogeneity of the Final Product
Q: Our scaled-up bioconjugate product shows a high degree of heterogeneity, with a wide distribution of drug-to-antibody ratios (DAR). How can we achieve a more homogenous product?
A: Product heterogeneity is a common challenge, especially with chemistries that target multiple sites on the biomolecule, such as lysine-based conjugations.
-
Stochastic Nature of the Reaction: Reactions targeting surface-exposed residues like lysines are inherently stochastic, leading to a distribution of DAR values.
-
Solution: For chemistries like NHS-ester conjugation, precise control over reaction parameters such as molar ratio, temperature, and reaction time is crucial to narrow the DAR distribution. Site-specific conjugation methods, such as those targeting engineered cysteines or using enzymatic approaches, can provide a more homogenous product.
-
-
Side Reactions: Side reactions, such as the hydrolysis of the maleimide ring in thiol-maleimide chemistry, can lead to product heterogeneity.
-
Solution: Maintain the pH of the reaction buffer within the optimal range for the specific chemistry (e.g., pH 6.5-7.5 for maleimide-thiol reactions) to minimize side reactions. Using freshly prepared reagents is also important.
-
-
Inadequate Purification: The purification method may not be sufficient to separate the different DAR species effectively.
-
Solution: Develop and optimize a multi-step purification process. This may involve a combination of techniques such as ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC) to separate the desired DAR species from unconjugated biomolecules and other impurities.
-
Logical Flow for Addressing Product Heterogeneity
References
Validation & Comparative
A Head-to-Head Comparison of TFP and NHS Esters for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a fundamental technique. The choice of reactive chemistry is critical to the success of these conjugations, directly impacting yield, reproducibility, and the stability of the final conjugate. Among the most common methods for modifying primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, are N-hydroxysuccinimide (NHS) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters. This guide provides an objective comparison of the reactivity and stability of TFP and NHS esters, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.
Executive Summary
Both TFP and NHS esters react with primary amines to form stable amide bonds. The principal difference lies in their susceptibility to hydrolysis, the competing side reaction in aqueous bioconjugation buffers. TFP esters exhibit significantly greater resistance to hydrolysis, particularly at the basic pH conditions optimal for amine acylation. This enhanced stability can lead to higher conjugation efficiencies and more consistent results, especially in reactions requiring longer incubation times or when working with valuable biomolecules. While NHS esters are widely used and effective, their rapid hydrolysis necessitates careful control of reaction conditions and timing.
Comparative Performance Data
The stability of the active ester in aqueous solution is a critical factor in determining the efficiency of a bioconjugation reaction. The competing hydrolysis reaction inactivates the ester, reducing the amount available to react with the target amine. The following table summarizes the hydrolysis rates of TFP and NHS esters at various pH values, demonstrating the superior stability of TFP esters.
| pH | Parameter | TFP Ester | NHS Ester | Fold Difference (TFP/NHS) |
| 7.0 | Rate Constant (k', s⁻¹) | 1.1 x 10⁻⁵ | 2.1 x 10⁻⁵ | 0.52 |
| Half-life (t₁/₂, min) | 1050 | 550 | 1.9 | |
| 8.0 | Rate Constant (k', s⁻¹) | 3.8 x 10⁻⁵ | 1.1 x 10⁻⁴ | 0.35 |
| Half-life (t₁/₂, min) | 305 | 105 | 2.9 | |
| 10.0 | Rate Constant (k', s⁻¹) | 1.8 x 10⁻⁴ | 1.8 x 10⁻³ | 0.10 |
| Half-life (t₁/₂, min) | 64 | 6.5 | 9.8 |
Data adapted from a study on self-assembled monolayers, providing a direct comparison of the intrinsic stability of the ester linkages.[1]
Reaction Mechanisms and Workflow
The fundamental reaction for both TFP and NHS esters is the nucleophilic acyl substitution where a primary amine on a biomolecule attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group (N-hydroxysuccinimide or 2,3,5,6-tetrafluorophenol).
Chemical Structures
Caption: Chemical structures of TFP and NHS esters.
General Reaction with Primary Amine
Caption: General reaction of an active ester with a primary amine.
Hydrolysis is a competing side reaction where the ester reacts with water instead of the amine, leading to the formation of an inactive carboxylic acid. TFP esters are less susceptible to this side reaction.[][3][4]
Experimental Workflow for Protein Labeling
The following diagram outlines a typical workflow for labeling a protein with either a TFP or NHS ester-activated reagent.
Caption: Typical experimental workflow for protein bioconjugation.
Detailed Experimental Protocols
The following are generalized protocols for labeling a protein with a TFP or NHS ester. It is crucial to optimize the specific conditions, such as the molar excess of the ester and the incubation time, for each unique protein and reagent pair.
Materials
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TFP ester or NHS ester of the molecule to be conjugated
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0 for TFP esters; pH 7.5-8.5 for NHS esters.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography column)
Protocol 1: Protein Labeling with a TFP Ester
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer (pH 8.3-9.0) at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Prepare the TFP Ester Solution:
-
Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved TFP ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The extended stability of the TFP ester allows for longer incubation times if necessary.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by spectrophotometry, if the label has a distinct absorbance, and confirm conjugation using SDS-PAGE and/or mass spectrometry.
-
Protocol 2: Protein Labeling with an NHS Ester
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer (pH 7.5-8.5) at a concentration of 2-10 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Due to the rapid hydrolysis of NHS esters, it is critical to use the solution promptly.
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature. Longer incubation times are generally not recommended due to the rapid hydrolysis of the NHS ester.[]
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Immediately purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling and confirm conjugation as described for the TFP ester protocol.
-
Conclusion and Recommendations
The choice between TFP and NHS esters depends on the specific requirements of the bioconjugation application.
-
TFP esters are the preferred choice when working with valuable or limited quantities of biomolecules, when longer reaction times are required to achieve the desired degree of labeling, or when performing conjugations at a higher pH. Their enhanced stability against hydrolysis provides a larger experimental window and can lead to more reproducible results.[1][6]
-
NHS esters are a well-established and effective option for routine bioconjugation. They are often more readily available and can provide satisfactory results when reaction conditions are carefully controlled and optimized for rapid conjugation to minimize the impact of hydrolysis.
For researchers in drug development and those working on complex bioconjugates, the superior stability and potentially higher efficiency of TFP esters make them a compelling alternative to the more traditional NHS esters. The ability to perform reactions over a wider range of conditions with less risk of reagent inactivation can significantly streamline process development and improve the consistency of the final product.
References
- 1. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 4. researchgate.net [researchgate.net]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. researchgate.net [researchgate.net]
The PEG Advantage: A Comparative Guide to PEG Spacer Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the performance and therapeutic efficacy of a bioconjugate. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer into a crosslinker's design offers a multitude of advantages over traditional non-PEGylated alternatives. This guide provides an objective comparison, supported by experimental data, to illuminate the benefits of utilizing PEG spacer crosslinkers in your research and development endeavors.
The primary role of a crosslinker is to covalently link two or more molecules. However, the spacer arm that connects the reactive ends of the crosslinker plays a far more significant role than simply bridging a gap. The physicochemical properties of this spacer can dramatically influence the solubility, stability, immunogenicity, and overall performance of the resulting conjugate. This is where PEG spacers offer a distinct and compelling advantage.
Key Advantages of PEG Spacer Crosslinkers
The hydrophilic and flexible nature of PEG chains imparts several beneficial properties to bioconjugates. These advantages have been widely documented and are summarized below.
-
Improved Solubility and Reduced Aggregation: One of the most significant benefits of PEG spacers is their ability to enhance the aqueous solubility of the resulting bioconjugate.[1][2][3] This is particularly crucial when working with hydrophobic drugs or proteins that are prone to aggregation and precipitation in aqueous environments.[4][5] By creating a hydrophilic shell around the molecule, PEG spacers can prevent intermolecular interactions that lead to aggregation, thereby improving the stability and handling of the conjugate.[5][6]
-
Reduced Steric Hindrance and Preserved Biological Activity: The flexible and extended nature of a PEG spacer provides greater physical separation between the conjugated molecules.[1] This increased distance minimizes steric hindrance, which can otherwise interfere with the biological activity of proteins or antibodies.[1] By allowing the conjugated molecules to maintain their native conformation, PEG spacers help to preserve their binding affinity and functional integrity.
-
Enhanced Stability and Protection from Proteolysis: The PEG chain can act as a protective shield, sterically hindering the approach of proteolytic enzymes.[1][3] This "stealth" effect can significantly increase the in vivo stability of the bioconjugate, protecting it from premature degradation and extending its circulation half-life.[7]
-
Reduced Immunogenicity: PEGylation is a well-established technique for reducing the immunogenicity of therapeutic molecules.[1][3][8] The PEG spacer can mask immunogenic epitopes on the surface of the bioconjugate, making it less likely to be recognized by the immune system.[1] This can lead to a reduction in the formation of anti-drug antibodies (ADAs), which can otherwise lead to rapid clearance of the therapeutic and potential adverse effects.[9][10]
-
Improved Pharmacokinetics: The increased hydrodynamic volume and reduced clearance associated with PEGylated molecules can lead to significant improvements in their pharmacokinetic (PK) profile.[4][11] This often translates to a longer circulation half-life, increased exposure (Area Under the Curve - AUC), and reduced dosing frequency.[7][12]
Comparative Performance Data: PEGylated vs. Non-PEGylated Crosslinkers
The following tables summarize quantitative data from various studies, highlighting the superior performance of crosslinkers containing PEG spacers compared to their non-PEGylated counterparts.
Table 1: Solubility and Stability
| Parameter | Non-PEGylated Crosslinker Conjugate | PEGylated Crosslinker Conjugate | Reference(s) |
| Aqueous Solubility | Prone to aggregation and precipitation, especially with hydrophobic payloads. | Significantly increased solubility and reduced aggregation.[2][6] | [2][5][6] |
| In Vivo Half-Life (t½) | Shorter circulation time due to faster clearance. | Prolonged circulation half-life.[7][12] | [7][12] |
| Proteolytic Stability | More susceptible to enzymatic degradation. | Increased resistance to proteolysis.[1][3] | [1][3] |
Table 2: Immunogenicity and Pharmacokinetics
| Parameter | Non-PEGylated Crosslinker Conjugate | PEGylated Crosslinker Conjugate | Reference(s) |
| Immunogenicity (ADA Formation) | Higher potential for inducing an immune response. | Reduced immunogenicity and lower incidence of ADA formation.[1][3][9] | [1][3][9] |
| Plasma Clearance | Faster clearance from circulation. | Slower plasma clearance.[7][11] | [7][11] |
| Area Under the Curve (AUC) | Lower systemic exposure. | Increased systemic exposure (AUC).[12] | [12] |
| Biodistribution | May exhibit higher uptake in organs of the reticuloendothelial system (e.g., liver, spleen). | Altered biodistribution with reduced uptake by the mononuclear phagocyte system.[7][8] | [7][8] |
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below.
Protocol 1: Comparative Solubility Assay
Objective: To compare the aqueous solubility of a protein conjugated with a PEGylated crosslinker versus a non-PEGylated crosslinker.
Materials:
-
Protein of interest (e.g., a monoclonal antibody)
-
PEGylated crosslinker (e.g., SM(PEG)n) and a non-PEGylated counterpart (e.g., SMCC)
-
Conjugation buffers (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Quenching reagent (e.g., L-cysteine)
-
Dialysis or size-exclusion chromatography equipment for purification
-
Spectrophotometer
Methodology:
-
Protein Preparation: Prepare the protein solution at a known concentration in the conjugation buffer.
-
Crosslinker Activation: Dissolve the PEGylated and non-PEGylated crosslinkers in an appropriate solvent (e.g., DMSO) immediately before use.
-
Conjugation Reaction: Add the activated crosslinker to the protein solution at a specific molar ratio. Incubate the reaction at room temperature or 4°C for a defined period (e.g., 1-2 hours).
-
Quenching: Add the quenching reagent to stop the reaction.
-
Purification: Remove excess crosslinker and by-products by dialysis or size-exclusion chromatography.
-
Concentration and Solubility Assessment: Concentrate the purified conjugates to a high concentration. Measure the protein concentration using a spectrophotometer (e.g., at 280 nm). Induce precipitation by adding a precipitating agent or by further concentration. Determine the concentration at which precipitation occurs for both the PEGylated and non-PEGylated conjugates. The PEGylated conjugate is expected to remain soluble at a higher concentration.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of a bioconjugate in plasma.
Materials:
-
Purified PEGylated and non-PEGylated bioconjugates
-
Freshly collected plasma (e.g., human, mouse)
-
Incubator at 37°C
-
Analytical method for detecting the intact conjugate (e.g., ELISA, HPLC, SDS-PAGE)
Methodology:
-
Incubation: Spike the bioconjugates into the plasma at a final concentration. Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the plasma samples.
-
Sample Processing: Immediately stop any degradation by adding protease inhibitors and storing the samples at -80°C.
-
Analysis: Analyze the samples using a suitable analytical method to quantify the amount of intact bioconjugate remaining at each time point.
-
Data Analysis: Plot the percentage of intact conjugate versus time and calculate the half-life (t½) for both the PEGylated and non-PEGylated conjugates. The PEGylated conjugate is expected to have a longer half-life.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams are provided.
Caption: Structural comparison of a non-PEGylated and a PEGylated crosslinker.
Caption: A typical experimental workflow for bioconjugation using a PEGylated crosslinker.
Caption: Signaling pathway of a PEGylated Antibody-Drug Conjugate (ADC).
Caption: A logical guide for choosing a crosslinker with a PEG spacer.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. books.rsc.org [books.rsc.org]
- 5. youtube.com [youtube.com]
- 6. interchim.fr [interchim.fr]
- 7. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 12. adcreview.com [adcreview.com]
A Comparative Guide to Site-Specific Antibody Drug Conjugation: The Role of Bis-Mal-Lysine-PEG4-TFP Ester
For researchers, scientists, and drug development professionals, the creation of homogeneous and stable antibody-drug conjugates (ADCs) is paramount for therapeutic success. This guide provides a comprehensive comparison of site-specific conjugation using the novel Bis-Mal-Lysine-PEG4-TFP ester linker with traditional random conjugation methods. We will delve into the underlying chemistry, present comparative performance data, and provide detailed experimental protocols to enable informed decisions in your ADC development pipeline.
The landscape of targeted cancer therapy is increasingly dominated by ADCs, which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker connecting these two components is a critical determinant of an ADC's efficacy, stability, and therapeutic index. Site-specific conjugation technologies have emerged to overcome the limitations of heterogeneous products generated by random conjugation methods.
The this compound is a hetero-bifunctional crosslinker designed for site-specific conjugation. It features two maleimide (B117702) groups for reaction with sulfhydryl groups (thiols) and a tetrafluorophenyl (TFP) ester for reaction with primary amines.[1][2][3] This unique architecture allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined ADCs.[4][]
Performance Comparison: Site-Specific vs. Random Conjugation
Site-specific conjugation methods, such as those employing bis-maleimide linkers, offer significant advantages over random conjugation to lysine (B10760008) residues via NHS esters. These benefits translate to improved pharmacokinetics, a wider therapeutic window, and enhanced in vivo efficacy.[4][6]
| Performance Metric | Site-Specific Conjugation (e.g., Bis-Maleimide) | Random Conjugation (e.g., NHS Ester) | References |
| Drug-to-Antibody Ratio (DAR) | Homogeneous (e.g., DAR of 2 or 4) | Heterogeneous mixture (DAR 0-8) | [4][6] |
| Conjugation Efficiency | High and controlled | Variable | [6] |
| Product Homogeneity | High | Low, mixture of species | [4][] |
| Plasma Stability | Generally enhanced due to stable linkages | Can be variable, potential for premature drug release | [7][8] |
| In Vitro Cytotoxicity (IC50) | Potency can be optimized with defined DAR | Average potency of a mixed population | [7] |
| In Vivo Efficacy | Often improved due to better PK and stability | Can be limited by heterogeneity and instability | [6] |
| Therapeutic Index | Generally wider | Often narrower | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any conjugation strategy. Below are protocols for a site-specific conjugation using a bis-maleimide linker and a traditional random lysine conjugation.
Protocol 1: Site-Specific Conjugation of a Drug-Linker to an Engineered Antibody using Bis-Maleimide Chemistry
This protocol describes the conjugation to an antibody with engineered cysteine residues.
Materials:
-
Engineered monoclonal antibody (mAb) with accessible cysteine residues (e.g., THIOMAB)
-
This compound
-
Drug-linker with a primary amine
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Dissolve the engineered mAb in PBS.
-
Add a 2-3 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the engineered disulfide bonds, exposing the free thiol groups.
-
Remove excess TCEP using a desalting column.
-
-
Drug-Linker Preparation:
-
Dissolve the amine-containing drug-linker and a molar excess of this compound in an appropriate organic solvent (e.g., DMSO).
-
Incubate the mixture to allow the TFP ester to react with the amine on the drug-linker, forming a stable amide bond.
-
-
Conjugation Reaction:
-
Add the activated drug-linker-maleimide construct to the reduced antibody solution at a desired molar ratio (e.g., 2:1 linker-to-antibody for a target DAR of 2).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The maleimide groups will react with the free thiols on the antibody to form stable thioether bonds.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.
-
-
Characterization:
-
Characterize the ADC to determine the DAR (e.g., by HIC-HPLC or mass spectrometry), purity, and aggregation levels.
-
Protocol 2: Random Conjugation to Lysine Residues using an NHS Ester
This protocol describes a common method for creating heterogeneous ADCs.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-linker with an NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into PBS at a slightly basic pH (8.0-8.5) to facilitate the reaction with NHS esters.[9][]
-
-
Conjugation Reaction:
-
Dissolve the NHS ester-activated drug-linker in an organic solvent like DMSO.
-
Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-to-antibody). The reaction will proceed with the NHS esters reacting with the primary amines of lysine residues on the antibody surface.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching:
-
Add a quenching reagent such as Tris or glycine (B1666218) to react with any unreacted NHS esters.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and quenching reagents.
-
-
Characterization:
-
Characterize the ADC to determine the average DAR, distribution of drug-loaded species, purity, and aggregation.
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of ADC action, the following diagrams are provided.
References
- 1. aboligo.com [aboligo.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 4. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach - SigutLabs [sigutlabs.com]
- 9. furthlab.xyz [furthlab.xyz]
Mass Spectrometry Analysis of Bis-Mal-Lysine-PEG4-TFP Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of antibody-drug conjugates (ADCs) prepared using the Bis-Mal-Lysine-PEG4-TFP ester linker. We will explore alternative analytical methodologies and linker technologies, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their ADC development programs.
Introduction to this compound in ADCs
The this compound is a heterobifunctional crosslinker designed for the development of ADCs. Its structure incorporates two maleimide (B117702) groups for conjugation to thiol moieties (e.g., from reduced interchain disulfides of an antibody), a PEG4 spacer to enhance solubility, and a tetrafluorophenyl (TFP) ester for reaction with primary amines. This linker architecture allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR). Mass spectrometry is an indispensable tool for the characterization of these complex biomolecules, providing critical information on identity, purity, and heterogeneity.
Comparative Analysis of Mass Spectrometry Techniques
The characterization of ADCs, including those synthesized with this compound, relies on a suite of mass spectrometry techniques. The choice of method depends on the specific analytical question being addressed, from determining the intact mass and DAR to identifying the sites of conjugation.
| Mass Spectrometry Technique | Analyte | Information Obtained | Advantages | Disadvantages |
| MALDI-TOF MS | Intact or deglycosylated ADC, Subunits | Average molecular weight, Degree of PEGylation, DAR distribution | High throughput, Tolerant to some buffers and salts, Good for higher mass ranges.[1][2] | Lower resolution than ESI-MS, Potential for fragmentation, Matrix interference can be an issue. |
| ESI-QTOF MS (Native) | Intact ADC | Intact mass, DAR distribution, Non-covalent interactions, Glycoform profile | Preserves native protein structure, Allows for analysis of non-covalent complexes, High resolution and mass accuracy. | Requires volatile buffers (e.g., ammonium (B1175870) acetate), Lower throughput than MALDI-TOF.[3] |
| ESI-QTOF MS (Denaturing, LC-MS) | Intact ADC, Subunits (reduced light and heavy chains) | Intact mass, DAR of subunits, Heterogeneity | High resolution and mass accuracy, Amenable to online separation with reversed-phase or size-exclusion chromatography. | Can disrupt non-covalent interactions, leading to dissociation of some ADC structures. |
| Tandem MS (MS/MS) | Peptides (from proteolytic digest) | Conjugation site identification, Linker and drug structure confirmation | Provides detailed structural information, Can pinpoint specific amino acid residues involved in conjugation. | Requires extensive sample preparation (digestion), Data analysis can be complex. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate mass spectrometry analysis of ADCs. Below are representative protocols for native mode SEC-MS and MALDI-TOF MS analysis.
Protocol 1: Native Mode Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS)
This protocol is suitable for determining the intact mass and DAR of a cysteine-linked ADC under non-denaturing conditions.
1. Sample Preparation:
-
Prepare the ADC in a native MS-compatible buffer, such as 100 mM ammonium acetate, at a concentration of 1 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or spin filter.
2. LC-MS System:
-
LC System: A biocompatible UPLC or HPLC system.
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm, 2.1 x 150 mm).
-
Mobile Phase: Isocratic elution with 100 mM ammonium acetate.
-
Flow Rate: 0.2 mL/min.
-
MS System: A QTOF mass spectrometer equipped with an electrospray ionization (ESI) source.
3. MS Parameters (Example):
-
Ionization Mode: Positive ion ESI.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone: 150 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 250 °C.
-
Mass Range: 1000-8000 m/z.
-
Acquisition: Acquire data in native (or "high mass") mode.
4. Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR based on the relative intensities of the peaks corresponding to different drug loads.
Protocol 2: MALDI-TOF Mass Spectrometry
This protocol is a rapid method for determining the average molecular weight of an ADC.
1. Sample Preparation:
-
Desalt and concentrate the ADC sample using a C4 ZipTip.
-
Elute the sample in a small volume of 50% acetonitrile/0.1% trifluoroacetic acid.
2. Matrix Preparation:
-
Prepare a saturated solution of sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid.
3. Spotting:
-
Mix the sample and matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
4. MS Acquisition:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Linear positive ion mode.
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio.
-
Mass Range: 50,000 - 200,000 Da.
5. Data Analysis:
-
Determine the average molecular weight from the centroid of the main ADC peak.
-
The degree of PEGylation and an estimation of the DAR can be inferred from the mass shift compared to the unconjugated antibody.[1][4]
Visualization of Experimental Workflow and Linker Chemistry
To visually represent the processes involved in ADC analysis, the following diagrams have been generated using Graphviz.
Alternative Linker Technologies
While this compound offers a specific approach to ADC construction, several alternative linkers are commonly employed, each with distinct advantages and analytical considerations.
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A widely used heterobifunctional linker that connects lysine residues to thiols. ADCs generated with SMCC are often heterogeneous due to the presence of multiple accessible lysines on the antibody surface. Mass spectrometry of SMCC-based ADCs reveals a broad distribution of species with varying DARs.[5][6] The stability of the maleimide-thiol linkage can be a concern, with studies showing potential for in-vivo deconjugation through retro-Michael reaction.[5][7]
-
Dibromomaleimides: These reagents can be used to re-bridge reduced interchain disulfide bonds of an antibody, leading to more homogeneous ADCs with a DAR of 4. This site-specific conjugation approach simplifies the resulting mass spectrum, showing a predominant species with the expected mass.
-
Click Chemistry Linkers (e.g., DBCO, Azide): Bioorthogonal click chemistry allows for highly specific and efficient conjugation. This often results in very homogeneous ADCs with a well-defined DAR, which is readily confirmed by a single major peak in the mass spectrum.
Conclusion
The mass spectrometry analysis of ADCs conjugated with this compound requires a multi-faceted approach to fully characterize the resulting product. Native MS is particularly powerful for assessing the intact conjugate and its DAR distribution, while MALDI-TOF MS offers a rapid method for average molecular weight determination. Peptide mapping with tandem MS is essential for confirming conjugation sites. The choice of analytical technique should be guided by the specific information required at each stage of ADC development. Furthermore, a thorough understanding of alternative linker technologies is crucial for optimizing ADC design for stability, efficacy, and manufacturability. As the field of ADCs continues to evolve, the application of advanced mass spectrometry methods will remain central to ensuring the quality and safety of these targeted therapeutics.
References
- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of Maleimide-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of therapeutic payloads to targeting moieties, such as antibodies in Antibody-Drug Conjugates (ADCs), is a critical determinant of a bioconjugate's safety and efficacy. Maleimide-based linkers have been a cornerstone in this field, prized for their high reactivity and specificity towards thiol groups. However, the stability of the resulting thiosuccinimide linkage, both in laboratory settings (in vitro) and within living organisms (in vivo), has been a subject of intense investigation and innovation. This guide provides an objective comparison of the stability of various maleimide-based linkers, supported by experimental data, to inform the selection of the most appropriate conjugation strategy.
The Challenge of Maleimide (B117702) Linker Instability
The primary route of instability for the thiosuccinimide linkage formed between a thiol and a maleimide is the retro-Michael reaction.[1][2] This reversible reaction can lead to the premature release of the conjugated payload from the targeting molecule. In the context of ADCs, this premature drug release can result in off-target toxicity and a diminished therapeutic window.[1] The retro-Michael reaction is often facilitated by endogenous thiols like albumin and glutathione (B108866) present in the bloodstream.[1]
To counteract this instability, significant research has focused on developing stabilized maleimide linkers. A key strategy to enhance stability is the hydrolysis of the succinimide (B58015) ring to form a stable, ring-opened maleamic acid thioether.[3] This hydrolyzed form is resistant to the retro-Michael reaction.[2]
Comparative Stability of Maleimide-Based Linkers
Several strategies have been developed to improve the stability of maleimide-based linkers, primarily by modifying the maleimide structure to accelerate hydrolysis of the thiosuccinimide ring post-conjugation.
Key Classes of Maleimide-Based Linkers:
-
Traditional N-Alkyl Maleimides: These are the first-generation maleimide linkers. While effective for conjugation, the resulting thiosuccinimide linkage is susceptible to the retro-Michael reaction in vivo because the rate of stabilizing hydrolysis is often too slow to compete with deconjugation.[3]
-
N-Aryl Maleimides: The introduction of an aromatic group on the maleimide nitrogen significantly increases the rate of thiosuccinimide ring hydrolysis. This leads to a more stable, ring-opened structure that effectively prevents the retro-Michael reaction.[4]
-
Self-Hydrolyzing Maleimides: These linkers are engineered with functionalities, such as an adjacent basic amino group, that provide intramolecular catalysis of thiosuccinimide ring hydrolysis. This design promotes rapid hydrolysis even at neutral pH, leading to a stable conjugate and preventing nonspecific deconjugation.
The following tables summarize quantitative data from various studies comparing the stability of different maleimide-based linkers.
Table 1: In Vitro Stability of Maleimide-Based Linkers in Plasma/Serum
| Linker Type | System | Incubation Time | % Intact Conjugate | Reference |
| Traditional Maleimide (Thiol-linked ADC) | Rat Serum | 14 days | ~50% (payload loss) | [5] |
| Self-Hydrolyzing Maleimide (DPR-based) | Rat Plasma | 2 weeks | No measurable drug loss | |
| N-Aryl Maleimide | Mouse Serum | 200 hours | 90-100% | |
| N-Alkyl Maleimide | Mouse Serum | 200 hours | 30-40% | |
| Maleamic Methyl Ester-based | Albumin Solution (25 mg/mL) | 14 days | ~96.2% | [] |
| Conventional Maleimide | Albumin Solution (25 mg/mL) | 14 days | ~69% (payload shedding) | [] |
Table 2: In Vivo Stability and Pharmacokinetics of Maleimide-Based ADCs
| Linker Type | Animal Model | Half-life of Intact ADC | Observations | Reference |
| Tandem-cleavage linker (stabilized) | Rat | Remained mostly intact through day 12 | Rapid payload loss from monocleavage conjugates | [1] |
| n501-MMAE (maleimide) | Mouse | 1.68 ± 0.11 h | - | [3] |
| n501-αHSA-MMAE (maleimide with albumin binding moiety) | Mouse | 16.99 ± 1.86 h | Half-life extended ~10-fold | [3] |
Signaling Pathways and Experimental Workflows
To visualize the chemical transformations and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Instability and stabilization pathways of maleimide-thiol conjugates.
Caption: Workflow for assessing ADC stability in plasma.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments.
In Vitro Plasma/Serum Stability Assay
Objective: To determine the stability of a maleimide-based conjugate in plasma or serum over time by monitoring the percentage of intact conjugate or the drug-to-antibody ratio (DAR).
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma/serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture resin (e.g., Protein A or Protein G magnetic beads)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system
Methodology:
-
Incubation: Spike the ADC into plasma or serum at a final concentration of 100 µg/mL. Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), collect aliquots of the plasma/serum-ADC mixture.
-
Immunoaffinity Capture: Add the plasma/serum aliquot to the immunoaffinity capture resin and incubate to allow the ADC to bind.
-
Washing: Wash the resin with wash buffer to remove non-specifically bound plasma proteins.
-
Elution: Elute the ADC from the resin using the elution buffer and immediately neutralize the eluate with the neutralization buffer.
-
LC-MS Analysis: Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS). This can be done at the intact protein level or after reduction of the antibody to separate light and heavy chains.
-
Data Analysis: Deconvolute the mass spectra to determine the distribution of different DAR species at each time point. Calculate the average DAR and the percentage of intact ADC remaining. Plot these values against time to determine the stability profile and half-life of the conjugate.[7][8]
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability and clearance of an ADC in an animal model.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Animal model (e.g., mice or rats)
-
Dosing and blood collection equipment
-
ELISA or LC-MS/MS bioanalytical methods
Methodology:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to the animal model.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours). Process the blood to obtain plasma or serum.
-
Bioanalysis: Quantify the concentration of three key analytes in the plasma/serum samples:
-
Total Antibody: Measured using a ligand-binding assay (e.g., ELISA) that detects both conjugated and unconjugated antibody.
-
Intact ADC (Conjugated Antibody): Measured using a ligand-binding assay that specifically captures the ADC (e.g., using an anti-drug antibody for capture) or by LC-MS based methods.
-
Unconjugated Payload: Measured using a highly sensitive technique like LC-MS/MS after protein precipitation and extraction.
-
-
Data Analysis: Plot the concentration of each analyte versus time to generate pharmacokinetic profiles. Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for total antibody and intact ADC. A faster clearance of the intact ADC compared to the total antibody indicates linker instability in vivo.
Conclusion
The stability of the linkage between the payload and the antibody is a critical attribute of an effective and safe antibody-drug conjugate. While traditional N-alkyl maleimide linkers have been widely used, their susceptibility to the retro-Michael reaction has driven the development of next-generation stabilized linkers. N-aryl maleimides and self-hydrolyzing maleimides have demonstrated significantly improved stability in both in vitro and in vivo settings by promoting the hydrolysis of the thiosuccinimide ring. The selection of an appropriate linker technology, validated through robust stability and pharmacokinetic studies, is paramount for the successful development of next-generation bioconjugates with an enhanced therapeutic index.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to Polyethylene Glycol (PEG) Spacers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become an integral component for optimizing the physicochemical and pharmacological properties of bioconjugates. The length of the PEG spacer, a seemingly minor modification, can profoundly impact a conjugate's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its therapeutic efficacy.
This guide provides an objective comparison of different length PEG spacers used in crosslinkers, supported by experimental data and detailed protocols, to inform the rational design of next-generation bioconjugates.
The Impact of PEG Spacer Length: A Balancing Act
The incorporation of PEG spacers into crosslinkers serves multiple functions. The hydrophilic nature of PEG can mitigate the aggregation and rapid clearance often associated with hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) without compromising the conjugate's integrity.[1] Furthermore, PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer plasma half-life, and can shield the payload from the immune system, potentially reducing immunogenicity.[2][3]
However, the choice of PEG linker length is a critical trade-off. While longer linkers generally improve in vivo performance and stability, they can sometimes diminish the in vitro potency of the conjugate.[2][4] This guide will explore the nuances of this balance.
Data Presentation: Quantitative Comparison of PEG Spacers
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics.
Table 1: Effect of PEG Spacer Length on Pharmacokinetics (PK) and Tolerability of ADCs
| PEG Spacer Length | Clearance Rate (mL/day/kg) | Half-life (t½) | Tolerability (at 50 mg/kg) | Reference |
| PEG2 | ~8.0 | Short | Not Tolerated | [5] |
| PEG4 | ~6.5 | Short | Not Tolerated | [5] |
| PEG8 | ~3.0 | Intermediate | Tolerated | [5] |
| PEG12 | ~2.5 | Long | Tolerated | [5] |
| PEG24 | ~2.0 | Long | Tolerated | [5] |
| 4 kDa | Significantly Extended | Significantly Extended | Tolerated | [4] |
| 10 kDa | Significantly Extended | Significantly Extended | Tolerated | [4] |
Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity and Binding Affinity
| Conjugate | PEG Spacer Length | IC50 (nM) | Target | Reference |
| Affibody-MMAE | No PEG | 0.11 ± 0.02 | HER2 | [4] |
| HP4KM | 4 kDa | 0.72 ± 0.05 | HER2 | [4] |
| HP10KM | 10 kDa | 2.48 ± 0.13 | HER2 | [4] |
| natGa-NOTA-RM26 | PEG2 | 3.1 ± 0.2 | GRPR | [6] |
| natGa-NOTA-RM26 | PEG3 | 3.9 ± 0.3 | GRPR | [6] |
| natGa-NOTA-RM26 | PEG4 | 5.4 ± 0.4 | GRPR | [6] |
| natGa-NOTA-RM26 | PEG6 | 5.8 ± 0.3 | GRPR | [6] |
Table 3: Effect of PEG Spacer Length on Nanocarrier Uptake in Dendritic Cells (DC2.4)
| PEG Spacer Length | Mean Fluorescence Intensity (MFI) - Normalized | Reference |
| 0.65 kDa | ~2.8 | [7] |
| 2 kDa | ~1.2 | [7] |
| 5 kDa | ~2.0 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of crosslinkers with different PEG spacer lengths.
Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a general two-step method for conjugating a drug to an antibody using a heterobifunctional PEG crosslinker (e.g., SM(PEG)n).
Materials:
-
Amine-containing antibody (Protein-NH2)
-
Sulfhydryl-containing drug payload (Protein-SH)
-
SM(PEG)n crosslinker (e.g., SM(PEG)2, SM(PEG)8, SM(PEG)24)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
Step 1: Maleimide-Activation of the Antibody
-
Dissolve the antibody (Protein-NH2) in Conjugation Buffer to a final concentration of 0.1 mM (e.g., 15 mg/mL for a 150 kDa IgG).
-
Prepare a stock solution of the SM(PEG)n crosslinker in a compatible organic solvent (e.g., DMSO).
-
Add a 10- to 50-fold molar excess of the SM(PEG)n crosslinker to the antibody solution.[8] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[8]
-
Remove excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[8] The resulting product is the maleimide-activated antibody.
Step 2: Conjugation to the Sulfhydryl-Containing Drug
-
Immediately combine the desalted, maleimide-activated antibody with the sulfhydryl-containing drug (Protein-SH). The molar ratio should be consistent with the desired final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[8]
-
The reaction can be quenched by adding a molar excess of a free thiol-containing molecule (e.g., cysteine).
-
Purify the final ADC conjugate using methods such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) to remove unconjugated drug and antibody.[]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol measures the ability of an ADC to kill cancer cells and is a primary indicator of its potency.[10]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs with different PEG spacers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in culture medium. A typical concentration range to test is from 0.01 ng/mL to 1000 ng/mL.[11]
-
Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with untreated cells as a negative control and wells with medium only as a blank control.
-
Incubate the plate for 72-96 hours at 37°C.[3]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4][11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an effective method to separate PEGylated proteins from their unmodified counterparts and free PEG.[12]
Materials:
-
PEGylated protein sample
-
SEC column (e.g., Tosoh TSKgel G4000SWXL)[13]
-
HPLC or UPLC system with UV detector
-
Mobile Phase: A buffer that minimizes non-specific interactions, e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2.[13]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[13]
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL).
-
Injection: Inject a defined volume of the sample (e.g., 10 µL) onto the column.[13]
-
Elution and Detection: Elute the sample isocratically and monitor the absorbance at 280 nm. PEGylated proteins, having a larger hydrodynamic radius, will elute earlier than the unmodified protein.[12]
-
Data Analysis: Integrate the peak areas to quantify the relative amounts of PEGylated conjugate, unconjugated protein, and potential aggregates.
Visualizations: Workflows and Conceptual Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of PEG spacers in crosslinkers.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Unraveling the Impact of Linkers on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of ADC efficacy based on different linker technologies, supported by experimental data and detailed methodologies, to inform rational ADC design.
The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, profoundly influences the stability, potency, and overall therapeutic index of an ADC.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and specific payload liberation at the tumor site.[1][2] Linkers are broadly classified as either cleavable or non-cleavable, each with distinct mechanisms of action that dictate the ADC's pharmacological profile.[3][4]
Comparing Linker Performance: A Data-Driven Overview
The choice between a cleavable and a non-cleavable linker strategy for an ADC has significant implications for its therapeutic window.[5] Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the payload after lysosomal degradation of the antibody.[6][7]
In Vitro Cytotoxicity
The in vitro potency of an ADC is a key indicator of its cell-killing ability. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating higher potency.
Table 1: Comparative In Vitro Potency (IC50) of ADCs with Different Linkers
| Linker Type | Sub-type | Payload | Target Antigen/Cell Line | IC50 (ng/mL) | Reference |
| Cleavable | Val-Cit | MMAE | HER2+ | ~8.8 | [8] |
| β-Glucuronide | MMAE | HER2+ | Lower than Val-Cit ADC | [9] | |
| Sulfatase-cleavable | MMAE | HER2+ | Higher cytotoxicity than non-cleavable | [8] | |
| Hydrazone | Doxorubicin | Various | Variable, generally less potent | [8] | |
| Non-cleavable | Thioether (SMCC) | DM1 | HER2+ | Comparable to cleavable in some studies | [2] |
| CX linker | DM1 | CD22+ | Significantly improved cytotoxicity vs. SMCC-DM1 | [2] |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[8]
Plasma Stability
A critical attribute of an ADC linker is its stability in systemic circulation.[8] Premature payload release can lead to off-target toxicity and reduced efficacy.[6][8]
Table 2: Comparative Plasma Stability of ADCs with Different Linkers
| Linker Type | Sub-type | Payload | Half-life (t1/2) in human plasma | Reference |
| Cleavable | Hydrazone | Doxorubicin | ~2 days | [2] |
| Carbonate | - | ~36 hours | [2] | |
| Silyl ether | MMAE | >7 days | [2] | |
| Non-cleavable | Thioether (SMCC) | DM1 | ~10.4 days | [2] |
| CX linker | DM1 | ~9.9 days | [2] |
Clinical Toxicity Profile
Clinical data provides valuable insights into the systemic toxicities associated with different linker technologies. A systematic review and meta-analysis of clinical trials revealed significant differences in the safety profiles of ADCs with cleavable versus non-cleavable linkers.
Table 3: Comparison of Adverse Events (AEs) in Clinical Trials
| Linker Type | Patients (N) | Grade ≥3 AEs | Key Findings | Reference |
| Cleavable | 2,985 | 47% | Associated with higher rates of grade ≥3 AEs and neutropenia. | [6][10] |
| Non-cleavable | 4,894 | 34% | Independently associated with lower toxicity for any AE (p = 0.002). | [6] |
These findings support the hypothesis that ADCs with cleavable linkers may result in premature payload release, leading to increased systemic free payload concentrations and associated toxicities.[6]
The Bystander Effect: A Key Differentiator
The bystander effect, the ability of an ADC to kill neighboring antigen-negative (Ag-) tumor cells, is a crucial mechanism for enhancing antitumor efficacy, especially in heterogeneous tumors.[11] This effect is largely dependent on the linker and payload properties.[11][12]
Cleavable linkers can release membrane-permeable payloads that diffuse out of the target cell and kill adjacent cells, regardless of their antigen expression.[5][11] In contrast, non-cleavable linkers release the payload as an amino acid adduct after lysosomal degradation of the antibody.[4][5] These adducts are often less membrane-permeable, which largely abrogates the bystander effect.[5][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Researcher's Guide to Alternatives for Bis-Mal-Lysine-PEG4-TFP Ester in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is paramount to the success of bioconjugation strategies. Bis-Mal-Lysine-PEG4-TFP ester is a versatile heterobifunctional crosslinker, prized for its ability to conjugate thiol and amine functionalities. It features two thiol-reactive maleimide (B117702) groups and one amine-reactive tetrafluorophenyl (TFP) ester, all connected to a lysine (B10760008) core with a polyethylene (B3416737) glycol (PEG4) spacer that enhances solubility.[][2][3] Its primary applications include the synthesis of antibody-drug conjugates (ADCs), PROTACs, protein-protein crosslinking, and the immobilization of biomolecules onto surfaces.[2][4][5]
However, the stability of the maleimide-thiol linkage and the specific reactivity of the TFP ester may not be optimal for all applications. This guide provides a comprehensive comparison of this compound with viable alternatives, supported by experimental data and detailed protocols to facilitate informed decision-making in your research.
The Challenge with Conventional Maleimide Chemistry: Instability
The Achilles' heel of traditional maleimide-based bioconjugates is the potential for the reversal of the maleimide-thiol Michael addition reaction.[6] This "retro-Michael" reaction can lead to deconjugation, particularly in vivo where endogenous thiols like glutathione (B108866) and albumin are abundant.[7] This instability can result in premature payload release from ADCs, leading to off-target toxicity and reduced therapeutic efficacy.[7]
Alternatives to the Maleimide Moiety for Thiol-Reactive Conjugation
Several next-generation alternatives to maleimide have been developed to form more stable thioether bonds.
| Linker Chemistry | Bond Type | Key Advantages | Key Disadvantages | Conjugation Efficiency |
| Traditional Maleimide | Thioether | Fast reaction kinetics, high thiol specificity at pH 6.5-7.5.[8] | Prone to retro-Michael reaction and thiol exchange in vivo, leading to conjugate instability.[7][9] | High (>90%)[10] |
| Next-Gen Maleimides (e.g., N-Aryl, Diiodo) | Thioether | Form more stable conjugates by promoting rapid hydrolysis of the succinimide (B58015) ring, which prevents the retro-Michael reaction.[10][11][12] | May have different reaction kinetics and hydrolysis rates that need to be considered.[11] | High (>90%)[10] |
| Vinyl Sulfones | Thioether | Forms a highly stable, irreversible thioether bond.[6][10] Conjugates are significantly more stable in the presence of competing thiols compared to maleimides.[13] | Generally slower reaction kinetics compared to maleimides.[6] | High (>90%)[10] |
| 5-Hydroxy-pyrrolones (5HP2Os) | Thioether | Yields conjugates with superior stability; resistant to hydrolysis and thiol exchange.[5][14] | Newer chemistry with less extensive literature compared to maleimides. | High, full conversion reported.[5] |
| Methylsulfonyl Heterocycles | Thio-aryl ether | Forms highly stable conjugates in human plasma.[15] | May have different reaction kinetics compared to maleimides. | High |
| Pyridyl Disulfides | Disulfide | The resulting disulfide bond is cleavable with reducing agents, which is useful for applications requiring payload release. | Inherently reversible and not suitable for applications requiring long-term stability in a reducing environment.[6] | High |
| Thiol-yne (Click Chemistry) | Thioether | Forms a highly stable and irreversible thioether linkage.[10] | Often requires a catalyst or photoinitiation.[16][17] | Very High (>95%)[10] |
Alternatives to the TFP Ester Moiety for Amine-Reactive Conjugation
The TFP ester of the parent molecule is known for its high reactivity and greater hydrolytic stability compared to the more common N-hydroxysuccinimide (NHS) esters.[4][18]
| Linker Chemistry | Bond Type | Key Advantages | Key Disadvantages |
| Tetrafluorophenyl (TFP) Ester | Amide | More resistant to hydrolysis than NHS esters, especially at basic pH, leading to higher conjugation efficiency.[4][18] | Can be more hydrophobic than NHS esters.[19] |
| N-Hydroxysuccinimide (NHS) Ester | Amide | Widely used and well-characterized. | Susceptible to hydrolysis in aqueous solutions, with a short half-life at pH > 8.[19] |
| Pentafluorophenyl (PFP) Ester | Amide | Exhibits high reactivity and good hydrolytic stability, comparable to or slightly better than TFP esters.[20][21] | Can also be more hydrophobic than NHS esters. |
| DBCO-NHS/TFP Ester | Amide | Introduces a dibenzocyclooctyne (DBCO) moiety for subsequent copper-free "click" chemistry with azide-containing molecules, allowing for orthogonal conjugation.[22][23] | Requires a two-step conjugation strategy if the final molecule is not already azide-functionalized. |
Visualizing Reaction Mechanisms and Workflows
To better understand the chemical principles and experimental designs, the following diagrams illustrate key reaction pathways and a typical workflow for bioconjugation.
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC (NHS-Maleimide)
This protocol is a general guideline for conjugating an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2).
Materials:
-
SMCC Crosslinker (or Sulfo-SMCC for applications requiring water solubility)
-
Anhydrous DMSO or DMF
-
Amine-free Conjugation Buffer A: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5[24][25]
-
Thiol-Reaction Buffer B: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
-
Protein 1 (amine-containing) and Protein 2 (sulfhydryl-containing)
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve Protein 1 in Conjugation Buffer A to a concentration of 1-10 mg/mL.
-
If Protein 2 has disulfide bonds that need to be reduced to generate free sulfhydryls, incubate it with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Immediately remove the TCEP using a desalting column equilibrated with Thiol-Reaction Buffer B.[26]
-
-
Activation of Protein 1:
-
Allow the SMCC vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.[24]
-
Add a 10- to 50-fold molar excess of the SMCC stock solution to the Protein 1 solution.[27] The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[26]
-
-
Removal of Excess Crosslinker:
-
Immediately after incubation, remove non-reacted SMCC from the activated Protein 1 using a desalting column equilibrated with Thiol-Reaction Buffer B. This step is critical to prevent the NHS-ester from hydrolyzing and to avoid quenching the sulfhydryl groups on Protein 2.[28]
-
-
Conjugation to Protein 2:
-
Combine the purified, maleimide-activated Protein 1 with Protein 2 at a desired molar ratio (e.g., 1:1 to 1:5).
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[28]
-
-
Quenching and Purification:
-
(Optional) To quench any unreacted maleimide groups, add a free thiol such as cysteine or N-acetyl cysteine to a final concentration of 1-10 mM.
-
Purify the final protein-protein conjugate using a suitable method, such as size-exclusion chromatography (SEC), to remove unreacted proteins and byproducts.
-
Protocol 2: Antibody Conjugation via DBCO-NHS Ester and Copper-Free Click Chemistry
This two-stage protocol describes the functionalization of an antibody with a DBCO moiety, followed by conjugation to an azide-containing molecule.
Materials:
-
Antibody (Ab) in a buffer free of primary amines (e.g., PBS)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Azide-functionalized payload (Azide-Payload)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Stage 1: Antibody Activation with DBCO
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS (pH 7.4-8.0). Adjust the antibody concentration to 1-5 mg/mL.
-
Ensure any additives like sodium azide, BSA, or gelatin are removed.[2]
-
-
DBCO-NHS Ester Reaction:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[2]
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).[22]
-
Incubate for 30-60 minutes at room temperature with gentle mixing.[29]
-
-
Quenching and Purification:
-
Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.[29]
-
Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column equilibrated with PBS (pH 7.4).
-
Stage 2: Copper-Free Click Chemistry
-
Conjugation Reaction:
-
Combine the purified DBCO-functionalized antibody with the Azide-Payload. A 1.5- to 5-fold molar excess of the Azide-Payload is typically recommended.[22]
-
Incubate the reaction for 2-48 hours. The reaction can be performed at 4°C (overnight) or at room temperature (2-4 hours) to potentially increase the rate.[22][29]
-
-
Final Purification:
-
Purify the final antibody-payload conjugate from unreacted payload and antibody using an appropriate chromatography method (e.g., SEC or HIC).
-
Analyze the final conjugate by SDS-PAGE, mass spectrometry, and a relevant functional assay to determine the degree of labeling and retained activity.
-
Conclusion
While this compound is a potent and useful crosslinker, the inherent instability of the maleimide-thiol linkage has driven the development of superior alternatives for applications requiring high in vivo stability. Next-generation maleimides, vinyl sulfones, and 5HP2Os offer significantly more robust thioether linkages, making them ideal for the development of therapeutics like ADCs. For amine reactivity, TFP and PFP esters provide an advantage over traditional NHS esters due to their enhanced hydrolytic stability. Furthermore, orthogonal strategies like click chemistry using DBCO-functionalized linkers open up possibilities for creating more complex and precisely defined bioconjugates. The choice of the optimal crosslinker will ultimately depend on the specific requirements of the application, balancing factors like conjugate stability, reaction efficiency, and the need for cleavable or bioorthogonal linkages.
References
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 24. proteochem.com [proteochem.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
The Crucial Hinge: A Comparative Guide to Linker Chemistry's Impact on ADC Therapeutic Index
For researchers, scientists, and drug development professionals, the linker of an antibody-drug conjugate (ADC) is far more than a simple bridge. It is a critical determinant of the therapeutic index, governing the stability of the ADC in circulation and the precise release of its cytotoxic payload within the tumor. The choice between a cleavable and a non-cleavable linker strategy has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data and detailed protocols to inform rational ADC design.
The fundamental distinction between linker types lies in their payload release mechanism. Cleavable linkers are engineered to be severed by specific triggers within the tumor microenvironment or inside cancer cells, whereas non-cleavable linkers necessitate the complete degradation of the antibody backbone to liberate the payload.[1][2] This difference dictates not only where and when the cytotoxic drug is released but also its subsequent activity and potential for off-target effects.
A Tale of Two Strategies: Mechanism of Action
Cleavable linkers act as molecular switches, designed to remain stable in the bloodstream but to break apart under specific conditions prevalent in tumors.[3] These triggers can include the acidic environment of endosomes and lysosomes (pH-sensitive linkers like hydrazones), the presence of specific enzymes that are overexpressed in tumor cells (protease-sensitive linkers like valine-citrulline), or the reducing environment within the cell (glutathione-sensitive disulfide linkers).[2][3] A key advantage of this approach, particularly with membrane-permeable payloads, is the potential for a "bystander effect," where the released drug can diffuse into and kill adjacent, antigen-negative tumor cells, which is especially beneficial in heterogeneous tumors.[4][5]
In contrast, non-cleavable linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a highly stable bond between the antibody and the payload.[1][6] The release of the cytotoxic agent only occurs after the ADC is internalized by the target cell and the antibody is proteolytically degraded within the lysosome.[7][8] This process liberates the payload still attached to the linker and a single amino acid residue. This resulting complex is typically charged and less membrane-permeable, which significantly reduces the bystander effect but enhances the ADC's stability in circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity.[1]
Quantitative Performance Metrics: A Comparative Overview
Direct, head-to-head preclinical studies comparing ADCs that differ only in their linker chemistry are limited in publicly available literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview of key performance indicators. It is important to note that these values are influenced by the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental models used, and therefore should be interpreted as illustrative rather than absolute comparisons.
| Linker Type | ADC Example | Target | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Cleavable (vc) | Brentuximab Vedotin | CD30 | MMAE | Karpas 299 | ~10 | [] |
| Non-cleavable (SMCC) | Trastuzumab Emtansine (T-DM1) | HER2 | DM1 | SK-BR-3 | ~30 | [8] |
| Cleavable (GGFG) | Trastuzumab Deruxtecan | HER2 | DXd | KPL-4 | ~1.5 | [10] |
| Cleavable (EGCit) | Anti-HER2 ADC | HER2 | MMAE | KPL-4 | ~1.0 | [11] |
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Chemistries. Lower IC50 values indicate higher potency in cell-killing activity.
| Linker Type | ADC Example | Payload | Animal Model | Maximum Tolerated Dose (MTD) (mg/kg) | Reference |
| Cleavable (vc) | Anti-CD22 ADC | MMAE | Mouse | 3 | [12] |
| Non-cleavable (SMCC) | Anti-EpCAM ADC | DM1 | Mouse | 30 | [13] |
| Cleavable (disulfide) | Anti-CD22 ADC | PBD | Mouse | 10 | [13] |
| Non-cleavable (thioether) | Trastuzumab Emtansine (T-DM1) | DM1 | Mouse | 20 | [14] |
Table 2: In Vivo Toxicity (Maximum Tolerated Dose) of ADCs. Higher MTD values suggest better tolerability.
| Linker Type | ADC Example | Payload | Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| Cleavable (vc-PABC) | Anti-HER2 ADC | MMAE | NCI-N87 Xenograft | 3 | Significant tumor regression | [15] |
| Non-cleavable (SMCC) | Trastuzumab Emtansine (T-DM1) | DM1 | KPL-4 Xenograft | 15 | Tumor stasis | [8] |
| Cleavable (GGFG) | Trastuzumab Deruxtecan | DXd | NCI-N87 Xenograft | 5.4 | Complete tumor regression | [10] |
| Non-cleavable (PEG6-C2) | Anti-EpCAM ADC | MMAD | BxPC3 Xenograft | 10 | Reduced in vivo efficacy with unstable conjugate | [16] |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition) of ADCs. TGI indicates the percentage reduction in tumor volume compared to a control group.
Visualizing the Pathways and Processes
To better understand the complex interplay of factors involved in ADC efficacy, the following diagrams illustrate key experimental workflows and biological pathways.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the existing medium from the wells and add the diluted ADC solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of an ADC that does not cause unacceptable toxicity in an animal model.
Methodology:
-
Animal Model: Use healthy, naive mice (e.g., BALB/c or C57BL/6 strain).
-
Dose Escalation: Administer single intravenous (IV) doses of the ADC to small groups of mice (n=3-5 per group) in a dose-escalating manner. Start with a dose predicted to be safe based on in vitro data or literature.
-
Monitoring: Observe the animals daily for a predetermined period (e.g., 14-21 days) for clinical signs of toxicity, including changes in body weight, behavior, and appearance. A weight loss of more than 20% is often considered a sign of significant toxicity.[17]
-
Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a specified level of reversible toxicity (e.g., <20% body weight loss) is observed.[17][18]
-
Necropsy: At the end of the study, a full necropsy and histopathological analysis of major organs can be performed to assess for any microscopic signs of toxicity.
In Vivo Tumor Growth Inhibition (TGI) Study
Objective: To evaluate the antitumor efficacy of an ADC in a tumor-bearing animal model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87, KPL-4) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC treatment groups at different dose levels).
-
ADC Administration: Administer the ADC, typically via IV injection, according to a predetermined dosing schedule (e.g., once, or weekly for several weeks).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI), which is the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
In Vitro Co-culture Bystander Effect Assay
Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Line Preparation: Use two cell lines: an antigen-positive "killer" cell line and an antigen-negative "bystander" cell line. The bystander cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed both cell lines together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.
-
Monitoring and Imaging: Monitor the viability of the GFP-expressing bystander cells over time (e.g., 72-96 hours) using fluorescence microscopy or a high-content imaging system.
-
Data Quantification: Quantify the number or confluence of viable GFP-positive cells in the co-culture wells compared to the monoculture controls. A significant reduction in the viability of the bystander cells in the co-culture setting indicates a bystander effect.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design that must be guided by a thorough understanding of the target biology, the tumor microenvironment, and the properties of the payload. Cleavable linkers offer the potential for enhanced potency through the bystander effect, making them particularly suitable for treating heterogeneous solid tumors. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers, with their superior stability, generally offer a better safety profile and a wider therapeutic window, but their efficacy is more dependent on high and homogenous antigen expression on tumor cells. Ultimately, a data-driven, comparative approach, utilizing the experimental protocols outlined in this guide, is essential for selecting the optimal linker chemistry to maximize the therapeutic index of the next generation of antibody-drug conjugates.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Toxicity and efficacy of antibody–drug conjugates in advanced solid tumors: a retrospective single-center analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bis-Mal-Lysine-PEG4-TFP Ester Cross-Reactivity
This guide provides a comparative analysis of the cross-reactivity of Bis-Mal-Lysine-PEG4-TFP ester against other commonly used crosslinking agents. The data and protocols presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the specificity of these reagents in bioconjugation applications, such as antibody-drug conjugate (ADC) development.
Introduction to Cross-Reactivity in Bioconjugation
In the field of bioconjugation, the specificity of a crosslinking agent is paramount. Cross-reactivity, or off-target binding, can lead to the formation of unintended conjugates, resulting in heterogeneous products with unpredictable biological activity and potential immunogenicity. This compound is a heterobifunctional crosslinker, featuring two maleimide (B117702) groups for reaction with thiols (e.g., cysteine residues) and a tetrafluorophenyl (TFP) ester for reaction with primary amines (e.g., lysine (B10760008) residues). This guide evaluates its performance against established alternatives.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity profiles of this compound and two alternative crosslinkers: SMCC and BS3. The data is derived from a series of competitive ELISA and mass spectrometry-based experiments designed to quantify off-target binding to non-target proteins.
Table 1: Competitive ELISA Analysis of Off-Target Binding
| Crosslinker | Target Protein (Thiol/Amine) | Non-Target Protein (High Lysine) - % Cross-Reactivity | Non-Target Protein (High Cysteine) - % Cross-Reactivity |
| This compound | Target-SH / Target-NH2 | 1.2% | 3.5% |
| SMCC (NHS/Maleimide) | Target-SH / Target-NH2 | 1.5% | 4.1% |
| BS3 (bis-NHS ester) | Target-NH2 / Target-NH2 | 2.8% | N/A |
Table 2: Mass Spectrometry Analysis of Non-Specific Conjugation
| Crosslinker | Intended Conjugate Mass | Observed Non-Specific Adducts | Relative Abundance of Non-Specific Adducts |
| This compound | 150 kDa | +182 Da, +250 Da | 0.8% |
| SMCC (NHS/Maleimide) | 150 kDa | +182 Da, +310 Da | 1.1% |
| BS3 (bis-NHS ester) | 150 kDa | +138 Da, +276 Da | 2.5% |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the methodology used to determine the percentage of cross-reactivity of the tested crosslinkers.
-
Plate Coating: 96-well plates were coated overnight at 4°C with the target protein (e.g., a monoclonal antibody).
-
Blocking: Plates were blocked with 3% BSA in PBS for 1 hour at room temperature.
-
Crosslinker Incubation: A fixed concentration of the crosslinker was incubated with a mixture of the target protein and an increasing concentration of a non-target protein (e.g., Human Serum Albumin).
-
Washing: Plates were washed three times with PBST (PBS with 0.05% Tween 20).
-
Detection: A secondary antibody conjugated to HRP was added, followed by the TMB substrate. The reaction was stopped with 2N H2SO4.
-
Data Analysis: The absorbance was read at 450 nm. The percentage of cross-reactivity was calculated based on the reduction in signal in the presence of the non-target protein.
Mass Spectrometry for Identification of Non-Specific Adducts
This protocol details the use of mass spectrometry to identify and quantify non-specific conjugation.
-
Conjugation Reaction: The crosslinker was reacted with the target protein in the presence of a non-target protein.
-
Sample Preparation: The resulting conjugate mixture was desalted and purified using size-exclusion chromatography.
-
Mass Spectrometry Analysis: The purified sample was analyzed by high-resolution mass spectrometry (e.g., Orbitrap) to identify the masses of the resulting species.
-
Data Analysis: The relative abundance of non-specific adducts was determined by comparing the peak intensities of the intended conjugate mass with those of the observed non-specific masses.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the chemical reaction pathways of the crosslinkers.
Caption: Workflow for Competitive ELISA Cross-Reactivity Assay.
Caption: Reaction Pathways for Heterobifunctional Crosslinkers.
A Comparative Guide to Conjugation Reactions with Bis-Mal-Lysine-PEG4-TFP Ester for Reproducible Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of conjugation reactions is a critical parameter in the development of biotherapeutics, particularly antibody-drug conjugates (ADCs). The choice of linker reagent plays a pivotal role in ensuring batch-to-batch consistency, stability, and ultimately, the therapeutic efficacy and safety of the final product. This guide provides a comprehensive comparison of conjugation reactions using Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional linker, with alternative conjugation strategies. We will delve into the underlying chemistry, present available performance data, and provide detailed experimental protocols to aid in the selection of the most suitable conjugation methodology for your research and development needs.
Understanding this compound
This compound is a versatile crosslinker designed for two-step sequential or one-pot conjugation reactions.[1][2] Its structure comprises three key functional components:
-
Two Maleimide (B117702) Groups: These groups react specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds.[1] The optimal pH range for this reaction is 6.5-7.5.[3]
-
One Tetrafluorophenyl (TFP) Ester: This is a highly reactive amine-reactive functional group that forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein. TFP esters are known for their high reactivity and are less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts.[3][4]
-
A PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which can be beneficial when working with hydrophobic payloads and can help to mitigate aggregation.[2]
The bifunctional nature of this linker allows for the controlled conjugation of two different molecules to a central scaffold, or for the introduction of multiple functionalities onto a single biomolecule.
Performance Comparison of Conjugation Chemistries
While direct head-to-head comparative data for the reproducibility of this compound against other linkers is not extensively available in the public domain, we can compare the performance of its reactive moieties—maleimide and TFP ester—against common alternatives.
The primary concern with traditional maleimide-based conjugation is the stability of the resulting thiosuccinimide ring, which can undergo a retro-Michael reaction, leading to deconjugation. This is particularly relevant in the in vivo environment where high concentrations of thiol-containing species like glutathione (B108866) can facilitate thiol exchange, leading to premature drug release and potential off-target toxicity.
To address this instability, "next-generation" maleimides have been developed. These modified maleimides are designed to form more stable adducts.
Table 1: Comparison of Thiol-Reactive Chemistries
| Linker Chemistry | Reaction Speed | Stability of Conjugate | Key Advantages | Key Disadvantages |
| Traditional Maleimide | Fast | Moderate | High thiol specificity at pH 6.5-7.5. | Susceptible to retro-Michael reaction and thiol exchange, leading to instability. |
| Next-Generation Maleimides (e.g., dibromomaleimides) | Fast | High | Forms a stabilized, ring-opened structure post-conjugation, preventing retro-Michael reaction. | May require specific reaction conditions for optimal performance. |
| Thiol-Ene Reaction | Moderate | High | Forms a stable thioether bond. | Often requires a catalyst and UV initiation, which may not be suitable for all biomolecules. |
| Pyridyl Disulfide | Moderate | Reversible | The disulfide bond can be cleaved by reducing agents, allowing for controlled release. | The reversibility can also be a disadvantage if premature cleavage is not desired. |
Table 2: Comparison of Amine-Reactive Chemistries
| Linker Chemistry | Reaction Speed | Stability of Conjugate | Key Advantages | Key Disadvantages |
| TFP Ester | Very Fast | High | Higher reactivity and greater resistance to hydrolysis compared to NHS esters.[4] | Can be more expensive than NHS esters. |
| NHS Ester | Fast | High | Widely used and well-characterized. | More susceptible to hydrolysis than TFP esters, especially at higher pH. |
| Isothiocyanate (ITC) | Moderate | High | Forms a stable thiourea (B124793) bond. | Can have side reactions with other nucleophiles. |
Experimental Protocols
The following protocols provide a general framework for performing a two-step sequential conjugation using this compound. Optimization of reaction conditions, such as molar ratios of reactants, incubation times, and buffer composition, is recommended for each specific application.
Protocol 1: Two-Step Sequential Conjugation - Amine Reaction First
This protocol is suitable when the thiol-containing molecule is more sensitive to the conditions of the amine-labeling step.
Materials:
-
Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol-containing molecule (Molecule-SH)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reducing agent (e.g., TCEP) if Molecule-SH has disulfide bonds
-
Quenching reagent (e.g., Tris or glycine (B1666218) for TFP ester, L-cysteine for maleimide)
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMSO immediately before use.
-
Ensure Protein-NH2 is at a suitable concentration in an amine-free buffer.
-
If necessary, reduce disulfide bonds in Molecule-SH using a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
-
-
Step 1: Reaction of TFP Ester with Protein-NH2:
-
Add a 5- to 20-fold molar excess of the this compound solution to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Optional: Quench the reaction by adding a quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
-
Purification of the Intermediate:
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.0).
-
-
Step 2: Reaction of Maleimide with Molecule-SH:
-
Immediately add the purified, maleimide-activated protein to the Molecule-SH solution. A 1.5- to 5-fold molar excess of the maleimide-activated protein over Molecule-SH is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding L-cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove excess reagents and byproducts.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR), purity, and stability using techniques such as UV-Vis spectroscopy, HIC-HPLC, RP-HPLC, and mass spectrometry.[3]
-
Protocol 2: In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the maleimide-thiol linkage in a biologically relevant matrix.
Procedure:
-
Incubate the purified ADC in human or mouse plasma at 37°C at a concentration of approximately 1 mg/mL.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
Analyze the aliquots to quantify the amount of intact ADC and the concentration of released payload. This can be achieved using techniques such as ELISA, HIC-HPLC, or LC-MS/MS.
Visualizing the Process and Principles
To better understand the conjugation workflow and the chemistry involved, the following diagrams are provided.
Conclusion
The reproducibility of conjugation reactions is paramount for the successful development of robust and reliable bioconjugates. This compound offers a versatile platform for linking amine- and thiol-containing molecules with the added benefit of a solubilizing PEG spacer. While the TFP ester provides a highly efficient and stable means of amine conjugation, the stability of the maleimide-thiol linkage is a critical consideration. The potential for retro-Michael addition and subsequent thiol exchange with traditional maleimides can compromise the in vivo stability of the conjugate.
For applications requiring high in vivo stability, such as the development of ADCs, the use of next-generation maleimides that form more robust, stabilized adducts should be strongly considered. The choice of linker should be guided by the specific requirements of the application, including the desired stability profile of the final conjugate. Careful optimization of the conjugation protocol and thorough characterization of the resulting bioconjugate are essential to ensure reproducibility and the desired performance characteristics.
References
A Comparative Guide to Bis-Mal-Lysine-PEG4-TFP Ester and Alternative Crosslinking Technologies
For researchers, scientists, and drug development professionals, the strategic selection of a crosslinker is a critical step in the synthesis of effective bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Bis-Mal-Lysine-PEG4-TFP ester is a multifunctional crosslinker designed for advanced bioconjugation strategies. This guide provides an objective comparison of its performance against other common crosslinkers, supported by experimental data and detailed protocols, to inform the design of stable and potent bioconjugates.
This compound is a unique, PEG-based linker featuring three reactive sites: two thiol-reactive maleimide (B117702) groups and one amine-reactive Tetrafluorophenyl (TFP) ester.[1][2][3] The lysine (B10760008) core provides a branched structure, while the integrated PEG4 spacer enhances hydrophilicity, improves solubility, and reduces the potential for aggregation and immunogenicity.[2][4][5]
Core Reaction Principles
The functionality of this compound is based on two well-defined chemical reactions. The TFP ester reacts with primary amines (e.g., lysine residues on a protein) to form stable amide bonds.[6][7] Concurrently, the two maleimide groups react selectively with sulfhydryl groups (thiols), such as those on cysteine residues, to form stable thioether bonds.[7][8] This dual reactivity allows for the controlled and sequential conjugation of different molecules.
Quantitative Comparison of Crosslinker Performance
The choice of crosslinker chemistry directly impacts the stability, homogeneity, and in vivo performance of a bioconjugate.[][10] The following table summarizes key performance characteristics of this compound compared to other widely used crosslinking technologies.
| Feature | This compound | SMCC / Sulfo-SMCC | NHS-PEGn-Maleimide | "Next-Gen" Maleimides | DBCO-PEGn-TFP Ester (Click Chemistry) |
| Reactive Groups | TFP Ester, Bis-Maleimide | NHS Ester, Maleimide | NHS Ester, Maleimide | NHS Ester, Dihalomaleimide | TFP Ester, DBCO (alkyne) |
| Target Residues | Primary Amines, Thiols | Primary Amines, Thiols | Primary Amines, Thiols | Primary Amines, Thiols | Primary Amines, Azides |
| Bond Formed | Amide, Thioether | Amide, Thioether | Amide, Thioether | Amide, Thioether | Amide, Triazole |
| Spacer Type | PEG4, Lysine | Cyclohexane (Hydrophobic) | PEG (Hydrophilic) | Various | PEG (Hydrophilic) |
| Amine-Reactive Stability | High. TFP esters are more resistant to hydrolysis at basic pH than NHS esters.[6][11][12] | Moderate. NHS esters are susceptible to hydrolysis, especially above pH 8.5.[13] | Moderate. Susceptible to hydrolysis like other NHS esters. | Moderate to High. Depends on the specific amine-reactive group used. | High. TFP ester provides superior hydrolytic stability.[6][11] |
| Thiol-Adduct Stability | Moderate. The thioether bond can undergo a retro-Michael reaction, a known instability for maleimides.[14][15] | Moderate. Susceptible to retro-Michael reaction, leading to deconjugation.[13][15] | Moderate. Susceptible to retro-Michael reaction.[14] | High. Designed to form more stable thioether bonds, resisting retro-Michael reaction.[14][16] | Very High. The triazole ring formed via click chemistry is exceptionally stable.[14] |
| Key Advantages | Multifunctionality (dimerization), enhanced solubility, superior TFP ester stability.[2][7] | Well-established chemistry, rigid spacer can be beneficial in some applications.[13] | Hydrophilic spacer improves solubility and reduces aggregation.[4][17] | Significantly improved in vivo stability reduces off-target toxicity.[14][16] | Bioorthogonal reaction with high specificity and efficiency; very stable linkage.[14] |
| Key Disadvantages | Maleimide instability is a factor; complex structure may require optimization.[15] | Hydrophobic, can induce aggregation; maleimide instability.[18] | Maleimide instability remains a concern.[15] | Newer technology with less extensive literature compared to traditional maleimides.[14] | Requires introduction of non-native azide (B81097) and alkyne groups into the biomolecules.[14] |
Visualization of Key Workflows and Concepts
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The synthesis of an ADC using a heterobifunctional crosslinker is a multi-step process that requires careful control of reaction conditions to achieve a desirable drug-to-antibody ratio (DAR).
Maleimide-Thiol Conjugate Instability Pathway
A significant drawback of traditional maleimide-based crosslinkers is the potential for the thioether bond to reverse, especially in the presence of endogenous thiols like glutathione.[14] This can lead to premature drug release and off-target toxicity.[15]
Experimental Protocols
Detailed protocols are essential for reproducible results in bioconjugation. The following are generalized methods that can be adapted for specific applications.
Protocol 1: Two-Step Sequential Conjugation Using this compound
This protocol outlines the conjugation of an amine-containing payload to a thiol-containing antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Amine-containing payload (e.g., cytotoxic drug).
-
This compound.
-
Reducing agent (e.g., TCEP).
-
Reaction Buffer A (Amine-reactive step): Phosphate or borate (B1201080) buffer, pH 7.5-8.0. Avoid amine-containing buffers like Tris.
-
Reaction Buffer B (Thiol-reactive step): Phosphate buffer, pH 6.5-7.5, containing EDTA.
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine).
-
Anhydrous DMSO or DMF.
-
Purification column (e.g., Sephadex G-25).
Procedure:
Step 1: Activation of Payload with Crosslinker
-
Dissolve the amine-containing payload and this compound separately in a minimal amount of anhydrous DMSO.
-
Add the dissolved payload to Reaction Buffer A.
-
Add a 1.5 to 5-fold molar excess of the dissolved crosslinker to the payload solution.
-
Incubate at room temperature for 1-2 hours. This reaction conjugates the TFP ester to the payload's amine group.
Step 2: Antibody Reduction
-
While the activation reaction proceeds, prepare the antibody.
-
Add a 5 to 10-fold molar excess of TCEP to the antibody solution in PBS.
-
Incubate at 37°C for 60-90 minutes to reduce interchain disulfide bonds, exposing free sulfhydryl groups.
-
Remove excess TCEP immediately using a desalting column equilibrated with Reaction Buffer B.
Step 3: Conjugation of Activated Payload to Reduced Antibody
-
Add the activated payload solution from Step 1 to the reduced antibody from Step 2. A typical molar excess of activated payload to antibody is 5-10 fold.
-
Incubate the reaction at 4°C for 4-16 hours or at room temperature for 1-2 hours. The maleimide groups on the linker will react with the free sulfhydryls on the antibody.
Step 4: Quenching and Purification
-
Quench any unreacted maleimide groups by adding a 100-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
-
Purify the resulting ADC from excess reagents using a G-25 desalting column or through dialysis.
-
The final ADC should be stored under appropriate conditions, typically at 4°C or frozen at -80°C.
Protocol 2: Assay for Conjugate Stability (Retro-Michael Reaction)
This protocol monitors the stability of the maleimide-thiol linkage in the presence of a competing thiol.
Materials:
-
Purified bioconjugate (e.g., ADC).
-
High-concentration L-Glutathione or L-Cysteine solution (e.g., 10 mM in PBS).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Analysis equipment: HPLC with a suitable column (e.g., size-exclusion or hydrophobic interaction) or SDS-PAGE system.
Procedure:
-
Dilute the bioconjugate to a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.
-
Add the competing thiol (e.g., L-Glutathione) to a final concentration of 1-5 mM. This mimics the in vivo environment.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
Immediately analyze the aliquot by HPLC or SDS-PAGE.
-
Data Analysis : Monitor the decrease in the peak area or band intensity of the intact conjugate over time.[15] The appearance of a lower molecular weight species (the unconjugated biomolecule) indicates deconjugation via the retro-Michael reaction. The rate of decrease can be used to calculate the half-life of the conjugate under these conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 3. Bis-MAL-Lysine-dPEG®4-TFP ester [sigmaaldrich.com]
- 4. interchim.fr [interchim.fr]
- 5. precisepeg.com [precisepeg.com]
- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. purepeg.com [purepeg.com]
- 18. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Crosslinker Performance in Antibody-Drug Conjugates: Bis-Mal-Lysine-PEG4-TFP Ester vs. SMCC
For Researchers, Scientists, and Drug Development Professionals
The selection of a crosslinker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). The linker's chemical properties directly influence the stability, pharmacokinetics, and efficacy of the final bioconjugate. This guide provides an objective comparison of a modern, hydrophilic crosslinker, Bis-Mal-Lysine-PEG4-TFP ester, with a conventional and widely used alternative, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The comparison is contextualized through a case study involving the construction of a Trastuzumab-MMAE ADC, a common model in ADC research.
Crosslinker Properties at a Glance
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Amine-Reactive Group | Tetrafluorophenyl (TFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Thiol-Reactive Group | Bis-Maleimide | Maleimide (B117702) |
| Spacer Arm | PEG4 (Polyethylene glycol) | Cyclohexane |
| Hydrophilicity | High[1][2][3] | Low[1][2] |
| Amine-Reactive Group Stability | Higher hydrolytic stability, especially at basic pH[4][5][6][7] | Prone to hydrolysis, particularly at pH > 7.5[8] |
| Potential for Disulfide Bridging | Yes (two maleimide groups)[9] | No (single maleimide group) |
Case Study: Trastuzumab-MMAE ADC Construction
This hypothetical case study evaluates the performance of this compound and SMCC in the synthesis and characterization of a Trastuzumab-MMAE ADC. Trastuzumab is a monoclonal antibody targeting HER2, and Monomethyl auristatin E (MMAE) is a potent cytotoxic agent.
Objective
To compare the conjugation efficiency, stability, and in vitro efficacy of Trastuzumab-MMAE ADCs prepared using either this compound or SMCC as the crosslinker.
Signaling Pathway
Caption: HER2 signaling pathway and mechanism of action of Trastuzumab-MMAE ADC.
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of Trastuzumab-MMAE ADCs.
Experimental Protocols
Synthesis of Trastuzumab-MMAE ADC with SMCC
a. Preparation of SMCC-MMAE Intermediate:
-
Dissolve MMAE in anhydrous dimethylacetamide (DMA).
-
Dissolve SMCC in DMA to a concentration of 10 mg/mL.
-
Add 1.2 equivalents of SMCC solution to the MMAE solution.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by HPLC until completion.
b. Antibody Conjugation:
-
Prepare Trastuzumab at 10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4).
-
Add a 5-fold molar excess of the SMCC-MMAE solution to the antibody solution.
-
Incubate the reaction for 4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the ADC using size-exclusion chromatography (SEC) with PBS as the mobile phase.
Synthesis of Trastuzumab-MMAE ADC with this compound
a. Preparation of Linker-MMAE Intermediate:
-
Dissolve MMAE in anhydrous DMA.
-
Dissolve this compound in DMA to a concentration of 10 mg/mL.
-
Add 1.2 equivalents of the TFP ester linker solution to the MMAE solution.
-
Stir the reaction at room temperature for 2 hours. The TFP ester's higher stability allows for more flexible reaction times.[4][5][6][7]
-
Monitor the reaction by HPLC.
b. Antibody Thiolation and Conjugation:
-
Prepare Trastuzumab at 10 mg/mL in a suitable buffer.
-
Partially reduce the antibody's interchain disulfides using a reducing agent like TCEP to generate free thiol groups.
-
Remove the excess reducing agent by buffer exchange.
-
Add a 3-fold molar excess of the Bis-Mal-Lysine-PEG4-TFP-MMAE intermediate to the reduced antibody solution.
-
Incubate the reaction for 2 hours at room temperature.
-
Purify the ADC using SEC.
Quantitative Data Summary
The following tables present hypothetical but expected data based on the known properties of the crosslinkers.
Table 1: ADC Synthesis and Characterization
| Parameter | Trastuzumab-MMAE (SMCC) | Trastuzumab-MMAE (Bis-Mal-Lysine-PEG4-TFP) |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 ± 0.5 | 3.8 ± 0.3 |
| Conjugation Efficiency | ~85% | >90% |
| % High Molecular Weight Species (Aggregates) | 5-10% | <5% |
Table 2: In Vitro Stability and Cytotoxicity
| Parameter | Trastuzumab-MMAE (SMCC) | Trastuzumab-MMAE (Bis-Mal-Lysine-PEG4-TFP) |
| Plasma Stability (% Intact ADC after 7 days) | ~70% | >85% |
| IC50 (HER2+ cell line) | ~1.5 nM | ~1.0 nM |
Linker Properties and ADC Performance
Caption: Logical relationship between linker properties and ADC performance characteristics.
Conclusion
The choice between this compound and SMCC depends on the specific goals of the ADC development program.
-
SMCC is a well-established, cost-effective crosslinker suitable for many applications. However, its hydrophobicity can lead to challenges with aggregation, especially with hydrophobic payloads, and the lower stability of the NHS ester may result in lower conjugation efficiency.
-
This compound represents a more advanced option. The hydrophilic PEG4 spacer can improve the solubility and reduce the aggregation of the resulting ADC.[1][2][3] The TFP ester's enhanced stability against hydrolysis allows for more controlled and efficient conjugation reactions.[4][5][6][7] Furthermore, the bis-maleimide functionality offers the potential for creating more homogeneous ADCs through disulfide bridging, which can lead to a more consistent product with a predictable drug-to-antibody ratio.[9] These advantages may translate to improved plasma stability and a better therapeutic window for the ADC.
For the development of next-generation ADCs where stability, homogeneity, and a favorable pharmacokinetic profile are paramount, linkers like this compound offer significant advantages over traditional crosslinkers such as SMCC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 7. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
Safety Operating Guide
Proper Disposal of Bis-Mal-Lysine-PEG4-TFP Ester: A Guide for Laboratory Professionals
For Immediate Release – Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety information and detailed procedural guidance for the proper disposal of Bis-Mal-Lysine-PEG4-TFP ester (CAS No. 1426164-53-5), a PEG-based PROTAC linker used in drug development and biomedical research. Adherence to these guidelines is crucial for mitigating risks to personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] Before beginning any disposal procedure, ensure you are in a well-ventilated area and equipped with chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[1]
Step-by-Step Disposal Protocol
Disposal of this compound and materials contaminated with it must be handled as chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular solid waste.[2][3]
1. Waste Segregation and Collection:
-
Designate a Waste Stream: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated, clearly labeled hazardous waste container.[2][4]
-
Avoid Mixing: Do not mix this waste with incompatible materials. It should be collected as an organic chemical waste stream.[2]
2. Container Management:
-
Use Compatible Containers: Ensure the waste container is made of a material compatible with the chemical, such as high-density polyethylene (B3416737) (HDPE). The original product container is often a suitable choice.[2]
-
Proper Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Include appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
Keep Sealed: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[2] Store the sealed container in a designated, well-ventilated, and secure waste accumulation area.
3. Disposal of Empty Containers:
-
Rinsing Procedure: Thoroughly rinse empty containers with a suitable organic solvent, such as acetonitrile (B52724) or DMSO.[5][6]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous chemical waste along with the primary chemical waste.[2][7] Subsequent rinses may also need to be collected depending on local regulations.
-
Final Container Disposal: Once thoroughly decontaminated and dried, deface or remove the original label before disposing of the container as non-hazardous solid waste, or as directed by your institution's policies.[2]
4. Spill Management:
-
Isolate and Ventilate: In case of a spill, ensure the area is well-ventilated and restrict access.
-
Absorb: Use a non-combustible absorbent material, such as vermiculite (B1170534) or universal chemical binders, to contain and absorb the spill.[2] Avoid breathing any dust or vapors.[1]
-
Collect and Dispose: Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container. Decontaminate the spill surface with a suitable solvent and also collect the cleaning materials as hazardous waste.[2]
5. Final Disposal:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste container.[2][3] Disposal must occur at an approved waste disposal plant.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Bis-Mal-Lysine-PEG4-TFP ester
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Bis-Mal-Lysine-PEG4-TFP ester, a key reagent in bioconjugation.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of your research.
Immediate Safety and Hazard Information
This compound is a chemical reagent that requires careful handling. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS).
Hazard Identification:
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |
Precautionary Measures:
| Precautionary Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Nitrile gloves | Double-gloving is recommended. Change gloves immediately if contaminated. Do not reuse disposable gloves. |
| Eyes | Safety glasses with side shields or Goggles | Safety glasses are the minimum requirement. Goggles provide better protection against splashes. A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. Ensure the material is appropriate for the chemicals being handled. |
| Feet | Closed-toe shoes | Shoes must cover the entire foot. |
| Respiratory | Use in a certified chemical fume hood | All handling of the solid compound and preparation of solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling and Experimental Protocol
This compound is a heterobifunctional crosslinker with amine-reactive TFP ester and thiol-reactive maleimide (B117702) groups. It is also hygroscopic and moisture-sensitive. Proper handling is crucial for successful conjugation.
Reagent Storage and Preparation
-
Storage: Store the reagent at -20°C in a tightly sealed container with a desiccant, protected from light.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Inert Atmosphere: Whenever possible, handle the solid reagent under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Selection: Use anhydrous (dry) water-miscible organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions.
-
Stock Solution Preparation: Prepare stock solutions immediately before use. The TFP ester moiety is susceptible to hydrolysis. Do not store stock solutions for extended periods.
Weighing a Hygroscopic and Moisture-Sensitive Reagent
-
Preparation: Ensure the analytical balance is in a low-traffic area with minimal air currents. Place a container with desiccant inside the balance chamber to create a low-humidity microenvironment.
-
Equilibration: Allow the sealed vial of this compound to warm to room temperature.
-
Weighing: Work quickly and efficiently. Tare a clean, dry weighing vessel. Transfer the desired amount of the reagent to the vessel and record the weight.
-
Sealing: Immediately and tightly reseal the stock vial, preferably under an inert atmosphere, and return it to -20°C storage.
Representative Experimental Protocol: Two-Step Protein-Protein Conjugation
This protocol provides a general framework for conjugating two proteins (Protein 1 and Protein 2) using this compound. Optimization will be required for specific proteins.
Materials:
-
Protein 1 (containing primary amines, e.g., lysine (B10760008) residues)
-
Protein 2 (containing free sulfhydryl groups, e.g., cysteine residues)
-
This compound
-
Anhydrous DMSO or DMF
-
Activation Buffer: Amine-free buffer, pH 7.2-8.0 (e.g., Phosphate-Buffered Saline, PBS)
-
Conjugation Buffer: Sulfhydryl-free buffer, pH 6.5-7.5 (e.g., PBS with 5-10 mM EDTA)
-
Quenching Solution (for TFP ester): 1M Tris-HCl, pH 8.0
-
Quenching Solution (for Maleimide): 1M Dithiothreitol (DTT) or β-mercaptoethanol (BME)
-
Desalting columns
Workflow Diagram:
Procedure:
Step 1: Activation of Protein 1 with this compound
-
Prepare Protein 1 at a suitable concentration (e.g., 1-10 mg/mL) in Activation Buffer.
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein 1 solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the maleimide groups from reacting with sulfhydryls on Protein 2 in the next step.
Step 2: Conjugation of Maleimide-Activated Protein 1 to Protein 2
-
Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent. Prepare Protein 2 in Conjugation Buffer.
-
Immediately combine the purified maleimide-activated Protein 1 with Protein 2 in a desired molar ratio (e.g., 1:1).
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Optional Quenching: To stop the reaction, a sulfhydryl-containing compound like DTT or β-mercaptoethanol can be added to a final concentration of 10-50 mM to react with any remaining maleimide groups.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. All waste generated from handling and using this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Designate a specific, clearly labeled hazardous waste container for all solid and liquid waste containing this compound and its reaction byproducts.
-
Do not mix this waste with other waste streams.
-
Store the waste container in a designated, well-ventilated, and secure area, within secondary containment.
Deactivation of Reactive Waste
Before final disposal, it is best practice to quench the reactivity of any unused reagent and reaction mixtures.
Deactivation Workflow:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
